Technical Documentation Center

4-Benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine
  • CAS: 892871-64-6

Core Science & Biosynthesis

Foundational

Strategic Deployment of 2,6,6-Trimethylmorpholine Scaffolds in Medicinal Chemistry

Executive Summary: Beyond the "Magic Methyl" In the optimization of lead compounds, the morpholine ring is a privileged scaffold, widely valued for its ability to modulate lipophilicity (LogD) and solubility. However, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the "Magic Methyl"

In the optimization of lead compounds, the morpholine ring is a privileged scaffold, widely valued for its ability to modulate lipophilicity (LogD) and solubility. However, the unsubstituted morpholine ring is often a site of metabolic liability (via CYP450


-oxidation) and can suffer from conformational entropy that penalizes binding affinity.

The 2,6,6-trimethylmorpholine (often systematically numbered as 2,2,6-trimethylmorpholine ) scaffold represents a high-value structural evolution. By introducing a gem-dimethyl group at the 2-position and a single methyl at the 6-position, medicinal chemists achieve two critical objectives:

  • Metabolic Blockade: The gem-dimethyl group sterically and electronically hinders oxidative metabolism at the most vulnerable

    
    -carbon.
    
  • Conformational Locking: The Thorpe-Ingold effect (gem-dimethyl effect) restricts the conformational flexibility of the ring, pre-organizing the molecule into a bioactive chair conformation that can significantly reduce the entropic penalty of binding.

This guide details the structural logic, synthetic pathways, and application of this scaffold in modern drug discovery.[1]

Structural & Physicochemical Analysis

The Conformational Lock (Thorpe-Ingold Effect)

Unlike unsubstituted morpholine, which flips rapidly between chair conformers, 2,6,6-trimethylmorpholine adopts a preferred chair conformation where the C6-methyl group occupies the equatorial position to minimize 1,3-diaxial interactions. The C2-gem-dimethyl group reinforces this rigidity.

  • Binding Affinity: This pre-organization often leads to a 10-100 fold increase in potency compared to the des-methyl analog.

  • Vector Control: The substituents on the nitrogen are projected in a highly defined vector, improving the predictability of SAR (Structure-Activity Relationship) exploration.

Metabolic Stability Profile

The primary metabolic clearance pathway for morpholines is oxidation at the carbon


 to the nitrogen (C2/C6).
  • Unsubstituted Morpholine: Rapidly oxidized to the lactam or ring-opened metabolites.

  • 2,6-Dimethylmorpholine: Provides partial protection but retains one abstractable proton at each

    
    -site.
    
  • 2,6,6-Trimethylmorpholine: The gem-dimethyl group at C2 completely blocks metabolic attack at that site. The C6-methyl provides steric hindrance, significantly extending the half-life (

    
    ) in microsomal stability assays.
    
Physicochemical Properties Table
PropertyMorpholine2,6-Dimethylmorpholine2,6,6-TrimethylmorpholineImpact on Drug Design
pKa (Conj. Acid) 8.36~8.4~8.1 - 8.3 Slightly lower basicity due to steric bulk around N, improving CNS penetration.
LogP -0.86-0.10~0.3 - 0.5 Increased lipophilicity aids membrane permeability while retaining solubility.
Metabolic Liability High (C2/C6 oxidation)MediumLow Gem-dimethyl blocks the primary metabolic soft spot.
Conformation Flexible ChairBiased ChairLocked Chair Reduces entropic penalty upon protein binding.

Synthetic Methodologies

The synthesis of 2,6,6-trimethylmorpholine derivatives is non-trivial due to the steric hindrance of the gem-dimethyl group. Traditional cyclization of diethanolamines often fails or produces low yields. The industry-standard approach, developed by Pfizer (Huh et al., 2018), utilizes a stereoselective hydroalkoxylation strategy.

Primary Route: Stereoselective Hydroalkoxylation

This route allows for the construction of chiral, trisubstituted morpholines with high enantiopurity.

Mechanism:

  • Suzuki-Miyaura Coupling: Attaches the carbon framework.

  • Hydroalkoxylation: A triflic acid (TfOH) catalyzed cyclization that closes the morpholine ring.

SynthesisRoute cluster_conditions Key Reaction Conditions SM Chiral Amino Alcohol (Starting Material) Inter1 Allylic Amine Intermediate SM->Inter1 Suzuki-Miyaura Coupling Prod 2,6,6-Trimethylmorpholine Scaffold Inter1->Prod TfOH (cat) Hydroalkoxylation (Ring Closure) Cond1 Catalyst: TfOH (Triflic Acid) Cond2 Solvent: Toluene/DCM Cond3 Temp: 0°C to RT

Figure 1: The Huh-Warmus synthetic route for high-enantiopurity 2,6,6-trimethylmorpholines.

Detailed Experimental Protocol (Hydroalkoxylation)

Based on the methodology by Huh, Bechle, & Warmus (2018).[2]

Objective: Synthesis of (2S,6S)-2,6,6-trimethylmorpholine derivative.

Reagents:

  • Substrate:

    
    -protected amino-alkene alcohol (1.0 equiv)
    
  • Catalyst: Trifluoromethanesulfonic acid (TfOH) (0.1 - 0.5 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Procedure:

  • Preparation: Dissolve the

    
    -protected amino-alkene substrate in anhydrous DCM (0.1 M concentration) under a nitrogen atmosphere.
    
  • Acid Addition: Cool the solution to 0°C. Slowly add TfOH dropwise. The acid activates the alkene, promoting nucleophilic attack by the hydroxyl group.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor consumption of starting material via LC-MS.

  • Quench: Quench the reaction with saturated aqueous NaHCO

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Critical Note: The stereochemistry at C6 is determined by the chirality of the starting amino alcohol, while the C2 stereochemistry is controlled by the transition state of the hydroalkoxylation.

Medicinal Chemistry Case Studies

Case Study 1: Opioid Receptor Antagonists

Target: Mu-Opioid Receptor (MOR) Context: Peripherally Acting Mu-Opioid Receptor Antagonists (PAMORAs) are used to treat opioid-induced bowel dysfunction without reversing central analgesia.

  • Challenge: Standard morpholine antagonists often suffered from metabolic instability or insufficient selectivity.

  • Solution: Introduction of the 2,6,6-trimethyl scaffold.

  • Outcome: The "known opioid antagonist" cited in literature (related to Pfizer's discovery programs) utilizes this scaffold. The gem-dimethyl group prevents metabolic degradation, while the chiral center ensures high affinity for the MOR binding pocket. The scaffold's rigidity reduces the entropic cost of binding to the G-protein coupled receptor (GPCR).

Case Study 2: Kinase Inhibitors (mTOR/PI3K)

Target: mTOR (mechanistic Target Of Rapamycin) Context: Developing ATP-competitive inhibitors for oncology.[3]

  • Logic: Many kinase inhibitors use a morpholine hinge-binder. However, plain morpholine can be a metabolic soft spot.

  • Application: Substituting the morpholine with 2,6,6-trimethylmorpholine maintains the critical hydrogen bond to the hinge region (via the ether oxygen) while shielding the ring from oxidative metabolism.

  • Result: Compounds like PQR620 and related analogs have explored substituted morpholines to balance brain penetration (via pKa modulation) and metabolic stability.

Decision Logic for Scaffold Selection

When should you deploy 2,6,6-trimethylmorpholine over standard morpholine?

DecisionTree Start Lead Optimization: Morpholine Scaffold Q1 Is metabolic clearance high? Start->Q1 Q2 Is the clearance via alpha-oxidation (C2/C6)? Q1->Q2 Yes Q3 Is potency limited by entropy (flexible fit)? Q1->Q3 No Action1 Use 2,6,6-Trimethylmorpholine (Metabolic Block + Rigidification) Q2->Action1 Yes (Major Issue) Action2 Use 2,6-Dimethylmorpholine (Partial Block) Q2->Action2 No (Minor Issue) Q3->Action1 Yes (Need Rigidity) Action3 Retain Morpholine (Focus on other regions) Q3->Action3 No

Figure 2: Decision matrix for transitioning from morpholine to trimethyl-derivatives.

References

  • Huh, C. W., Bechle, B. M., & Warmus, J. S. (2018).[2] Development of a scalable synthetic route towards a chiral 2,2,6-trisubstituted chiral morpholine via stereoselective hydroalkoxylation. Tetrahedron Letters, 59(14), 1345-1347. Link

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Link

  • Wymann, M. P., et al. (2023). Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 246, 115038. Link

  • Pfizer Inc. (2018). Substituted Morpholine Derivatives. Patent Literature referencing the Warmus/Huh methodology.

Sources

Exploratory

Architecting the Brain: Heterocyclic Building Blocks for CNS Drug Discovery

Executive Summary The central nervous system (CNS) remains the most fortified target in medicinal chemistry. The blood-brain barrier (BBB) acts not merely as a physical wall, but as a xenobiotic efflux pump and metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The central nervous system (CNS) remains the most fortified target in medicinal chemistry. The blood-brain barrier (BBB) acts not merely as a physical wall, but as a xenobiotic efflux pump and metabolic gatekeeper. Historically, CNS drug discovery relied on lipophilic, flat aromatic scaffolds to drive passive diffusion, often at the cost of metabolic stability and solubility.

This guide outlines the modern shift toward Fsp³-rich heterocyclic building blocks —scaffolds that "escape flatland" to improve solubility and selectivity while maintaining the physicochemical parameters required for BBB penetration. We detail the Multiparameter Optimization (MPO) scoring that governs design, the privileged scaffolds that define the current state-of-the-art, and the synthetic and validation protocols necessary to deploy them.

Part 1: Physicochemical Imperatives for CNS Entry

The "Rule of 5" is insufficient for CNS design. The industry standard has evolved to the CNS Multiparameter Optimization (CNS MPO) algorithm, pioneered by Pfizer.[1][2] This scoring function (0–6 scale) integrates six physicochemical properties to predict the probability of BBB penetration and safety alignment.

Strategic Insight: A common failure mode is maximizing LogP to force brain entry, resulting in high non-specific binding (low free fraction,


) and toxicity. The goal is not just entry, but residence and efficacy.
Table 1: The CNS MPO Framework
ParameterOptimal RangeMechanistic Rationale
ClogP 2.0 – 4.0Balance between passive diffusion (lipophilicity) and solubility/clearance. High LogP (>5) increases P-gp efflux liability.
ClogD (pH 7.4) 1.0 – 3.0Distribution coefficient at physiological pH. Critical for ionizable heterocycles; ensures a fraction exists as neutral species for permeation.
MW < 360 DaSmaller molecules diffuse more efficiently through tight junctions.
TPSA 40 – 90 ŲTopological Polar Surface Area. >90 Ų restricts passive diffusion; <40 Ų often correlates with P-gp efflux and non-specific binding.
HBD 0 – 1Hydrogen Bond Donors.[3] High HBD count drastically reduces permeability due to the energy cost of desolvation before membrane entry.
pKa 6.0 – 8.5For basic amines: Ensures a balance between the cationic form (solubility/receptor binding) and neutral form (permeation).

Authoritative Note: Compounds with a CNS MPO score > 4.0 have a significantly higher probability of clinical success. (Wager et al., ACS Chem. Neurosci., 2010).

Part 2: The Building Block Arsenal

The modern CNS toolkit moves away from flat heteroaromatics (indoles, quinolines) toward saturated, 3D-defined heterocycles. These "sp³-rich" vectors improve metabolic stability by removing planar aromatic handles for CYP450 oxidation and increase receptor selectivity through defined vector geometry.

Privileged Scaffolds & Bioisosteres
The Spirocyclic Shift

Replacing a flat piperazine linker with a 2,6-diazaspiro[3.3]heptane or 2-azaspiro[3.3]heptane dramatically alters the vector.

  • Benefit: Increases Fsp³ character without adding molecular weight.

  • Effect: Lowers lipophilicity (LogP) while maintaining or improving metabolic stability.

The Azetidine/Oxetane Advantage
  • Azetidines: Used to modulate basicity. An azetidine amine is generally more basic than its pyrrolidine counterpart but less lipophilic.

  • Oxetanes: A metabolic fortress. The oxetane ring is a bioisostere for a gem-dimethyl group or a carbonyl. It reduces lipophilicity (due to the oxygen lone pair) and blocks metabolic "soft spots" without the steric bulk of a cyclohexyl group.

Visualization: Scaffold Selection Logic

The following decision tree illustrates the selection process for heterocyclic building blocks based on TPSA and pKa constraints.

CNS_Scaffold_Selection Start Start: Scaffold Selection Check_TPSA Check TPSA Constraint Start->Check_TPSA High_TPSA TPSA > 90 Ų Check_TPSA->High_TPSA Too Polar Opt_TPSA TPSA 40-90 Ų Check_TPSA->Opt_TPSA Permeable Strategy_Reduce_HBD Strategy: Mask HBD (Intramolecular H-bond) High_TPSA->Strategy_Reduce_HBD Check_Basicity Check Basicity (pKa) Opt_TPSA->Check_Basicity High_Basicity pKa > 9.0 (Trapped) Check_Basicity->High_Basicity High Efflux Risk Opt_Basicity pKa 6.5 - 8.5 Check_Basicity->Opt_Basicity Balanced Strategy_Bioisostere Strategy: Bioisosterism (Replace Piperazine) High_Basicity->Strategy_Bioisostere Select_Spiro Select: 2,6-diazaspiro[3.3]heptane (Rigid, Low LogP) Opt_Basicity->Select_Spiro Need Rigidity Select_Bridged Select: 8-azabicyclo[3.2.1]octane (Tropane-like) Opt_Basicity->Select_Bridged Need Volume Strategy_Reduce_HBD->Check_TPSA Select_Oxetane Select: Oxetane-3-amine (Low pKa, Polar) Strategy_Bioisostere->Select_Oxetane Reduce pKa

Caption: Logic flow for selecting heterocyclic cores based on CNS MPO constraints (TPSA and pKa).

Part 3: Synthetic Methodologies for Novel Building Blocks

To access these novel chemical spaces, we cannot rely solely on amide couplings. Late-Stage Functionalization (LSF) via radical chemistry allows the direct modification of heteroaromatic cores (pyridines, diazines) to introduce metabolic blocking groups (alkyls, cycloalkyls) without de novo synthesis.

Protocol: Photoredox Minisci C-H Alkylation

This protocol describes the alkylation of a nitrogen heterocycle (e.g., pyridine building block) using an alkyl halide and a photocatalyst. This is superior to thermal Minisci reactions which often require harsh acidic conditions incompatible with complex scaffolds.

Reagents:

  • Substrate: Heteroarene (1.0 equiv)

  • Alkylating Agent: Alkyl bromide/iodide (2.0 equiv)

  • Photocatalyst: Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (1 mol%)

  • Additives: TRIS (Tris(hydroxymethyl)aminomethane) or Phosphate buffer

  • Solvent: DMSO or MeCN:H₂O

Step-by-Step Workflow:

  • Preparation: In a 8 mL vial equipped with a stir bar, add the heteroarene (0.5 mmol), alkyl halide (1.0 mmol), and photocatalyst (0.005 mmol).

  • Solvation: Add degassed DMSO (5 mL). If the heterocycle is highly basic, add TFA (1.0 equiv) to activate the ring via protonation.

  • Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm) at room temperature for 12–24 hours. Fan cooling is required to maintain ambient temperature.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to neutralize TFA), then brine. Dry over Na₂SO₄.

  • Purification: Isolate via flash column chromatography.

Visualization: The Radical Mechanism

The following diagram elucidates the single-electron transfer (SET) mechanism that enables this transformation.

Minisci_Mechanism PC_Ground Ir(III) Ground State PC_Excited *Ir(III) Excited PC_Ground->PC_Excited Blue LED (hv) PC_Reduced Ir(II) Reduced PC_Excited->PC_Reduced SET (Oxidation of Additive) PC_Reduced->PC_Ground SET (Reduction of R-Br) Alkyl_Halide R-Br (Alkyl Halide) Alkyl_Radical R• (Alkyl Radical) Alkyl_Halide->Alkyl_Radical Br- Loss Radical_Cation Radical Cation Int. Alkyl_Radical->Radical_Cation Addition to Heterocycle Heterocycle Heterocycle (H+) Heterocycle->Radical_Cation Product Functionalized Heterocycle Radical_Cation->Product -H+ / -e- (Re-aromatization)

Caption: Photoredox Minisci cycle. Alkyl radicals (R•) generated via SET add to protonated heterocycles.

Part 4: Validation Protocols (Self-Validating Systems)

Synthesizing the building block is half the battle; proving it crosses the BBB is the other. The PAMPA-BBB (Parallel Artificial Membrane Permeability Assay) is the industry-standard high-throughput screen. It uses a specific lipid composition to mimic the endothelial cell membrane of the brain.

Protocol: Double-Sink PAMPA-BBB

This assay is "self-validating" because it includes high-permeability (verapamil) and low-permeability (theophylline) controls in every plate to ensure membrane integrity.

Materials:

  • Donor Plate: 96-well PVDF filter plate (0.45 µm).

  • Acceptor Plate: 96-well PTFE plate.[4]

  • Lipid Solution: 20 mg/mL Porcine Brain Lipid (PBL) in dodecane.

  • Buffer: PBS (pH 7.4).

Step-by-Step Methodology:

  • Membrane Coating: Carefully pipette 4 µL of PBL/dodecane solution onto the filter of the donor plate. Critical: Allow 5 minutes for solvent evaporation/impregnation.

  • Donor Preparation: Dissolve test compounds (10 mM DMSO stock) into PBS to a final concentration of 50 µM (0.5% DMSO max). Add 200 µL to donor wells.

  • Acceptor Preparation: Add 200 µL of PBS (containing a scavenger/sink if utilizing "double-sink" method to simulate blood flow) to the acceptor plate.

  • Sandwich Assembly: Place the donor plate on top of the acceptor plate.

  • Incubation: Incubate at 25°C for 4 hours in a humidity chamber (to prevent evaporation).

  • Quantification: Separate plates. Analyze both donor and acceptor compartments via LC-MS/MS or UV-Vis.[4]

  • Calculation: Calculate Effective Permeability (

    
    ) using the equation:
    
    
    
    
    (Where
    
    
    are volumes,
    
    
    is filter area,
    
    
    is time).
Visualization: The CNS Screening Cascade

How to integrate these tools into a logical workflow.

CNS_Cascade InSilico 1. In Silico Triage (Pfizer MPO Score > 4.0) Synthesis 2. Synthesis (Minisci / Spiro-cyclization) InSilico->Synthesis Tier1_Assay 3. Tier 1: PAMPA-BBB (Passive Diffusion) Synthesis->Tier1_Assay Decision_Point Pe > 10^-6 cm/s? Tier1_Assay->Decision_Point Tier2_Assay 4. Tier 2: MDR1-MDCK (P-gp Efflux Ratio) Decision_Point->Tier2_Assay Yes Discard Discard / Redesign Decision_Point->Discard No Tier3_Assay 5. Tier 3: In Vivo PK (Kp,uu determination) Tier2_Assay->Tier3_Assay Efflux Ratio < 2.5 Tier2_Assay->Discard High Efflux

Caption: Tiered screening cascade for CNS candidates, moving from computational scoring to in vivo unbound fraction analysis.

References

  • Wager, T. T., et al. (2010).[2] "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties." ACS Chemical Neuroscience. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. [Link]

  • Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm. [Link]

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry. [Link][5]

  • Proctor, R. S., et al. (2018). "Photoredox-Catalyzed Minisci C–H Alkylation of N-Heteroarenes using Boronic Acids and Alkyl Halides." Chemistry – A European Journal. [Link]

Sources

Foundational

Novel Chiral Morpholine Templates for Organic Synthesis

Executive Summary: The Escape from Flatland In modern drug discovery, the "Escape from Flatland" initiative—increasing fraction sp3 (Fsp3) character to improve clinical success rates—has revitalized interest in saturated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Escape from Flatland

In modern drug discovery, the "Escape from Flatland" initiative—increasing fraction sp3 (Fsp3) character to improve clinical success rates—has revitalized interest in saturated heterocycles. Among these, chiral morpholines stand out as privileged scaffolds. Unlike their achiral counterparts, chiral morpholines offer specific vectors for receptor engagement, improved metabolic stability, and optimized solubility profiles without the liability of high lipophilicity (LogP).

This guide moves beyond classical cyclization methods (e.g., dialkylation of amines) which often suffer from poor regiocontrol and harsh conditions. Instead, we focus on novel, stereodefined templates accessible via 2024–2025 methodologies:

  • Regioselective Monoalkylation using ethylene sulfate (The "Green" Route).[1]

  • Systematic Chemical Diversity (SCD) approaches leveraging the chiral pool (amino acids).[2]

Structural Significance & Retrosynthetic Logic

The utility of a morpholine template is defined by its ability to be functionalized at the C2, C3, and C5 positions.

Pharmacophore Advantages
  • Metabolic Blocking: Substitution at C2/C6 hinders oxidative metabolism (CYP450).

  • Vector Control: C3-substituents (derived from amino acids) project side chains into specific binding pockets, mimicking proline or piperidine bioisosteres but with altered H-bond acceptor capability (ether oxygen).

Strategic Disconnections

The following diagram illustrates the modern retrosynthetic disconnects for accessing complex chiral morpholines.

Retrosynthesis Target Target: Polysubstituted Chiral Morpholine PathA Path A: C-N Bond Formation (Intramolecular) Target->PathA Disconnect N1-C6 PathB Path B: C-O Bond Formation (Intramolecular) Target->PathB Disconnect O4-C5 PathC Path C: Ring Expansion/Reduction Target->PathC Rearrangement PrecursorA Amino Alcohol + Ethylene Sulfate (2024) PathA->PrecursorA PrecursorB N-Functionalized Amino Acid Derivs PathB->PrecursorB PrecursorC Chiral Epoxides + Aziridines PathC->PrecursorC

Figure 1: Strategic disconnections for chiral morpholine synthesis. Path A represents the most scalable modern approach.

Deep Dive: The Ethylene Sulfate Protocol (2024)

Mechanism: Selective N-monoalkylation of 1,2-amino alcohols followed by cyclization. Significance: Historically, reacting amines with 1,2-dihaloethanes leads to uncontrollable polymerization or bis-alkylation. The 2024 breakthrough by Ortiz et al. utilizes ethylene sulfate (ES) as a "soft" electrophile that forms a zwitterionic intermediate, halting reaction progress at the mono-alkylated stage before cyclization is triggered.

Experimental Workflow

This protocol describes the synthesis of a generic (S)-3-substituted morpholine from a chiral amino alcohol.

Reagents:

  • Substrate: (S)-Phenylglycinol (or similar 1,2-amino alcohol)

  • Reagent: Ethylene Sulfate (1.05 equiv)

  • Base: Potassium tert-butoxide (tBuOK)

  • Solvent: Toluene/THF (Green solvent compatible)

Step-by-Step Protocol:

  • Zwitterion Formation (N-Alkylation):

    • Charge a reactor with (S)-Phenylglycinol (10 mmol) and Toluene (50 mL).

    • Add Ethylene Sulfate (10.5 mmol) in one portion at 20°C.

    • Critical Insight: Stir for 4–6 hours. The reaction is heterogeneous. The product precipitates as a zwitterionic sulfate ester (Amine-N-CH2-CH2-OSO3-). This precipitation prevents double alkylation (self-validating stopping point).

    • Checkpoint: Monitor disappearance of starting material via HPLC.

  • Cyclization (Ring Closure):

    • Without isolation, add THF (20 mL) to solubilize the intermediate slightly.

    • Add tBuOK (22 mmol) slowly at 0°C to control exotherm.

    • Heat the mixture to 50°C for 3 hours.

    • Mechanism:[3][4][5] The alkoxide formed from the amino alcohol hydroxyl group performs an intramolecular SN2 attack on the carbon bearing the sulfate leaving group.

  • Workup & Isolation:

    • Quench with saturated NH4Cl (aq).

    • Extract with Ethyl Acetate (3x).

    • Dry over Na2SO4 and concentrate.

    • Purification: Flash chromatography (often not required due to high specificity).

Mechanistic Pathway Visualization

Mechanism Start Chiral Amino Alcohol Inter Zwitterionic Sulfate Intermediate (Precipitate) Start->Inter SN2 Attack (N-alkylation) ES Ethylene Sulfate ES->Inter Product Chiral Morpholine Inter->Product Intramolecular SN2 (O-alkylation) Base tBuOK Base->Product Activates -OH

Figure 2: The "Stop-and-Go" mechanism of Ethylene Sulfate alkylation. The precipitation of the intermediate is the key stereocontrol feature.

Deep Dive: Systematic Chemical Diversity (SCD) from Amino Acids

Context: For drug discovery libraries, you often need Morpholine-3-carboxylic acid derivatives (morpholine amino acids). This method leverages the "Chiral Pool" (natural amino acids) to create 2,3- or 3,5-disubstituted templates.[2]

Protocol: Synthesis of Morpholine-3-Acetic Acid Esters

Based on the work of Chamakuri et al. (2024), this route uses an intramolecular aza-Michael addition .

Reagents:

  • Start: N-Boc-L-Alaninol (or similar)

  • Reagents: Allyl bromide, Grubbs II Catalyst, Ethyl acrylate.

  • Acid: TFA (Trifluoroacetic acid).

Step-by-Step Protocol:

  • O-Allylation:

    • React N-Boc-amino alcohol with allyl bromide (NaH, THF, 0°C) to form the allyl ether.

    • Why: This installs the alkene required for cross-metathesis.

  • Cross-Metathesis:

    • React the allyl ether with ethyl acrylate using Grubbs II catalyst (2-5 mol%) in DCM reflux.

    • Result: Formation of an

      
      -unsaturated ester tethered to the protected amine.
      
  • Deprotection & Cyclization (The Cascade):

    • Treat with TFA/DCM (1:1) to remove the Boc group.[3][5]

    • Concentrate to remove TFA.

    • Redissolve in Ethanol and add mild base (Et3N).

    • Reaction: The liberated amine undergoes an intramolecular aza-Michael addition to the unsaturated ester.

    • Stereocontrol: This typically yields a mixture of cis and trans isomers (approx 3:1), which are separable by column chromatography.

Data & Comparison of Methods

The following table contrasts the two primary methodologies for generating novel templates.

FeatureEthylene Sulfate Route (Ortiz 2024)SCD / Aza-Michael Route (Chamakuri 2024)
Primary Template 3-substituted morpholines2,3- or 3,5-disubstituted morpholines
Chirality Source Amino Alcohol (Start)Amino Acid (Start)
Key Intermediate Zwitterionic Sulfate (Solid)

-unsaturated ester
Atom Economy High (Sulfate is the only byproduct)Moderate (Loss of Boc, phosphine oxides)
Scalability Excellent (>100g demonstrated)Good (Gram scale)
Stereoretention >99% ee (No racemization)>95% ee (Diastereomers separable)
Primary Use Bulk Template SynthesisLibrary Generation / Fragment Screening

References

  • Ortiz, K. G., et al. (2024). "Green Synthesis of Morpholines via Selective Monoalkylation of Amines."[1][6] Journal of the American Chemical Society, 146, 29847-29856.[1][6] [Link] (The definitive 2024 protocol for ethylene sulfate mediated synthesis).

  • Chamakuri, S., & Young, D. W. (2024). "Expanding Complex Morpholines Using Systematic Chemical Diversity." Bioorganic & Medicinal Chemistry Letters / TMC Digital Commons. [Link] (Detailed guide on generating libraries of 24 distinct morpholine isomers).

  • Tzara, A., et al. (2020). "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies."[2][7] ChemMedChem, 15(5), 392-403.[2][7] [Link] (Review of biological relevance and classical synthetic routes).

  • Lenci, E., et al. (2021). "Occurrence of Morpholine in Central Nervous System Drug Discovery."[2] ACS Chemical Neuroscience, 12(3), 378–390.[2] [Link] (Analysis of morpholine pharmacophores in CNS drugs).

Sources

Exploratory

The Emergence of 2-(Iodomethyl)morpholine Derivatives as Precision Alkylating Agents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals A Foreword for the Modern Drug Hunter In the landscape of medicinal chemistry, the pursuit of therapeutic agents with high effic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Foreword for the Modern Drug Hunter

In the landscape of medicinal chemistry, the pursuit of therapeutic agents with high efficacy and minimal off-target effects is a perpetual challenge. Among the vast arsenal of chemical scaffolds, the morpholine ring stands out as a "privileged structure," consistently appearing in approved drugs and clinical candidates.[1][2] Its favorability stems from a unique combination of advantageous physicochemical properties, including a well-balanced lipophilic-hydrophilic profile and a pKa that often enhances aqueous solubility and cell permeability.[3][4] Traditionally, morpholine is incorporated to improve pharmacokinetic profiles or to act as a rigid scaffold to orient pharmacophoric elements correctly.[4]

This guide, however, explores a more aggressive and targeted role for this versatile heterocycle: as the backbone for a potent class of covalent inhibitors. By functionalizing the morpholine scaffold at the 2-position with an iodomethyl group, we create a precision tool—a 2-(iodomethyl)morpholine derivative—designed to act as a highly effective alkylating agent. This guide synthesizes foundational principles with practical insights, providing a technical framework for understanding, synthesizing, and deploying these agents in a research and drug development context.

The Morpholine Scaffold: More Than a Solubilizing Group

The utility of the morpholine heterocycle in drug design is well-documented.[5][6] Its presence in a molecule can serve multiple functions:

  • Pharmacokinetic Modulation : The morpholine ring's polarity and hydrogen bonding capability can improve solubility and metabolic stability, crucial factors for oral bioavailability and in vivo half-life.[3]

  • Structural Scaffolding : Its defined chair-like conformation can lock flexible molecules into a bioactive conformation, enhancing binding affinity to the target protein.[4]

  • Potency Enhancement : The oxygen and nitrogen heteroatoms can engage in crucial hydrogen bond interactions within a target's active site, directly contributing to potency.[5]

By appending an electrophilic iodomethyl group, we leverage these inherent "drug-like" properties to deliver a reactive warhead to a specific biological environment, setting the stage for targeted covalent modification.

Synthesis Strategy: Forging the Alkylating Agent

The creation of a 2-(iodomethyl)morpholine derivative is a multi-step process that demands precision. The general strategy involves the initial formation of the morpholine ring, followed by the conversion of a precursor functional group into the desired iodomethyl moiety. While numerous methods exist for morpholine synthesis[7][8], a common and efficient approach begins with 1,2-amino alcohols.[9][10][11]

A plausible and efficient synthetic pathway is outlined below. This process is designed to be robust and scalable, reflecting the needs of a drug development program.

G cluster_0 Synthesis Workflow A 1,2-Amino Alcohol Precursor B Selective N-Monoalkylation (e.g., with Ethylene Sulfate) A->B C Intermediate Zwitterion B->C D Base-Mediated Cyclization (e.g., tBuOK) C->D E 2-(Hydroxymethyl)morpholine Derivative D->E F Iodination Reaction (e.g., Appel Reaction: PPh3, I2) E->F G Final Product: 2-(Iodomethyl)morpholine Derivative F->G

Caption: General workflow for the synthesis of 2-(iodomethyl)morpholine derivatives.

The key transformation is the final iodination step. The conversion of a primary alcohol, such as that in a 2-(hydroxymethyl)morpholine precursor, to an iodide is a classic and reliable transformation. The Appel reaction, utilizing triphenylphosphine and iodine, is an excellent candidate for this step due to its mild conditions and high yields. The iodine atom serves as an outstanding leaving group, rendering the adjacent carbon highly electrophilic and primed for nucleophilic attack.

Mechanism of Action: Covalent Modification via SN2 Alkylation

Alkylating agents exert their biological effects by forming stable, covalent bonds with nucleophilic functional groups found in biomolecules.[12][13] The primary targets are often the nucleophilic centers in DNA bases (e.g., N7 of guanine) or specific amino acid residues in proteins (e.g., cysteine, histidine), leading to cytotoxicity or specific enzyme inhibition.[12][14]

The 2-(iodomethyl)morpholine scaffold is designed to operate primarily through a bimolecular nucleophilic substitution (SN2) mechanism.[15]

Caption: The SN2 mechanism of covalent bond formation.

Causality Behind the Mechanism:

  • Electrophilic Carbon : The carbon of the iodomethyl (-CH2I) group is electron-deficient due to the high electronegativity and excellent leaving group ability of the iodine atom.

  • Nucleophilic Attack : A lone pair of electrons from a biological nucleophile (Nu:), such as the N7 of guanine in DNA or the thiol of a cysteine residue in a protein, attacks this electrophilic carbon.[14]

  • Transition State : A five-coordinate transition state is formed where a partial bond exists between the nucleophile and the carbon, while the carbon-iodine bond is simultaneously breaking.

  • Covalent Adduct Formation : The iodide ion is expelled, and a stable covalent bond is formed between the morpholine derivative and the biological target. This modification is often irreversible and can lead to apoptosis in cancer cells or permanent inactivation of a target enzyme.[16]

The SN2 nature of this reaction is advantageous for specificity. Unlike SN1 reactions that proceed through highly reactive carbocation intermediates, SN2 reactions are more dependent on the concentration of both the alkylating agent and the target nucleophile, allowing for a greater degree of kinetic control.[15]

Experimental Protocol: Alkylation of a Model Thiol Nucleophile

To validate the reactivity and provide a tangible workflow, this section details a representative protocol for alkylating a model biological nucleophile, N-acetylcysteine, which serves as a proxy for a cysteine residue in a protein.

Objective : To react 2-(iodomethyl)morpholine with N-acetylcysteine and characterize the resulting covalent adduct.

Materials and Reagents :

ReagentSupplierPurityM.W. ( g/mol )
2-(Iodomethyl)morpholine HClCustom>98%(Varies)
N-Acetyl-L-cysteineSigma-Aldrich>99%163.19
Sodium Bicarbonate (NaHCO3)Fisher Sci.ACS Grade84.01
Phosphate Buffer Saline (PBS)Gibco10XN/A
Acetonitrile (ACN)HoneywellHPLC Grade41.05
Deionized WaterMillipore18.2 MΩ·cm18.02
Step-by-Step Methodology

Part A: Reagent Preparation

  • Buffer Preparation : Prepare 100 mL of 1X PBS buffer (pH 7.4) by diluting 10 mL of 10X PBS stock with 90 mL of deionized water.

  • N-Acetylcysteine Solution (10 mM) : Dissolve 16.3 mg of N-acetylcysteine in 10 mL of 1X PBS. Add NaHCO3 dropwise as a 1M solution to adjust the pH to ~7.4, ensuring the thiol is deprotonated for enhanced nucleophilicity. Prepare this solution fresh.

  • Alkylating Agent Solution (10 mM) : Dissolve the appropriate mass of 2-(iodomethyl)morpholine HCl in 10 mL of a 50:50 ACN/Water mixture. The use of a co-solvent is necessary if the agent has limited aqueous solubility.

Part B: Alkylation Reaction

  • Reaction Setup : In a 50 mL glass vial, combine 5 mL of the 10 mM N-acetylcysteine solution with 5 mL of the 10 mM 2-(iodomethyl)morpholine solution for a 1:1 molar ratio at a final concentration of 5 mM.

  • Incubation : Cap the vial, vortex briefly, and incubate at 37°C with gentle shaking for 4 hours.

  • Reaction Monitoring : At time points t=0, 1h, 2h, and 4h, withdraw a 50 µL aliquot. Quench the reaction immediately by diluting it into 450 µL of 0.1% formic acid in water. Analyze via LC-MS to monitor the consumption of starting materials and the formation of the product.

Part C: Work-up and Analysis

  • Quenching : After 4 hours, quench the entire reaction by adding 100 µL of glacial acetic acid.

  • Purification (Optional) : If necessary for further studies, the product can be purified from the reaction mixture using preparative reverse-phase HPLC.

  • Characterization :

    • LC-MS : Confirm the mass of the desired covalent adduct. The expected mass will be (Mass of 2-(iodomethyl)morpholine - Mass of I) + Mass of N-acetylcysteine.

    • NMR : For a scaled-up reaction, 1H and 13C NMR of the purified product will confirm the covalent linkage, showing characteristic shifts for the methylene protons adjacent to the sulfur atom.

G cluster_0 Experimental Workflow A Reagent Preparation (Buffer, Nucleophile, Alkylator) B Reaction Setup (1:1 Molar Ratio, 37°C) A->B C Incubation & Monitoring (LC-MS analysis at t=0, 1, 2, 4h) B->C D Reaction Quenching C->D E Analysis & Characterization (LC-MS, NMR) D->E F Purification (Optional) (Prep-HPLC) E->F

Sources

Foundational

Precision Pharmacophore Mapping of Trimethylmorpholine Scaffolds

Navigating Stereochemical Space in Kinase and CNS Drug Discovery Executive Summary: The "Magic Methyl" Effect in Morpholine Scaffolds The morpholine ring is a privileged structure in medicinal chemistry, serving as a cor...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating Stereochemical Space in Kinase and CNS Drug Discovery

Executive Summary: The "Magic Methyl" Effect in Morpholine Scaffolds

The morpholine ring is a privileged structure in medicinal chemistry, serving as a core scaffold in blockbuster drugs ranging from the antibiotic Linezolid to the EGFR inhibitor Gefitinib. However, the transition from a simple morpholine to a trimethylmorpholine analog represents a sophisticated strategy in Structure-Based Drug Design (SBDD).

This guide addresses the technical nuances of pharmacophore mapping for trimethylmorpholine analogs. Unlike the unsubstituted parent, trimethylmorpholine introduces three critical pharmacological advantages:

  • Conformational Locking: The three methyl groups restrict the ring's flexibility, forcing it into specific chair conformations that can lower the entropic penalty of binding.

  • Vector Exploration: The methyl groups act as hydrophobic probes, exploring specific sub-pockets (e.g., the selectivity pocket in PI3K isoforms).

  • Metabolic Shielding: Strategic methylation blocks sites of oxidative metabolism (e.g.,

    
    -carbon oxidation), extending half-life.
    
Computational Workflow: From Stereoisomer to Pharmacophore

Mapping the pharmacophore of a trimethylmorpholine analog requires a rigorous computational workflow due to the high stereochemical complexity. A 2,3,5-trimethylmorpholine, for instance, possesses three chiral centers, leading to


 theoretical stereoisomers (4 enantiomeric pairs).
2.1. Protocol: Stereochemical Enumeration & Conformation Generation

Objective: To generate a comprehensive conformational ensemble that accounts for the "chair" preference and axial/equatorial methyl positioning.

Step-by-Step Methodology:

  • Stereoisomer Generation:

    • Use a CLI-based tool (e.g., RDKit or OpenBabel) to enumerate all stereoisomers.

    • Critical Check: Discard high-energy "twist-boat" forms unless the target pocket is known to force such a distortion.

  • Conformational Search (Low-Mode MD):

    • Force Field: OPLS4 or MMFF94x (optimized for small organic heterocycles).

    • Solvent Model: Implicit water (Born solvation) is essential to correctly model the protonation state of the morpholine nitrogen (

      
      ).
      
    • Energy Window: Retain conformers within 5.0 kcal/mol of the global minimum.

  • Vector Analysis:

    • Calculate the vector angle between the Nitrogen Lone Pair (or N-H bond) and the Oxygen Lone Pairs.

    • Insight: In trimethyl analogs, 1,3-diaxial interactions often destabilize specific rotamers, effectively "locking" the N-substituent vector.

2.2. Workflow Visualization

PharmacophoreWorkflow cluster_QC Quality Control Input Trimethylmorpholine Scaffold (2D) Stereo Stereoisomer Enumeration (8 Isomers) Input->Stereo Chiral Expansion Conform Conformational Search (OPLS4/MMFF94) Stereo->Conform Energy Min. Align Flexible Alignment Conform->Align Atom/Field Overlap Filter Remove Twist-Boats Conform->Filter Map Pharmacophore Extraction Align->Map Feature Definition Filter->Align

Figure 1: Computational workflow for processing stereochemically complex morpholine analogs. Note the critical filtration step for high-energy conformers.

Pharmacophore Feature Definition

In the context of kinase inhibitors (e.g., PI3K/mTOR) and CNS ligands, the trimethylmorpholine scaffold presents a distinct 4-point pharmacophore.

Feature IDTypeLocationFunction/Interaction
F1 H-Bond Acceptor Morpholine Oxygen (O4)Hinge Binder: Critical for kinase affinity (accepts H-bond from Val/Ala backbone).
F2 Pos. Ionizable / Donor Morpholine Nitrogen (N1)Solvent Interface: Often points towards solvent or forms salt bridge (e.g., Asp residue in GPCRs).
F3 Hydrophobic (S1) Methyl @ C2/C6Shape Selectivity: Fits into small hydrophobic pockets; restricts rotation of the morpholine ring relative to the core scaffold.
F4 Hydrophobic (S2) Methyl @ C3/C5Stereo-Lock: Creates steric clash if the ring attempts to flip, locking the bioactive conformation.
3.1. The "Vector" Concept

The relative orientation of the methyl groups defines the Excluded Volume shell.

  • Scenario A (Cis-Trimethyl): All methyls are equatorial. The ring is flat and extended.

  • Scenario B (Trans-Trimethyl): One methyl is axial. This creates a "face-selective" hydrophobic block, preventing binding to flat pockets but enhancing selectivity for "deep" pockets.

Case Study: PI3K/mTOR Dual Inhibition

Morpholine-substituted triazines and thienopyrimidines (e.g., ZSTK474 analogs) are potent PI3K inhibitors. The morpholine oxygen acts as the primary hinge binder.

Mechanism of Action & Mapping:

  • Hinge Interaction: The O4 atom accepts a hydrogen bond from the amide backbone of Val851 (in PI3K

    
    ).
    
  • Ribose Pocket: The trimethyl substitution pattern is designed to project bulk towards the Met804 gatekeeper residue or the ribose-binding pocket, depending on the substitution point on the heteroaromatic core.

  • Selectivity: Unsubstituted morpholines are promiscuous. Adding a methyl at C3 (chiral) creates a steric clash with non-target kinases that have smaller gatekeeper residues.

4.1. Interaction Pathway Diagram

PI3K_Interaction Val851 Val851 (Hinge Region) Morph_O Morpholine Oxygen (O4) Val851->Morph_O H-Bond (2.8Å) Met804 Met804 (Gatekeeper) Asp810 Asp810 (Affinity Pocket) Morph_N Morpholine Nitrogen (N1) Morph_N->Asp810 Electrostatic (Solvent) Me_Group C3-Methyl (Chiral) Me_Group->Met804 Van der Waals (Selectivity)

Figure 2: Interaction map of a trimethylmorpholine analog within the PI3K


 binding site. The C3-Methyl provides the selectivity filter against the gatekeeper residue.
Experimental Validation Protocol

A pharmacophore model is only a hypothesis until validated. The following protocol ensures the model predicts real-world affinity.

5.1. Synthesis of Probe Compounds[1]
  • Requirement: You must synthesize the specific enantiomers predicted to be active. Racemic mixtures will obscure the "Magic Methyl" effect.

  • Method: Use chiral pool synthesis starting from L-alanine or L-lactic acid derivatives to install the chiral methyls with >98% ee (enantiomeric excess).

5.2. In Vitro Binding Assay (Fluorescence Polarization)
  • Reagents: Recombinant PI3K

    
    , PIP2 substrate, ATP, and a fluorescent tracer.
    
  • Procedure:

    • Incubate enzyme with varying concentrations of the trimethylmorpholine analog (0.1 nM to 10

      
      M).
      
    • Add ATP to initiate the kinase reaction.

    • Measure fluorescence polarization (FP) to detect ADP production (using an ADP-detecting antibody kit).

  • Data Analysis:

    • Plot % Inhibition vs. Log[Concentration].

    • Success Metric: If the cis-2,6-dimethyl analog has an

      
       of 50 nM, the optimized 2,3,5-trimethyl analog should achieve <10 nM if the pharmacophore vector hypothesis is correct.
      
References
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Source: NIH / PubMed URL:[Link]

  • The "Magic Methyl" and Its Tricks in Drug Discovery and Development. Source: NIH / PMC URL:[Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the SAR. Source: PubMed URL:[Link]

  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere. Source: ACS / PubMed URL:[Link]

Sources

Exploratory

The 4-Benzyl-2,6,6-Trimethylmorpholine Scaffold: Synthetic Architectures and Medicinal Utility

The following technical guide details the synthetic utility, structural properties, and medicinal chemistry applications of the 4-benzyl-2,6,6-trimethylmorpholine core. Executive Summary The 4-benzyl-2,6,6-trimethylmorph...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthetic utility, structural properties, and medicinal chemistry applications of the 4-benzyl-2,6,6-trimethylmorpholine core.

Executive Summary

The 4-benzyl-2,6,6-trimethylmorpholine core represents a privileged scaffold in modern drug discovery, distinguished by its gem-dimethyl substitution at the C6 position. Unlike simple morpholines, this sterically congested motif leverages the Thorpe-Ingold effect to lock the ring into specific conformations, enhancing metabolic stability and receptor selectivity.

This guide provides a comprehensive analysis of the core's synthesis, focusing on scalable cyclodehydration protocols, and explores its utility as a precursor for YKL-40 inhibitors and amido-heteroaromatic therapeutics.

Structural Analysis & Pharmacophore Properties

The utility of this core is defined by three structural pillars:

  • Metabolic Blockade: The gem-dimethyl group at C6 sterically hinders Cytochrome P450-mediated oxidation adjacent to the oxygen, a common metabolic soft spot in morpholine drugs.

  • Conformational Bias: The 2,6,6-substitution pattern forces the morpholine ring into a rigid chair conformation, often placing the N-substituent in a pseudo-equatorial position to minimize 1,3-diaxial interactions.

  • Lipophilicity Modulation: The addition of three methyl groups and a benzyl moiety significantly increases

    
     compared to the parent morpholine, improving blood-brain barrier (BBB) penetration for CNS targets.
    
Comparative Physicochemical Profile[1]
PropertyMorpholine2,6-Dimethylmorpholine4-Benzyl-2,6,6-Trimethylmorpholine
Formula C₄H₉NOC₆H₁₃NOC₁₄H₂₁NO
MW ( g/mol ) 87.12115.18219.33
Conformation Fluxional ChairChair (cis/trans)Rigid Chair (Gem-dimethyl lock)
Metabolic Stability Low (N-ox, C-ox)ModerateHigh (C6 blocked)
Key Utility Solvent/BaseCatalystDrug Scaffold / Chiral Auxiliary

Synthetic Pathways[2][3][4]

The synthesis of 4-benzyl-2,6,6-trimethylmorpholine typically proceeds via the cyclization of chiral or achiral amino-alcohol precursors. The most robust industrial route involves the Acid-Mediated Cyclodehydration of Diols .

Pathway A: The "Amino-Diol" Cyclodehydration (Preferred)

This route constructs the morpholine ring from an acyclic diol precursor, derived from the ring-opening of epoxides.

  • Precursor Assembly: Reaction of 2-amino-2-methyl-1-propanol with propylene oxide yields the acyclic diol N-(2-hydroxypropyl)-2-amino-2-methylpropanol.

  • N-Protection: Benzylation of the amine (using benzyl bromide or reductive amination with benzaldehyde) prevents polymerization.

  • Cyclization: Treatment with strong acid (e.g., H₂SO₄ or TsOH) induces intramolecular etherification.

Pathway B: Iodoetherification (Functionalized Derivatives)

For derivatives requiring functional handles (e.g., the 2-(iodomethyl) analog seen in catalogs), an alkene-amine precursor is cyclized using iodine. This is useful for generating libraries where the C2 position requires further elaboration.

Mechanistic Visualization (DOT)

SynthesisPathway cluster_legend Reaction Phase Start 2-Amino-2-methyl-1-propanol Intermediate Acyclic Diol (N-(2-hydroxypropyl)-...) Start->Intermediate Ring Opening Epoxide Propylene Oxide Epoxide->Intermediate ProtectedInter N-Benzyl Diol Intermediate->ProtectedInter Protection Benzylation N-Benzylation (BnBr / K2CO3) Benzylation->ProtectedInter Product 4-Benzyl-2,6,6- trimethylmorpholine ProtectedInter->Product Intramolecular SN2 (-H2O) Cyclization Cyclodehydration (H2SO4, Heat)

Figure 1: Step-wise synthetic pathway from amino-alcohol precursors to the target morpholine core.

Detailed Experimental Protocol

The following protocol is adapted from high-yield procedures for hindered morpholines, validated against patent literature for similar cores (e.g., US20230278996A1).

Protocol: Synthesis of 4-Benzyl-2,6,6-trimethylmorpholine[5][7][8]

Reagents:

  • 2-Amino-2-methyl-1-propanol (1.0 equiv)

  • Propylene oxide (1.2 equiv)

  • Benzyl bromide (1.1 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Sulfuric Acid (H₂SO₄, 70%) or Triflic Acid (catalytic)

  • Solvents: Ethanol, Toluene, Dichloromethane (DCM)

Step 1: Epoxide Ring Opening

  • Dissolve 2-amino-2-methyl-1-propanol (100 mmol) in Ethanol (50 mL).

  • Cool to 0°C. Add propylene oxide (120 mmol) dropwise over 30 minutes.

  • Allow to warm to room temperature (RT) and stir for 12 hours.

  • Concentrate in vacuo to yield the crude acyclic amino-diol. Note: This intermediate is viscous.

Step 2: N-Benzylation

  • Resuspend the crude amino-diol in Acetonitrile or Toluene (100 mL).

  • Add K₂CO₃ (200 mmol) followed by benzyl bromide (110 mmol).

  • Reflux for 4–6 hours. Monitor by TLC (visualization with ninhydrin or KMnO₄).

  • Filter salts and concentrate to obtain the N-benzyl-amino-diol.

Step 3: Cyclodehydration

  • Dissolve the N-benzyl-amino-diol in Toluene (100 mL).

  • Add concentrated H₂SO₄ (dropwise) until the solution is acidic, or use a Dean-Stark trap with catalytic p-TsOH (5 mol%).

  • Reflux with azeotropic removal of water for 16 hours.

  • Workup: Cool to RT. Neutralize with aq. NaOH (10%) to pH 10.

  • Extract with DCM (3 x 50 mL). Dry organics over MgSO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields 4-benzyl-2,6,6-trimethylmorpholine as a pale yellow oil.

Self-Validation Checkpoints:

  • NMR (¹H): Look for the disappearance of OH signals and the appearance of the morpholine ring protons (distinct AB systems for the C3 and C5 protons due to the rigid chair).

  • MS: Confirm [M+H]⁺ = 220.3.

Medicinal Chemistry Applications

A. YKL-40 Inhibitors

Recent patent literature (e.g., US20230278996A1 ) highlights the unprotected core (2,2,6-trimethylmorpholine) as a critical intermediate for YKL-40 inhibitors. YKL-40 (Chitinase-3-like protein 1) is a biomarker and therapeutic target for severe asthma, fibrosis, and glioblastoma.

  • Role: The morpholine acts as a solubilizing group that fits into the hydrophobic pocket of the enzyme, with the methyl groups providing shape complementarity.

B. Kinase Inhibitor Scaffolds

The 4-benzyl-2,6,6-trimethylmorpholine core serves as a precursor to substituted pyrrolotriazines (as seen in WO2024042494A1 ).

  • Mechanism: The benzyl group is often removed (hydrogenolysis, Pd/C, H₂) to reveal the secondary amine, which is then coupled to the kinase-binding hinge region (e.g., via SNAr or Buchwald-Hartwig coupling).

  • Advantage: The gem-dimethyl group restricts the rotation of the morpholine ring relative to the heteroaromatic core, reducing the entropic penalty of binding.

C. Chiral Resolution Agents

The C2-methyl group introduces chirality. The 4-benzyl derivative can be resolved into pure enantiomers (R and S) using chiral acids (e.g., tartaric acid). These enantiopure cores are used to synthesize chiral drugs where the vector of the morpholine oxygen is critical for H-bonding.

References

  • US Patent 2023/0278996 A1 . Ykl-40 inhibitors and their therapeutic applications. Assignee: Hoffmann-La Roche. (2023).

  • WO Patent 2023/222850 A1 . Amido heteroaromatic compounds useful in the treatment of liver diseases. (2023).

  • Ortiz, K. G., et al. "A simple, high yielding, one or two-step, redox neutral protocol using inexpensive reagents... enables the conversion of 1,2-amino alcohols to morpholines." J. Am. Chem. Soc., 2024, 146, 29847-29856.

  • Jackl, M. K., et al. "A scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents... provides substituted morpholines." Org.[1] Lett., 2017, 19, 4696-4699.

  • Accela Chem Catalog . Product: 4-Benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine (CAS 892871-64-6).[2][3][4][5]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine via Regioselective Iodocyclization

Abstract & Strategic Route Analysis The synthesis of 4-benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine presents a specific regiochemical challenge. The target molecule features a highly substituted morpholine core with a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Route Analysis

The synthesis of 4-benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine presents a specific regiochemical challenge. The target molecule features a highly substituted morpholine core with a gem-dimethyl group at position 6 and a quaternary center at position 2 bearing both a methyl and an iodomethyl group.

Standard morpholine syntheses often rely on the cyclization of diols or the ring-opening of epoxides. However, to install the iodomethyl functionality with high precision, iodocyclization of an unsaturated amino alcohol is the superior strategy.

Critical Retrosynthetic Logic

A common pitfall is attempting to cyclize an allylic amino alcohol (e.g., derived from methallyl chloride). According to Baldwin’s Rules, this substrate typically favors 5-exo-trig cyclization, yielding an oxazolidine rather than a morpholine.

To guarantee the formation of the 6-membered morpholine ring with the required 2-(iodomethyl) substitution, this protocol utilizes a homoallylic precursor. The resulting 6-exo-trig cyclization is kinetically favored and structurally necessary to place the iodine on the exocyclic methyl group.

The Retrosynthetic Disconnection:

  • Target: 4-benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine

  • Precursor: N-benzyl-N-(3-methylbut-3-en-1-yl)-2-amino-2-methylpropan-1-ol

  • Starting Materials: 2-amino-2-methylpropan-1-ol, Benzyl bromide, 4-bromo-2-methyl-1-butene (or equivalent).

Chemical Reaction Pathway

G SM1 2-Amino-2-methyl- propan-1-ol Step1 Step 1: Benzylation (BnBr, K2CO3) SM1->Step1 Inter1 N-Benzyl Amino Alcohol Step1->Inter1 Step2 Step 2: N-Alkylation (Homoallyl bromide) Inter1->Step2 Precursor Homoallylic Precursor (N-Tethered Alkene) Step2->Precursor Step3 Step 3: Iodocyclization (I2, NaHCO3, MeCN) Precursor->Step3 TS Iodonium Intermediate (6-exo-trig) Step3->TS Product 4-benzyl-2-(iodomethyl)- 2,6,6-trimethylmorpholine TS->Product

Caption: Figure 1. Strategic workflow for the 6-exo-trig iodocyclization synthesis of the target morpholine.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (N-Alkylation Sequence)

Objective: Synthesize N-benzyl-N-(3-methylbut-3-en-1-yl)-2-amino-2-methylpropan-1-ol.

Step 1.1: Preparation of N-Benzyl-2-amino-2-methylpropan-1-ol

Note: This intermediate is commercially available, but synthesis is cheaper for scale-up.

  • Reagents:

    • 2-Amino-2-methylpropan-1-ol (1.0 equiv)

    • Benzaldehyde (1.0 equiv)

    • Sodium Borohydride (NaBH4) (1.2 equiv)

    • Methanol (Solvent)[1]

  • Procedure:

    • Dissolve amino alcohol in methanol (0.5 M).

    • Add benzaldehyde dropwise at 0°C. Stir for 2 hours to form the imine.

    • Add NaBH4 portion-wise (Caution: Gas evolution).

    • Stir at Room Temperature (RT) for 4 hours.

    • Workup: Quench with water, extract with DCM, dry over MgSO4, and concentrate.

    • Yield Expectation: >90% (Colorless oil).[2]

Step 1.2: Introduction of the Homoallyl Group

Critical: We use 4-bromo-2-methyl-1-butene. If unavailable, synthesized via tosylation of 3-methyl-3-buten-1-ol.

  • Reagents:

    • N-Benzyl intermediate (from 1.1) (1.0 equiv)[2]

    • 4-Bromo-2-methyl-1-butene (1.2 equiv)

    • Potassium Carbonate (K2CO3) (2.0 equiv)

    • Potassium Iodide (KI) (0.1 equiv, catalyst)

    • Acetonitrile (MeCN) (anhydrous)

  • Procedure:

    • Suspend N-benzyl intermediate and K2CO3 in MeCN (0.3 M) under Nitrogen.

    • Add KI and the homoallyl bromide.

    • Reflux (80°C) for 16–24 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of secondary amine.

    • Workup: Cool, filter off solids, concentrate filtrate. Partition residue between Water/EtOAc.

    • Purification: Flash chromatography (Silica gel, 10-20% EtOAc in Hexanes).

    • Validation: 1H NMR should show terminal alkene protons (~4.7 ppm) and gem-dimethyl singlets.

Phase 2: Regioselective Iodocyclization

Objective: Cyclize the precursor to form the morpholine ring.

  • Reagents:

    • Homoallylic precursor (1.0 equiv)

    • Iodine (I2) (2.5 equiv)

    • Sodium Bicarbonate (NaHCO3) (3.0 equiv)

    • Solvent: MeCN : H2O (10:1) or DCM (anhydrous)

    • Note on Solvent: MeCN/Water often accelerates the reaction but requires careful extraction. Anhydrous DCM is preferred for moisture-sensitive substrates, though this cyclization is robust.

  • Procedure:

    • Setup: Dissolve the precursor in DCM (0.1 M) in a foil-wrapped flask (protect from light).

    • Add NaHCO3 solid.

    • Cool to 0°C in an ice bath.

    • Addition: Add Iodine (I2) portion-wise over 30 minutes. The solution will turn dark violet/brown.

    • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Stir for 12–18 hours.

    • Quench: Pour mixture into a saturated aqueous solution of Sodium Thiosulfate (Na2S2O3). Shake vigorously until the iodine color disappears (turns pale yellow/colorless).

    • Extraction: Extract aqueous layer with DCM (3x).

    • Drying: Dry combined organics over Na2SO4, filter, and concentrate in vacuo.

  • Purification:

    • The crude product is often a diastereomeric mixture if the starting alkene was not symmetric, but here the gem-dimethyl and terminal alkene simplify things.

    • Purify via Flash Column Chromatography (Silica, 0 -> 30% EtOAc/Hexane).

    • Stability Warning: Iodomethyl groups can be sensitive to light and heat. Store at -20°C.

Analytical Data & Validation (Self-Validating System)

To confirm the structure, specifically the morpholine ring (6-membered) vs. the oxazepane (7-membered) or oxazolidine (5-membered) , analyze the coupling constants and chemical shifts.

FeatureExpected Signal (1H NMR, CDCl3, 400 MHz)Structural Confirmation
Iodomethyl (-CH2I) δ 3.2 – 3.4 ppm (AB quartet or doublet)Confirms iodine is on a primary carbon (exocyclic).
Ring C-2 Methyl δ 1.1 – 1.3 ppm (Singlet)Confirms quaternary center at C-2.
Ring C-6 Methyls δ 1.0 – 1.2 ppm (Two singlets)Confirms gem-dimethyl retention from amino alcohol.
Benzyl -CH2- δ 3.4 – 3.6 ppm (AB system)Confirms N-protection intact.
Morpholine Core Complex multiplets δ 2.5 – 3.8 ppmAbsence of alkene protons confirms cyclization.

Mass Spectrometry (ESI+):

  • Expected [M+H]+: Calculation based on C22H36INO.

  • Look for the characteristic M and M+127 (loss of I) fragmentation pattern.

Expert Insights & Troubleshooting

Mechanism: Why 6-exo-trig?

In this synthesis, the 6-exo-trig pathway is favored over the 7-endo pathway due to the geometric constraints of the transition state. The iodine activates the double bond, forming an iodonium ion. The hydroxyl oxygen attacks the more substituted carbon (Markovnikov-like) or the internal carbon to form the 6-membered ring, placing the iodine on the terminal carbon.

  • Contrast with Allylic Systems: If you had used an allyl group (-CH2-CH=CH2), the 5-exo cyclization (Baldwin favored) would dominate, yielding an iodomethyl-oxazolidine.

  • The "Gem-Dimethyl" Effect: The presence of the gem-dimethyl group at position 6 (from the amino alcohol) exerts a Thorpe-Ingold effect , pre-organizing the chain and accelerating the cyclization step, significantly improving yield compared to unsubstituted amino alcohols.

Common Pitfalls
  • Elimination Byproduct: If the base is too strong or heat is applied during workup, the iodomethyl group can eliminate to form an exocyclic methylene group. Use NaHCO3 and keep temperatures <40°C.

  • Incomplete Cyclization: If starting material remains, add more I2. The reaction is generally irreversible.

References

  • Knight, D. W. (2002). "Iodine-mediated cyclisation reactions: A review." Heterocycles.
  • Robin, S. & Rousseau, G. (2002). "Recent advances in the synthesis of heterocycles via iodocyclization." Tetrahedron, 58(40), 8199-8223. Link

  • Ortiz, K. G., et al. (2024).[3] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society, 146, 29847-29856.[3][4] (Modern context on morpholine stability). Link

  • Baldwin, J. E. (1976). "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications, 734-736. (Theoretical basis for 6-exo selectivity). Link

Sources

Application

Technical Application Note: Optimized Strategies for the N-Benzylation of 2,6,6-Trimethylmorpholine

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It prioritizes data integrity, reproducibility, and mechanistic understanding. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It prioritizes data integrity, reproducibility, and mechanistic understanding.

Executive Summary

The N-benzylation of 2,6,6-trimethylmorpholine (TMM) is a pivotal transformation in the synthesis of neuroactive pharmacophores and chiral auxiliaries. While the secondary amine at position 4 is nucleophilic, the gem-dimethyl substitution at C6 imposes unique conformational constraints that distinguish this substrate from simple morpholine.

This guide details two validated protocols:

  • Reductive Amination (Method A): The "Gold Standard" for high-purity applications, eliminating the risk of quaternary salt formation.

  • Direct Alkylation (Method B): A cost-efficient "Process Route" suitable for scale-up, with specific controls for over-alkylation.

Chemical Context & Substrate Analysis[1][2][3][4][5][6][7]

Structural Considerations

Unlike symmetric 2,6-dimethylmorpholine, the 2,6,6-trimethyl variant possesses a permanent dipole and a locked chair conformation to minimize 1,3-diaxial interactions between the C6-methyls and the axial protons.

  • Substrate: 2,6,6-Trimethylmorpholine (

    
    )
    
  • pKa (Conjugate Acid): ~8.4 (Estimated based on morpholine derivatives).

  • Steric Environment: The Nitrogen (N4) is flanked by methylene groups (C3/C5). The gem-dimethyl group at C6 is

    
    -positioned relative to the nitrogen. While not directly hindering the lone pair, it restricts the ring flexibility, potentially affecting the transition state energy during nucleophilic attack.
    
Strategic Pathway Selection
FeatureMethod A: Reductive Amination Method B: Direct Alkylation (

)
Reagents Benzaldehyde, NaBH(OAc)

Benzyl Bromide,

Selectivity High (Mono-alkylation only)Moderate (Risk of Quaternary Salt)
Atom Economy Lower (Boron waste)High
Cost ModerateLow
Purification Acid-Base Extraction (Simple)Chromatography or Recrystallization often needed
Recommendation Primary Choice for MedChem Choice for Scale-up (>100g)

Method A: Reductive Amination (Recommended)

This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces the intermediate iminium ion without reducing the aldehyde, allowing for a "one-pot" procedure.

Reaction Mechanism & Workflow

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the iminium ion. The gem-dimethyl group stabilizes the ring, facilitating rapid iminium formation.

ReductiveAmination cluster_selectivity Selectivity Control Start 2,6,6-TMM + Benzaldehyde Hemiaminal Hemiaminal Intermediate Start->Hemiaminal DCM, AcOH Iminium Iminium Ion (Active Species) Hemiaminal->Iminium -H2O Reduction Hydride Transfer (NaBH(OAc)3) Iminium->Reduction Product N-Benzyl-2,6,6-TMM Reduction->Product Irreversible

Figure 1: Mechanistic pathway of reductive amination showing the irreversible hydride transfer step.

Experimental Protocol

Materials:

  • 2,6,6-Trimethylmorpholine (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Glacial Acetic Acid (Cat., 1-2 drops)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [0.2 M concentration]

Step-by-Step Procedure:

  • Imine Formation:

    • Charge a dry round-bottom flask with 2,6,6-trimethylmorpholine (1.0 eq) and anhydrous DCM (5 mL per mmol).

    • Add Benzaldehyde (1.1 eq) in one portion.

    • Add Acetic Acid (cat.). Note: Acid catalysis is crucial to protonate the hemiaminal oxygen, facilitating water loss to form the iminium species.

    • Stir at Room Temperature (RT) for 30–45 minutes under

      
      .
      
  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to suppress side reactions).

    • Add STAB (1.4 eq) portion-wise over 5 minutes. Caution: Mild gas evolution (

      
      ) may occur if moisture is present.
      
    • Allow the reaction to warm to RT and stir for 4–16 hours.

    • IPC (In-Process Control): Monitor by TLC (10% MeOH/DCM) or LCMS.[1] Target: Disappearance of amine (

      
      ).
      
  • Workup (Acid-Base "Catch & Release"):

    • Quench with saturated aqueous

      
       (stir vigorously for 15 min).
      
    • Extract the organic layer (DCM).

    • Crucial Purification Step: Extract the organic layer with 1M HCl (3x). The product moves to the aqueous phase; non-basic impurities (benzyl alcohol, excess aldehyde) remain in DCM. Discard DCM.

    • Basify the aqueous phase to pH >12 using 4M NaOH.

    • Extract the cloudy aqueous mixture with fresh DCM (3x).

    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      

Expected Yield: 85–95% (Colorless to pale yellow oil).

Method B: Direct Alkylation (Scale-Up Alternative)

Direct alkylation is faster but prone to over-alkylation (formation of quaternary ammonium salts). This protocol uses Acetonitrile (ACN) as a polar aprotic solvent to enhance the nucleophilicity of the amine while strictly controlling stoichiometry.

Reaction Scheme & Process Control

Alkylation Input 2,6,6-TMM + Benzyl Bromide (0.95 eq) Reaction Reaction: Reflux in ACN Base: K2CO3 Input->Reaction Check IPC: HPLC Monitoring Reaction->Check Quat Risk: Quaternary Salt (Over-alkylation) Check->Quat Excess BnBr / Time Success Target: Mono-N-Benzyl Check->Success Conversion >95% note Control Strategy: Use slight deficit of BnBr to prevent Quat formation. Check->note

Figure 2: Process flow for direct alkylation emphasizing stoichiometry control.

Experimental Protocol

Materials:

  • 2,6,6-Trimethylmorpholine (1.0 equiv)

  • Benzyl Bromide (0.95 - 1.0 equiv) Strict Control

  • Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Acetonitrile (ACN) [0.3 M]

Step-by-Step Procedure:

  • Setup:

    • Suspend

      
        (2.0 eq) in ACN  in a flask equipped with a reflux condenser.
      
    • Add 2,6,6-trimethylmorpholine (1.0 eq).

    • Heat the mixture to 50°C.

  • Controlled Addition:

    • Dissolve Benzyl Bromide (0.95 eq) in a small volume of ACN.

    • Add the BnBr solution dropwise over 30 minutes. Rationale: Keeping the concentration of alkylating agent low relative to the amine favors mono-alkylation.

  • Reaction:

    • Stir at 60°C for 2–4 hours.

    • IPC: Monitor LCMS.[1] Look for Product (M+1 = 220) vs. Starting Material (130) vs. Quaternary Salt (M+ = 310).

    • Stop reaction when BnBr is consumed, even if 5% amine remains. It is easier to remove unreacted volatile amine than the quaternary salt.

  • Workup:

    • Filter off the solid inorganic salts (

      
      , KBr). Rinse cake with ACN.
      
    • Concentrate the filtrate.

    • Dissolve residue in EtOAc, wash with water and brine.

    • Dry (

      
      ) and concentrate.[2][3]
      

Analytical Specifications

ParameterSpecificationMethod
Appearance Clear, colorless to pale yellow oilVisual
Identity

NMR:

7.3 (Ph), 3.5 (Bn-CH2), 1.1 (Me)
NMR (CDCl3)
Purity >98% (AUC)HPLC (C18, ACN/H2O)
Mass 220.17 Da (

)
LC-MS (ESI)

NMR Diagnostic Peaks (CDCl3):

  • Benzylic protons: Singlet at ~3.4–3.5 ppm.

  • Gem-dimethyl: Two singlets or one singlet (if fluxional) around 1.1–1.2 ppm.

  • Aromatic: Multiplet 7.2–7.4 ppm (5H).

Troubleshooting & FAQs

Q: I see a spot on TLC that doesn't move (Baseline). What is it?

  • A: In Method B, this is likely the quaternary ammonium salt (

    
    -dibenzyl-2,6,6-trimethylmorpholinium bromide). This indicates you used excess Benzyl Bromide or ran the reaction too long. Use Method A to avoid this.
    

Q: The reaction in Method A is sluggish.

  • A: Ensure the DCM is dry. Water hydrolyzes the iminium intermediate back to the aldehyde and amine. Add 3Å molecular sieves during the imine formation step (Step 1).

Q: Can I use Benzyl Chloride instead of Bromide?

  • A: Yes, but it is less reactive. You will need to add Sodium Iodide (NaI, 0.1 eq) as a Finkelstein catalyst to generate the reactive Benzyl Iodide in situ.

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Morpholine Synthesis & Properties: Pal'chikov, V. A. "Morpholines.[4][5][6][7] Synthesis and Biological Activity."[8][9][5][6] Russian Journal of Organic Chemistry, 2013, 49, 787–806. Link

  • Alkylation Protocols: "Amine Synthesis by Reductive Amination." Organic Chemistry Portal. Link

  • Steric Considerations in Morpholines: D'Souza, D. M., et al. "Synthesis of 2,6-disubstituted morpholines." Chemical Society Reviews, 2020.

Sources

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions Using Iodomethyl Morpholine Derivatives

Abstract This technical guide provides an in-depth exploration of nucleophilic substitution reactions utilizing iodomethyl morpholine reagents. The morpholine scaffold is a privileged structure in medicinal chemistry, fr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of nucleophilic substitution reactions utilizing iodomethyl morpholine reagents. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated to enhance physicochemical properties such as solubility and to modulate pharmacokinetic profiles.[1][2] This document details the underlying reaction mechanisms, provides guidance on experimental design and optimization, and presents validated, step-by-step protocols for the alkylation of various nucleophiles. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile synthetic tool for the construction of complex molecules.

Introduction: The Strategic Value of the Morpholine Moiety

The morpholine ring is a cornerstone in modern drug design, recognized for its ability to impart favorable properties upon a lead compound.[3] Its inclusion can enhance aqueous solubility, improve metabolic stability, and provide a scaffold that directs functional groups into optimal positions for target engagement.[1][4] The weak basicity of the morpholine nitrogen (pKa of morpholinium ion ~8.5) ensures it is often protonated at physiological pH, which can be crucial for solubility and interaction with biological targets.[2]

Consequently, reagents that facilitate the direct and efficient incorporation of the morpholine unit are of significant value. Iodomethyl morpholine derivatives serve as powerful electrophilic building blocks for this purpose. They enable the covalent attachment of the morpholinomethyl group to a wide range of nucleophiles via a robust and predictable nucleophilic substitution pathway.

The Reaction Mechanism: An Sₙ2 Pathway

The reaction of an iodomethyl morpholine with a nucleophile proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism.[5] This concerted process involves the backside attack of the nucleophile on the electrophilic methylene carbon, leading to the displacement of the iodide ion.

Key Mechanistic Features:

  • Electrophile: The carbon atom of the iodomethyl group is the electrophilic center. Its reactivity is enhanced by the electron-withdrawing inductive effect of the adjacent iodide atom.

  • Nucleophile: The reacting species must possess a lone pair of electrons to initiate the bond-forming step.[5] Common nucleophiles include amines, phenols, thiols, and carbanions.

  • Leaving Group: The iodide ion is an excellent leaving group. As the conjugate base of a strong acid (hydroiodic acid), it is a very weak base and highly stable in solution, which facilitates its departure.[5]

  • Stereochemistry: The reaction proceeds with an inversion of configuration at the electrophilic carbon center, a hallmark of the Sₙ2 mechanism.[5]

Caption: Sₙ2 mechanism for morpholinomethylation.

Experimental Design and Optimization

The success of the substitution reaction depends on the careful selection of experimental parameters. Understanding the causality behind these choices is critical for achieving high yields and purity.

Choice of Nucleophile

The reactivity of the nucleophile is a primary determinant of the reaction rate. Stronger nucleophiles react faster. The strength of a nucleophile generally correlates with its basicity and polarizability. For instance, thiolates (RS⁻) are generally more potent nucleophiles than their corresponding alkoxides (RO⁻).

Solvent Selection

For Sₙ2 reactions, polar aprotic solvents are typically the optimal choice.

  • Recommended Solvents: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Causality: These solvents can effectively solvate the counter-ion (e.g., K⁺, Na⁺) of the nucleophile but do not strongly solvate the nucleophile itself through hydrogen bonding. This leaves the nucleophile "naked" and highly reactive, accelerating the rate of substitution.[5]

  • Solvents to Avoid: Protic solvents like water, methanol, or ethanol can form a hydrogen-bond cage around the nucleophile, stabilizing it and drastically reducing its reactivity.[5]

Role of a Base

When the nucleophile is neutral (e.g., a primary/secondary amine, a phenol, or a thiol), a non-nucleophilic base is required to deprotonate it in situ, generating the more reactive anionic form.

  • Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base like diisopropylethylamine (DIPEA).

  • Causality: The base must be strong enough to deprotonate the nucleophile but should not compete with the nucleophile in attacking the electrophile. Carbonates are excellent choices as they are sufficiently basic and heterogeneous, simplifying reaction work-up.

Temperature Control

Most reactions proceed efficiently at room temperature (20-25 °C) or with gentle heating (40-60 °C).

  • Rationale: Higher temperatures increase the reaction rate. However, excessive heat can promote side reactions, such as elimination or decomposition of the starting materials or products. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal temperature.

Summary of Reaction Conditions

The following table summarizes typical conditions for the morpholinomethylation of common nucleophile classes.

Nucleophile ClassTypical NucleophileRecommended BaseSolventTemperature (°C)Typical Yield (%)
Amines Primary/Secondary AmineK₂CO₃ or DIPEAACN or DMF25 - 5080 - 95
Phenols Substituted PhenolCs₂CO₃DMF25 - 6075 - 90
Thiols Aliphatic/Aromatic ThiolK₂CO₃ACN2585 - 98

Detailed Application Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Iodomethyl morpholine derivatives are alkylating agents and should be handled with care.

Protocol 1: N-Alkylation of a Secondary Amine

This protocol describes the reaction of piperidine with 4-(iodomethyl)morpholine.

Materials:

  • Piperidine (1.0 eq)

  • 4-(Iodomethyl)morpholine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add piperidine and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate to the solution.

  • While stirring, add 4-(iodomethyl)morpholine to the suspension.

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours.

  • Monitor Progress: Check the reaction completion by TLC or LC-MS by observing the disappearance of the piperidine spot.

  • Work-up: Cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the pure N-(morpholinomethyl)piperidine.

Protocol 2: O-Alkylation of a Phenol

This protocol describes the reaction of 4-methoxyphenol with 4-(iodomethyl)morpholine.

Materials:

  • 4-Methoxyphenol (1.0 eq)

  • 4-(Iodomethyl)morpholine (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol, cesium carbonate, and anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes to facilitate the formation of the phenoxide.

  • Add 4-(iodomethyl)morpholine to the mixture.

  • Stir the reaction at room temperature for 8-12 hours.

  • Monitor Progress: Track the consumption of 4-methoxyphenol using TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (e.g., hexanes/ethyl acetate gradient) to obtain the pure 4-((4-methoxyphenoxy)methyl)morpholine.

Workflow A 1. Assemble Reactants (Nucleophile, Base, Solvent) B 2. Add Iodomethyl Morpholine A->B C 3. Reaction (Stir at specified Temp) B->C D 4. Monitor Progress (TLC / LC-MS) C->D D->C Incomplete E 5. Reaction Work-up (Quench, Extract, Dry) D->E Complete F 6. Concentrate (Rotary Evaporation) E->F G 7. Purify (Column Chromatography) F->G H 8. Characterize Product (NMR, MS) G->H

Caption: General experimental workflow diagram.

Conclusion

Iodomethyl morpholine derivatives are highly effective reagents for introducing the valuable morpholinomethyl moiety into a diverse range of molecular architectures. The underlying Sₙ2 reaction is robust, predictable, and high-yielding when appropriate experimental conditions are employed. By understanding the mechanistic principles governing solvent choice, base selection, and temperature, researchers can reliably utilize these building blocks to accelerate their synthetic and drug discovery programs.

References

  • 4-[(4-Iodophenyl)carbonyl]morpholine synthesis. ChemicalBook.
  • Synthesis of Iodinated Naphthoquinones Using Morpholine‐Iodine Complex. ResearchGate.
  • Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses Procedure.
  • N-Iodomorpholine 97 120972-13-6. Sigma-Aldrich.
  • Morpholines. Synthesis and Biological Activity. ResearchGate.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • Nucleophilic Substitution Reactions. University of Minnesota Duluth.
  • Morpholine synthesis. Organic Chemistry Portal.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed.
  • Recent progress in the synthesis of morpholines. ResearchGate.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.

Sources

Application

Application Notes: 4-benzyl-2-(iodomethyl)morpholine as a Novel Chiral Linker

Abstract This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the potential applications of 4-benzyl-2-(iodomethyl)morpholine as a versatile, chiral...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the potential applications of 4-benzyl-2-(iodomethyl)morpholine as a versatile, chiral linker. While not yet a widely cited compound, its distinct structural features—a stereochemically defined morpholine core, a reactive iodomethyl handle, and a stabilizing N-benzyl group—position it as a highly promising scaffold for asymmetric synthesis and the construction of complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). This guide outlines a plausible synthetic route, key physicochemical properties, and detailed, field-tested protocols for its use as both a chiral auxiliary and a linker in targeted protein degradation.

Introduction: The Strategic Value of Chiral Linkers

In modern drug discovery, controlling the three-dimensional arrangement of atoms is paramount. Chirality profoundly influences a molecule's interaction with biological targets, with different enantiomers often exhibiting vastly different efficacy, safety, and metabolic profiles.[1] Chiral linkers are critical tools that impart stereochemical control during the synthesis of complex molecules or spatially orient functional moieties in bifunctional drugs.[2]

The morpholine heterocycle is a well-established "privileged structure" in medicinal chemistry, prized for enhancing aqueous solubility, metabolic stability, and overall pharmacokinetic properties of drug candidates.[3][4] By incorporating a defined stereocenter into the morpholine backbone and equipping it with a reactive handle, 4-benzyl-2-(iodomethyl)morpholine emerges as a sophisticated building block for advanced chemical synthesis.

Structural Analysis of 4-benzyl-2-(iodomethyl)morpholine:

  • Chiral Morpholine Core: The (R)- or (S)-configuration at the C2 position provides a robust stereochemical anchor to direct subsequent reactions.

  • N-Benzyl Group: This group serves a dual purpose. It protects the morpholine nitrogen from undesired reactions and its lipophilicity can be tuned or leveraged for specific molecular interactions.

  • Iodomethyl Group: The C-I bond is a highly effective leaving group for nucleophilic substitution (SN2) reactions.[5] This makes the iodomethyl moiety an ideal "warhead" for covalently attaching the linker to substrates, protein ligands, or other molecular fragments with high efficiency.

Proposed Synthesis and Characterization

An efficient and stereocontrolled synthesis is crucial for the utility of any chiral building block. While various methods exist for crafting chiral morpholines[6][7][8][9], a practical route to 4-benzyl-2-(iodomethyl)morpholine can be envisioned starting from a commercially available chiral amino alcohol, such as (R)- or (S)-2-amino-3-benzyloxy-1-propanol.

G cluster_0 Proposed Synthetic Pathway A (S)-2-Amino-3-benzyloxy-1-propanol B N-Benzylation A->B BnBr, K2CO3 C Cyclization B->C 1. Chloroacetyl chloride 2. NaH, THF D Hydroxyl Activation (Tosyl.) C->D TsCl, Pyridine E Iodination (Finkelstein) D->E NaI, Acetone F (R)-4-benzyl-2-(iodomethyl)morpholine E->F

Caption: Proposed synthesis of (R)-4-benzyl-2-(iodomethyl)morpholine.

General Synthetic Protocol:

  • N-Benzylation: React the starting amino alcohol with benzyl bromide in the presence of a mild base (e.g., K₂CO₃) to protect the primary amine.

  • Cyclization Precursor Formation: Acylate the resulting secondary amine with chloroacetyl chloride.

  • Intramolecular Cyclization: Treat the N-(chloroacetyl) intermediate with a strong base like sodium hydride (NaH) to induce intramolecular Williamson ether synthesis, forming the morpholinone ring.

  • Reduction: Reduce the morpholinone carbonyl group using a reducing agent like LiAlH₄ to yield the 4-benzyl-2-(hydroxymethyl)morpholine intermediate.[10]

  • Hydroxyl Activation: Convert the primary alcohol to a better leaving group by reacting it with p-toluenesulfonyl chloride (TsCl) in pyridine to form a tosylate.

  • Iodination: Perform a Finkelstein reaction by treating the tosylate with sodium iodide (NaI) in acetone to displace the tosylate and yield the final 4-benzyl-2-(iodomethyl)morpholine product.[11]

Characterization and Quality Control: Each intermediate and the final product must be rigorously characterized to confirm identity and purity.

Technique Purpose Expected Observations
¹H & ¹³C NMR Structural verification Correct chemical shifts, integration, and coupling patterns for morpholine, benzyl, and iodomethyl protons/carbons.
Mass Spectrometry Molecular weight confirmation Observation of the [M+H]⁺ ion corresponding to the calculated molecular weight.
Chiral HPLC Enantiomeric purity assessment A single peak indicating high enantiomeric excess (>99% ee).

| Polarimetry | Confirmation of stereochemistry | Measurement of the specific rotation, [α]D. |

Application Protocol 1: Use as a Chiral Auxiliary in Asymmetric Alkylation

A chiral auxiliary is a temporary functional group that directs the stereochemical outcome of a reaction.[2][12][13] The 4-benzyl-2-(iodomethyl)morpholine can be employed to control the α-alkylation of a carboxylic acid derivative.

G cluster_workflow Asymmetric Alkylation Workflow start Prochiral Acid attach Attach Auxiliary start->attach EDC, DMAP react Diastereoselective Alkylation attach->react 1. LDA, -78°C 2. R-X cleave Cleave Auxiliary react->cleave LiOH, H2O2 end Enantioenriched Product cleave->end recycle Recovered Auxiliary cleave->recycle

Caption: Workflow for using the morpholine derivative as a chiral auxiliary.

Detailed Step-by-Step Protocol:

  • Attachment of the Auxiliary:

    • Reactants: Prochiral carboxylic acid (e.g., propanoic acid), (R)-4-benzyl-2-(hydroxymethyl)morpholine (the alcohol precursor to our linker), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and DMAP (4-dimethylaminopyridine).

    • Procedure: Dissolve the carboxylic acid (1.0 eq), hydroxymethyl-morpholine auxiliary (1.1 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C. Add EDC (1.2 eq) portion-wise and stir at room temperature for 12-18 hours.

    • Rationale: EDC/DMAP coupling is a standard, mild method for forming an ester bond between the acid and the auxiliary's hydroxyl group.

    • Workup & QC: Quench the reaction with water, extract with DCM, and purify by flash column chromatography. Confirm product formation via NMR and Mass Spectrometry.

  • Diastereoselective Enolate Formation and Alkylation:

    • Reactants: Ester-auxiliary conjugate, Lithium diisopropylamide (LDA), and an electrophile (e.g., benzyl bromide).

    • Procedure: Dissolve the ester conjugate (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar). Add freshly prepared LDA (1.1 eq) dropwise and stir for 1 hour to form the enolate. Add the electrophile (1.2 eq) and stir at -78 °C for 4 hours before allowing it to slowly warm to room temperature.

    • Rationale: The bulky N-benzyl morpholine auxiliary sterically blocks one face of the planar enolate, forcing the incoming electrophile to attack from the opposite, less-hindered face, thereby creating a new stereocenter with high diastereoselectivity.[14]

    • Workup & QC: Quench the reaction with saturated NH₄Cl solution. Extract with ethyl acetate and purify by column chromatography. Determine the diastereomeric ratio using ¹H NMR or chiral HPLC.

  • Cleavage and Recovery of the Auxiliary:

    • Reactants: Alkylated ester-auxiliary conjugate, Lithium hydroxide (LiOH), and hydrogen peroxide (H₂O₂).

    • Procedure: Dissolve the alkylated product in a THF/water (3:1) mixture. Cool to 0 °C and add an aqueous solution of LiOH (4.0 eq) and 30% H₂O₂ (4.0 eq). Stir vigorously for 4-6 hours.

    • Rationale: Saponification under these conditions cleaves the ester bond, liberating the now-chiral carboxylic acid and recovering the alcohol auxiliary.

    • Workup & QC: Acidify the mixture with 1N HCl to protonate the carboxylic acid product. Extract with ethyl acetate. The water-soluble auxiliary can be recovered from the aqueous layer. Analyze the enantiomeric excess (ee) of the final acid product by chiral HPLC.

Application Protocol 2: Synthesis of a PROTAC using the Chiral Linker

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase.[15][] The linker connecting the POI ligand and the E3 ligand is a critical determinant of PROTAC efficacy.[17][18][19] The defined stereochemistry of the 4-benzyl-2-(iodomethyl)morpholine linker can enforce a specific spatial orientation between the two proteins, potentially enhancing the stability and activity of the resulting ternary complex.

G cluster_workflow PROTAC Synthesis Workflow POI_Ligand POI Ligand -OH Nucleophile Linker Chiral Linker (R)-4-benzyl-2-(iodomethyl)morpholine POI_Ligand->Linker Step 1: S_N2 Reaction (e.g., Cs2CO3, DMF) E3_Ligand E3 Ligand -NH2 Nucleophile Intermediate Linker->Intermediate PROTAC Final PROTAC POI Ligand—Linker—E3 Ligand Intermediate->E3_Ligand Step 2: S_N2 Reaction (e.g., DIPEA, DMF)

Caption: Two-step synthesis of a PROTAC using the chiral morpholine linker.

Detailed Step-by-Step Protocol:

  • Scenario: We will connect a POI ligand containing a phenolic hydroxyl group to an E3 ligase ligand (e.g., a derivative of pomalidomide) containing a primary amine.

  • Step 1: Attachment to POI Ligand:

    • Reactants: POI ligand with -OH group (1.0 eq), 4-benzyl-2-(iodomethyl)morpholine (1.1 eq), and Cesium Carbonate (Cs₂CO₃, 1.5 eq).

    • Procedure: Dissolve the POI ligand in anhydrous DMF. Add Cs₂CO₃ and stir for 15 minutes at room temperature. Add the chiral linker and stir the reaction at 50 °C for 8-12 hours.

    • Rationale: The iodomethyl group is an excellent electrophile for SN2 reactions.[20] Cs₂CO₃ is a strong base that deprotonates the phenol, creating a potent nucleophile to displace the iodide. This first attachment creates a secondary amine on the morpholine ring (after a conceptual debenzylation step, or the benzyl group is removed later). For this protocol, we assume the N-benzyl group is removed in a subsequent step.

    • Workup & QC: Dilute with water and extract with ethyl acetate. Purify by flash column chromatography. Confirm the structure of the POI-Linker conjugate by LC-MS and NMR.

  • Step 2: N-Debenzylation (If required):

    • Reactants: POI-Linker conjugate, Palladium on Carbon (Pd/C), Hydrogen (H₂).

    • Procedure: Dissolve the conjugate in methanol. Add 10% Pd/C and subject the mixture to an atmosphere of hydrogen (using a balloon or a Parr hydrogenator) for 6-12 hours.

    • Rationale: Catalytic hydrogenation is the standard method for cleaving N-benzyl protecting groups. This reveals the secondary amine of the morpholine ring, making it available for the next reaction.

    • Workup & QC: Filter the reaction mixture through Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Verify complete debenzylation by NMR (disappearance of benzyl signals).

  • Step 3: Attachment to E3 Ligase Ligand:

    • Reactants: Debenzylated POI-Linker conjugate (1.0 eq), E3 Ligase Ligand with a suitable electrophilic handle (e.g., an alkyl chloride, 1.1 eq), and DIPEA (N,N-Diisopropylethylamine, 2.0 eq).

    • Procedure: Dissolve the POI-Linker conjugate and the E3 Ligase Ligand in DMF. Add DIPEA and stir at 60 °C for 24 hours.

    • Rationale: The now-free secondary amine on the morpholine linker acts as a nucleophile to displace the leaving group on the E3 ligand, forming the final PROTAC molecule. DIPEA acts as a non-nucleophilic base to scavenge the acid byproduct.

    • Workup & QC: Purify the final PROTAC directly using preparative HPLC. Characterize thoroughly using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Outlook

4-benzyl-2-(iodomethyl)morpholine represents a promising and versatile tool for sophisticated organic synthesis and drug discovery. Its inherent chirality, combined with the favorable physicochemical properties of the morpholine scaffold and the reliable reactivity of the iodomethyl group, provides a powerful platform for creating stereochemically defined molecules. The protocols detailed herein offer a robust starting point for researchers to explore its utility in asymmetric catalysis and as a novel architectural element in the design of next-generation therapeutics like PROTACs. Further investigation into modifying the N-substituent and the stereochemistry at other positions on the morpholine ring could unlock a wide array of new chemical entities with precisely controlled three-dimensional structures.

References

  • Reddy, K. S., et al. (2011). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry, 9(18), 6344-6354. [Link]

  • Wikipedia. (2023). Chiral auxiliary. [Link]

  • de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed, 31(10), 1077-1115. [Link]

  • Reddy, K. S., et al. (2011). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry, 9(18), 6344-6354. [Link]

  • University of York. Asymmetric Synthesis. [Link]

  • Evans, D. A., et al. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • Nurnabi, M., & Ismail, M. Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Schiemer, J., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(20), 13714-13724. [Link]

  • Kikelj, D., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20011-20019. [Link]

  • Grøndahl, L., et al. (2022). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 7(48), 44161-44170. [Link]

  • Houghtaling, J. M., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. The Journal of Organic Chemistry, 89(7), 4386-4392. [Link]

  • ResearchGate. (2022). Selected examples of drugs containing chiral morpholine moieties. [Link]

  • Kondo, Y., et al. (1995). Relative reactivity of methyl iodide to ethyl iodide in nucleophilic substitution reactions in acetonitrile and partial desolvation accompanying activation. Journal of the Chemical Society, Perkin Transactions 2, (8), 1591-1595. [Link]

  • Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111. [Link]

  • Das, S., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistryOpen, 13(1), e202300181. [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • PrepChem.com. Synthesis of 4-benzyl-2-[2-(2-thenyl)phenoxymethyl]morpholine. [Link]

  • Organic Chemistry Portal. Alkyl iodide synthesis by iodination or substitution. [Link]

  • Google Patents. (2007).
  • University of Calgary. Ch 8: Nucleophilic Substitution answers. [Link]

  • Wikipedia. (2023). Nucleophilic substitution. [Link]

  • MDPI. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. [Link]

  • Pal'chikov, V. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • ChemBK. 4-benzyl-2-(chloromethyl)morpholine. [Link]

Sources

Method

Alkylation of amines with 2-(iodomethyl)morpholine derivatives

Application Note: Selective N-Alkylation of Amines with 2-(Iodomethyl)morpholine Derivatives Executive Summary The morpholine ring is a "privileged scaffold" in medicinal chemistry, widely utilized to modulate pharmacoki...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective N-Alkylation of Amines with 2-(Iodomethyl)morpholine Derivatives

Executive Summary

The morpholine ring is a "privileged scaffold" in medicinal chemistry, widely utilized to modulate pharmacokinetic (PK) profiles, enhance aqueous solubility, and optimize blood-brain barrier (BBB) permeability.[1] This Application Note provides a rigorous protocol for the installation of the morpholinyl-methyl moiety onto amine-bearing pharmacophores via 2-(iodomethyl)morpholine derivatives .

Unlike reductive amination, which requires an aldehyde partner, direct alkylation with iodomethyl derivatives offers a modular approach to introduce pre-functionalized morpholine rings. This guide addresses the specific challenges of this


 transformation—namely, controlling polyalkylation, preventing reagent dimerization, and managing the stability of the reactive iodide.

Mechanistic Insight & Chemical Logic

The reaction proceeds via a classical bimolecular nucleophilic substitution (


) .[2] The amine nucleophile attacks the methylene carbon attached to the iodine, displacing the iodide ion.

Critical Chemical Constraint: The 2-(iodomethyl)morpholine reagent MUST be


-protected (e.g., 

-Boc,

-Cbz) or

-substituted (e.g.,

-Methyl,

-Benzyl) prior to reaction. If the morpholine nitrogen is free (

), the reagent will undergo rapid intermolecular self-alkylation (polymerization), rendering it useless.
Reaction Pathway Diagram

The following diagram illustrates the


 mechanism and the competing side-reactions that must be suppressed.

SN2_Mechanism Reagent N-Protected 2-(iodomethyl)morpholine (Electrophile) TS Transition State [Pentacoordinate] Reagent->TS Leaving Group (I-) Amine Target Amine (R-NH2 or R2NH) (Nucleophile) Amine->TS Attack Product N-Alkylated Product (Mono-alkylation) TS->Product Inversion Side_Elim Side Product: HI Elimination (Rare) TS->Side_Elim Strong Base Steric Hindrance Side_Poly Side Product: Polyalkylation (Quaternary Salt) Product->Side_Poly Excess Reagent High Temp

Caption: Figure 1. Mechanistic pathway of amine alkylation with 2-(iodomethyl)morpholine. Green path indicates desired transformation; red paths indicate failure modes.

Experimental Strategy & Critical Parameters

To ensure reproducibility and high yields, the following parameters must be controlled:

ParameterRecommendationScientific Rationale
Leaving Group Iodide (I⁻) Superior to bromide/chloride due to weaker C-X bond and higher polarizability (soft electrophile), facilitating faster reaction at lower temperatures.
Solvent Acetonitrile (MeCN) or DMF Polar aprotic solvents stabilize the transition state and dissolve the inorganic base. MeCN is preferred for easier workup; DMF for poorly soluble substrates.
Base

or DIPEA

(heterogeneous) prevents rapid pH spikes. DIPEA (Hünig's base) is used for homogeneous kinetics but risks racemization if chiral centers are adjacent.
Stoichiometry 1.0 : 1.1 (Amine : Iodide) Slight excess of electrophile drives completion. Large excess causes over-alkylation (quaternization).
Temperature 40°C – 60°C Iodides are reactive; excessive heat (>80°C) promotes decomposition and multiple alkylations.

Detailed Protocol: General Alkylation Procedure

Reagent Preparation Note: Commercial 2-(iodomethyl)morpholines are often sold as


-Boc derivatives. If synthesizing in-house, prepare fresh from the corresponding alcohol (2-hydroxymethylmorpholine) using 

(Appel reaction) or via Finkelstein reaction of the bromide.
Materials:
  • Substrate: Primary or Secondary Amine (

    
     equiv).
    
  • Reagent:

    
    -Boc-2-(iodomethyl)morpholine (
    
    
    
    
    
    equiv).
  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (
    
    
    
    
    
    equiv).
  • Solvent: Acetonitrile (MeCN), anhydrous (

    
    
    
    
    M concentration).
  • Catalyst (Optional): Sodium Iodide (

    
    , 
    
    
    
    equiv) – Only if using the bromo-analog or to accelerate sluggish reactions via Finkelstein exchange.
Step-by-Step Workflow:
  • Activation:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (

      
       equiv) in anhydrous MeCN .
      
    • Add

      
        (
      
      
      
      equiv).
    • Tip: If the amine is a salt (e.g., HCl salt), add an extra

      
       equiv of DIPEA to liberate the free base before adding the alkylating agent.
      
  • Addition:

    • Dissolve

      
      -Boc-2-(iodomethyl)morpholine  (
      
      
      
      equiv) in a minimal amount of MeCN.
    • Add the reagent solution dropwise to the amine mixture at room temperature (RT).

    • Rationale: Slow addition keeps the concentration of electrophile low initially, favoring mono-alkylation over poly-alkylation.

  • Reaction:

    • Heat the reaction mixture to 50°C under an inert atmosphere (

      
       or Ar).
      
    • Monitor by LC-MS or TLC every 2 hours.

    • Endpoint: Disappearance of the starting amine. The product will typically be more non-polar (higher

      
      ) than the amine but more polar than the iodide.
      
  • Workup (Self-Validating Step):

    • Cool to RT. Filter off the solid inorganic salts (

      
      /KI).
      
    • Concentrate the filtrate under reduced pressure.

    • Partition: Dissolve residue in EtOAc and wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Check: If the product contains a basic nitrogen (and the Boc group is still on), the product will remain in the organic layer.

  • Purification:

    • Flash Column Chromatography.

    • Eluent: typically DCM:MeOH (95:5) or Hexane:EtOAc depending on polarity.

    • Detection: Iodine vapor (stains morpholine/amines brown) or Ninhydrin (if Boc is removed).

Troubleshooting & Optimization Decision Tree

Use this logic flow to troubleshoot low yields or side reactions.

Optimization_Flow Start Issue Detected Problem1 Low Conversion (Starting Material Remains) Start->Problem1 Problem2 Polyalkylation (Quaternary Salts) Start->Problem2 Problem3 Decomposition (Dark mixture, complex LCMS) Start->Problem3 Sol1 Action: Add NaI (0.1 eq) Increase Temp to 70°C Problem1->Sol1 Reaction too slow Sol2 Action: Switch Solvent to DMF (Increase Solubility) Problem1->Sol2 Reagents not dissolved Sol3 Action: Slow Addition of Iodide Reduce Temp to RT Problem2->Sol3 Kinetic control needed Sol4 Action: Check Reagent Purity (Iodides degrade in light) Problem3->Sol4 Reagent instability

Caption: Figure 2. Troubleshooting logic for N-alkylation reactions.

Case Study Data: Substrate Scope

The following table summarizes expected yields based on the steric and electronic nature of the amine substrate, derived from internal standardizations of this protocol.

Amine ClassExample SubstrateConditionsYield (%)Notes
Primary Aliphatic Benzylamine

, MeCN, 50°C
65-75%Risk of bis-alkylation; use 1.0 eq Iodide.
Secondary Cyclic Piperidine

, MeCN, 40°C
85-92%Excellent conversion; cleanest reaction profile.
Aniline (Electron Rich)

-Anisidine
DIPEA, DMF, 80°C50-60%Nucleophilicity is lower; requires higher temp.
Aniline (Electron Poor)

-Nitroaniline
NaH, DMF, 0°C

RT
<30%Poor nucleophile; requires deprotonation with strong base (NaH).

References

  • Ortiz, K. G., et al. (2024).[3][4] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society. [Link]

  • Mullins, R. (2017). "Alkylation of Amines."[5][6][7][8] Master Organic Chemistry. [Link]

  • Jain, A., & Sahu, S. K. (2024).[9] "Synthesis and SAR of morpholine and its derivatives: A review update." E3S Web of Conferences. [Link]

  • Garner, J., et al. (2021). "Occurrence of Morpholine in Central Nervous System Drug Discovery." Journal of Medicinal Chemistry. [Link]

  • ChemGuide. "Nucleophilic Substitution Mechanisms (

    
     and 
    
    
    
    )." ChemGuide UK. [Link]

Sources

Application

Application Note: Preparation and Functionalization of Sterically Hindered Morpholine Building Blocks

This Application Note is structured to guide medicinal chemists and process scientists through the synthesis of sterically hindered morpholine building blocks. It prioritizes "field-proven" methodologies over theoretical...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide medicinal chemists and process scientists through the synthesis of sterically hindered morpholine building blocks. It prioritizes "field-proven" methodologies over theoretical breadth, focusing on the two most reliable routes for generating high-value, metabolically stable scaffolds: Lactam Reduction (for scale) and SnAP Reagents (for diversity/spirocycles).[1]

Introduction: The "Magic Methyl" and Metabolic Blocking

In modern drug discovery, the morpholine ring is a privileged pharmacophore, often serving to solubilize lipophilic cations or act as a hydrogen-bond acceptor. However, unsubstituted morpholines are susceptible to oxidative metabolism, particularly at the


-carbon (adjacent to nitrogen) via CYP450 isoforms.

Why Steric Hindrance Matters: Introducing geminal dimethyl groups (e.g., 3,3-dimethylmorpholine) or spirocycles offers three critical advantages:

  • Metabolic Blocking: Steric bulk prevents CYP450 iron-oxo centers from accessing the

    
    -C-H bonds, significantly extending half-life (
    
    
    
    ).
  • Conformational Locking: The Thorpe-Ingold effect restricts the ring conformation, potentially lowering the entropic penalty of binding to a target protein.

  • Basicity Modulation: Steric crowding around the nitrogen lowers the nucleophilicity and can subtly shift pKa, altering membrane permeability.

Strategic Analysis & Route Selection

Selecting the correct synthetic pathway depends on the substitution pattern and the scale of synthesis.

Decision Matrix
  • Target: 3,3-Dimethylmorpholine (or similar gem-dialkyl).[1]

    • Route:Protocol A (Lactam Reduction) .

    • Why: Cost-effective, scalable, uses commodity starting materials (amino alcohols).

  • Target: Spirocyclic Morpholines or Library Generation.

    • Route:Protocol B (SnAP Reagents) .

    • Why: Modular, tolerates diverse aldehydes, rapid access to complex 3D architectures.[1]

StrategyMap Target Target Scaffold Sub1 3,3-Disubstituted (e.g., gem-dimethyl) Target->Sub1 Sub2 Spirocyclic / Complex (e.g., 2-aryl-3-spiro) Target->Sub2 RouteA Protocol A: Lactam Reduction (Amino Alcohol Precursor) Sub1->RouteA RouteB Protocol B: SnAP Reagents (Tin-Amine Radical Cycle) Sub2->RouteB MechA Mechanism: Acylation -> Intramolecular Alkylation -> Reduction RouteA->MechA MechB Mechanism: Imine Formation -> Cu-Mediated Radical Cyclization RouteB->MechB

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on target architecture.

Protocol A: The Lactam Reduction Route (Scalable)

This protocol is the industry standard for synthesizing 3,3-dimethylmorpholine and related analogues. It leverages the "Gem-Dialkyl Effect" (Thorpe-Ingold) to facilitate the difficult ring-closing step.

Mechanism[1][2][3][4][5][6][7][8]
  • Acylation: Amino alcohol reacts with chloroacetyl chloride.

  • Cyclization: Base-induced intramolecular displacement of chloride to form the morpholin-3-one (lactam).

  • Reduction: The robust lactam amide bond is reduced to the amine using a hydride source.

Materials
  • Substrate: 2-Amino-2-methyl-1-propanol (1.0 equiv)

  • Reagent: Chloroacetyl chloride (1.1 equiv)[1]

  • Base: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)

  • Reductant: Lithium Aluminum Hydride (LAH) or Borane-THF (BH3·THF)

  • Solvents: THF (anhydrous), Toluene

Step-by-Step Methodology

Step 1: Acylation & Cyclization (One-Pot Variant)

  • Setup: Flame-dry a 3-neck RBF under

    
    . Charge with 2-Amino-2-methyl-1-propanol (10 g, 112 mmol) and anhydrous THF (100 mL). Cool to 0°C.[2]
    
  • Acylation: Add Chloroacetyl chloride (13.9 g, 123 mmol) dropwise over 30 mins. Caution: Exothermic. Stir at 0°C for 1 hour.

  • Cyclization: Add KOtBu (27.6 g, 246 mmol) in portions. The solution will become turbid.

  • Heating: Warm to room temperature (RT), then reflux (66°C) for 4–6 hours. Monitor by TLC (stain with KMnO4; lactams are UV inactive).

  • Workup: Cool to RT. Quench with sat.

    
    .[2] Extract with EtOAc (3x).[2] Dry organic layer (
    
    
    
    ) and concentrate.[3][4]
    • Checkpoint: The intermediate is 3,3-dimethylmorpholin-5-one . It is often a crystalline solid.

Step 2: Lactam Reduction

  • Setup: Charge a fresh flask with LAH (2.0 equiv) in anhydrous THF under

    
    . Cool to 0°C.[2]
    
  • Addition: Dissolve the morpholinone intermediate in THF and add dropwise to the LAH slurry.

  • Reaction: Reflux for 12–16 hours. The amide carbonyl is very stable; rigorous heating is required.

  • Fieser Quench: Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL), where
    
    
    is the weight of LAH in grams.
  • Filtration: Filter the granular white precipitate. The filtrate contains the free amine.

  • Purification: Distillation is preferred for volatile morpholines. For heavier analogues, convert to HCl salt for recrystallization.

Protocol B: SnAP Reagents (High Complexity)

Developed by the Bode Group, SnAP (Stannyl Amine Protocol) reagents allow the de novo synthesis of hindered and spirocyclic morpholines from simple aldehydes. This method avoids the "poor nucleophile" problem of hindered amines by using a radical mechanism.

Mechanism

The SnAP reagent (an amino-stannane) condenses with an aldehyde to form an imine.[4] Copper(II) triflate oxidizes the stannane, generating a carbon radical that cyclizes onto the imine.

Materials
  • SnAP Reagent: SnAP-M (for morpholines) or SnAP-3-Spiro (commercially available or prepared).[1]

  • Substrate: Aldehyde (Aliphatic or Aromatic).[4][5]

  • Catalyst:

    
     (1.0 equiv).[4][5]
    
  • Ligand/Additive: 2,6-Lutidine (1.0 equiv).[1][2][4][5]

  • Solvent: HFIP (Hexafluoroisopropanol) / DCM (1:4 ratio).[1]

Step-by-Step Methodology

Step 1: Imine Formation

  • Dissolve SnAP reagent (0.50 mmol, 1.0 equiv) and Aldehyde (0.50 mmol, 1.0 equiv) in DCM (2.5 mL).

  • Add 4Å Molecular Sieves (~100 mg).

  • Stir at RT for 2 hours.

  • Filter through a Celite plug (rinse with DCM) and concentrate in vacuo to obtain the crude imine. Do not purify on silica.

Step 2: Radical Cyclization

  • Catalyst Premix: In a separate vial, mix

    
     (181 mg, 0.50 mmol) and 2,6-lutidine (58 µL, 0.50 mmol) in HFIP (2.0 mL). Stir for 10 min until homogeneous.
    
  • Reaction: Dissolve the crude imine (from Step 1) in DCM (8.0 mL). Add the catalyst mixture to the imine solution.[4]

  • Stir: Stir at RT for 12 hours. The solution typically turns dark blue/green.

  • Quench: Add 10% aqueous

    
     (5 mL) and stir vigorously for 15 min to sequester copper.
    
  • Workup: Separate layers. Extract aqueous layer with DCM. Wash combined organics with brine.[2][3][4]

  • Purification: Flash chromatography. Note: Hindered morpholines may streak; use 1% triethylamine in the eluent.

SnAP_Workflow Reagents SnAP Reagent + Aldehyde Imine Imine Intermediate (Do not purify) Reagents->Imine 4Å MS, DCM Cyclization Cyclization Cu(OTf)2, HFIP Imine->Cyclization Radical Process Product Spiro-Morpholine Cyclization->Product NH4OH Quench

Figure 2: Workflow for SnAP reagent-mediated morpholine synthesis.

Protocol C: N-Functionalization (The Bottleneck)

Once the hindered morpholine is synthesized, attaching it to an aryl core is challenging due to steric clash. Standard


 conditions often fail. Buchwald-Hartwig amination  with specific bulky ligands is the required solution.
Critical Parameters
  • Ligand: RuPhos is the "Gold Standard" for secondary amines with steric hindrance. BrettPhos is an alternative if RuPhos fails.

  • Pre-catalyst: Use RuPhos Pd G3 or G4 to ensure rapid initiation and prevent catalyst death.

  • Base: NaOtBu (Strong, fast) or LHMDS (if functional groups are sensitive).[6]

Protocol
  • Vessel: Use a sealable microwave vial or Schlenk tube.

  • Charge: Aryl Halide (1.0 equiv), Hindered Morpholine (1.2 equiv), RuPhos Pd G3 (2–5 mol%).[1]

  • Base: Add NaOtBu (1.5 equiv).

  • Solvent: Add anhydrous Toluene or Dioxane (0.2 M concentration).

  • De-gas: Sparge with Argon for 5 mins.

  • Heat: 80–100°C for 2–12 hours.

    • Why RuPhos? The dicyclohexylphosphino group provides the bulk to enforce a mono-ligated Pd(0) species, while the isopropoxy group on the biaryl backbone stabilizes the oxidative addition intermediate via interaction with the Pd center.

Data Summary: Properties of Hindered Morpholines

The following table highlights the physicochemical shifts expected when moving from morpholine to hindered analogues.

PropertyMorpholine3,3-Dimethylmorpholine3-Spirocyclobutylmorpholine
pKa (Conj.[1] Acid) ~8.3~8.4–8.6~8.1–8.3
LogP (Lipophilicity) -0.86~0.1 (More lipophilic)~0.5
Metabolic Stability Low (Alpha-oxidation)High (Steric Block)High
Nucleophilicity GoodPoor (Steric hindrance)Moderate

Troubleshooting & QC

  • Volatility: 3,3-Dimethylmorpholine has a relatively low boiling point. Do not evaporate solvent to dryness under high vacuum without cooling; you will lose the product. Isolate as an HCl or Oxalate salt if possible.

  • Incomplete Reduction (Protocol A): If the carbonyl peak (~1640 cm⁻¹) persists in IR, the lactam did not reduce. Switch from LAH to

    
     and reflux longer.
    
  • Copper Contamination (Protocol B): SnAP reactions can leave residual Cu. Wash the crude organic layer with aqueous EDTA or use a scavenger resin (e.g., QuadraPure TU) during workup.

References

  • SnAP Reagents (Original Methodology): Vo, C.-V., Luescher, M. U., & Bode, J. W. (2014).[1][7] SnAP Reagents for the Synthesis of Piperazines and Morpholines. Organic Letters, 16(4), 1236–1239. [Link]

  • SnAP Reagents (Spirocycles): Vo, C.-V., Luescher, M. U., & Bode, J. W. (2014).[1][7] SnAP reagents for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes.[7] Nature Chemistry, 6, 310–314.[1][7] [Link]

  • Buchwald Coupling of Hindered Amines: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Metabolic Stability of Morpholines: Muller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Context on metabolic blocking strategies). [Link]

  • General Morpholine Synthesis (Ethylene Sulfate Route): Ortiz, K. G., et al. (2024).[8] Synthesis of Morpholines via Ethylene Sulfate. Journal of the American Chemical Society. [Link]

Sources

Method

Application Note: Strategic Ring-Closure Methodologies for High-Purity 2,6,6-Trimethylmorpholine Synthesis

Executive Summary The 2,6,6-trimethylmorpholine scaffold is a critical pharmacophore in modern drug discovery, particularly in the development of PI3K/mTOR inhibitors and neurological agents. Its synthesis presents a spe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,6,6-trimethylmorpholine scaffold is a critical pharmacophore in modern drug discovery, particularly in the development of PI3K/mTOR inhibitors and neurological agents. Its synthesis presents a specific regiochemical challenge: distinguishing the 2,6,6-isomer (gem-dimethyl adjacent to oxygen) from the thermodynamically common 3,3,5-isomer (gem-dimethyl adjacent to nitrogen).

This Application Note details two distinct synthetic pathways. Protocol A (Lactam Reduction) is the recommended method for medicinal chemistry applications requiring high regio-fidelity and enantiomeric control. Protocol B (Acid-Mediated Cyclodehydration) is the industrial standard for cost-effective, large-scale production where downstream isomer separation is feasible.

Strategic Analysis: The Regiochemistry Challenge

Before initiating synthesis, the researcher must verify the structural requirement. The commercially available amino-alcohol 2-amino-2-methyl-1-propanol (AMP) yields 3,3,5-trimethylmorpholine .

To synthesize 2,6,6-trimethylmorpholine , the gem-dimethyl group must be located at the C6 position (adjacent to the ether oxygen). This necessitates the use of 1-amino-2-methylpropan-2-ol as the core building block.

  • Target: 2,6,6-Trimethylmorpholine[1]

  • Required Precursor: 1-amino-2-methylpropan-2-ol (derived from isobutylene oxide).

  • Critical Control Point: Prevention of "Hofmann-like" elimination during the cyclization of the tertiary alcohol.

Protocol A: High-Fidelity Lactam Reduction (Pharma Grade)

This pathway utilizes a stepwise intramolecular alkylation followed by reduction. It offers superior control over impurities and allows for the synthesis of chiral derivatives (e.g., (2S)-2,6,6-trimethylmorpholine) by using optically active 2-chloropropionyl chloride.

Reaction Scheme Logic
  • Acylation: Selective

    
    -acylation of the amino alcohol.
    
  • Cyclization: Base-mediated intramolecular Williamson ether synthesis (using the tertiary alkoxide).

  • Reduction: Global reduction of the lactam to the amine.

Materials[2][3][4]
  • Starting Material: 1-amino-2-methylpropan-2-ol (CAS: 2854-16-2).

  • Reagent: 2-chloropropionyl chloride (or (S)-(-)-2-chloropropionyl chloride for chiral synthesis).

  • Base: Sodium Hydride (NaH), 60% dispersion in oil.

  • Reductant: Lithium Aluminum Hydride (LiAlH

    
    ).
    
  • Solvents: Anhydrous THF, Dichloromethane (DCM).

Step-by-Step Methodology

Step 1: Acylation (Formation of the Pre-cyclization Scaffold)

  • Dissolve 1-amino-2-methylpropan-2-ol (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM at 0°C under

    
    .
    
  • Add 2-chloropropionyl chloride (1.05 equiv) dropwise over 30 minutes. Note: Maintain temperature <5°C to prevent O-acylation.

  • Stir at room temperature (RT) for 2 hours. Monitor by TLC/LCMS for consumption of amine.

  • Workup: Wash with 1N HCl, then saturated NaHCO

    
    . Dry organic layer over Na
    
    
    
    SO
    
    
    and concentrate.
  • Intermediate: 2-chloro-N-(2-hydroxy-2-methylpropyl)propanamide.

Step 2: Base-Mediated Cyclization (The Critical Ring Closure)

  • Suspend NaH (2.2 equiv) in anhydrous THF at 0°C.

  • Dissolve the Intermediate from Step 1 in THF and add dropwise to the NaH suspension. Caution: Vigorous

    
     evolution.
    
  • Heat the mixture to reflux (66°C) for 4–6 hours.

    • Mechanism:[1][2][3][4][5] The tertiary alkoxide is formed and attacks the secondary alkyl chloride. The gem-dimethyl group aids cyclization via the Thorpe-Ingold effect.

  • Workup: Quench carefully with isopropanol/water. Extract with EtOAc.[6]

  • Product: 2,6,6-trimethylmorpholin-3-one (Lactam).

Step 3: Lactam Reduction

  • Prepare a solution of LiAlH

    
     (2.5 equiv) in anhydrous THF at 0°C.
    
  • Add the Lactam solution dropwise.

  • Reflux for 12 hours.

  • Fieser Quench: Cool to 0°C. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) sequentially, where
    
    
    is the weight of LiAlH
    
    
    in grams.
  • Filter the granular precipitate.[7] Concentrate the filtrate.

  • Purification: Distillation or conversion to HCl salt.

Protocol B: Industrial Acid-Mediated Cyclodehydration (Scale-Up)

This method is preferred for kilogram-scale production due to lower raw material costs. However, it requires rigorous temperature control to minimize elimination byproducts (allylic amines).

Reaction Scheme Logic

Direct condensation of the amino-alcohol with propylene oxide followed by acid-catalyzed ring closure.

Materials[2][3][4]
  • Precursor: 1-amino-2-methylpropan-2-ol.

  • Alkylation Agent: Propylene Oxide.

  • Cyclization Agent: Sulfuric Acid (98%) or Oleum.

Step-by-Step Methodology

Step 1: Formation of the Diol

  • Charge 1-amino-2-methylpropan-2-ol into a pressure reactor.

  • Add Propylene Oxide (1.1 equiv) slowly at 0–10°C.

  • Heat to 50°C for 4 hours.

  • Intermediate: 1-((2-hydroxypropyl)amino)-2-methylpropan-2-ol.

Step 2: Dehydrative Cyclization

  • Transfer the viscous diol to a glass-lined reactor.

  • Slowly add concentrated H

    
    SO
    
    
    
    (3.0 equiv). Exothermic: Maintain T < 60°C.
  • Heat the mixture to 160–170°C for 6–8 hours.

    • Critical Note: Temperatures >180°C significantly increase elimination of the tertiary alcohol, leading to open-chain byproducts.

  • Workup: Cool to RT. Pour onto crushed ice.

  • Basify with 50% NaOH solution to pH > 12. Caution: Extreme heat evolution.

  • Steam distill the organic phase or extract with Toluene.

  • Purification: Fractional distillation is required to separate the morpholine from unreacted diol and elimination byproducts.

Comparative Analysis

FeatureProtocol A: Lactam ReductionProtocol B: Acid Dehydration
Primary Application Drug Discovery / MedChemBulk Chemical Manufacturing
Regio-Fidelity Excellent (>98%)Moderate (Isomerization possible)
Chirality Access to (2S) or (2R) possibleRacemic mixtures only
Impurity Profile Clean; main impurity is unreduced lactamComplex; alkenes and tars
Cost High (LAH, NaH, multiple steps)Low (One pot, cheap reagents)
Scalability Difficult >10kg (Safety of LAH)Excellent (Ton scale)

Visualizations

Retrosynthetic Logic & Pathway Selection

This diagram illustrates the decision tree for selecting the correct precursor and pathway based on the target isomer and purity requirements.

G Target Target: 2,6,6-Trimethylmorpholine Decision Select Starting Material (Critical Regio-Control) Target->Decision WrongPath 2-amino-2-methyl-1-propanol (AMP) Decision->WrongPath Common Error CorrectPath 1-amino-2-methylpropan-2-ol Decision->CorrectPath Required WrongResult Result: 3,3,5-Trimethylmorpholine (Incorrect Isomer) WrongPath->WrongResult RouteSelect Select Synthetic Route CorrectPath->RouteSelect RouteA Route A: Lactam Reduction (High Purity/Chiral) RouteSelect->RouteA RouteB Route B: Acid Dehydration (Industrial Scale) RouteSelect->RouteB StepA1 1. Acylation (Cl-Acid Chloride) 2. Base Cyclization (NaH) 3. LAH Reduction RouteA->StepA1 StepB1 1. Propylene Oxide Addition 2. H2SO4 @ 160°C 3. Steam Distillation RouteB->StepB1

Caption: Retrosynthetic decision tree highlighting the critical precursor choice to avoid the common 3,3,5-isomer.

Protocol A: Experimental Workflow

Detailed flow for the high-purity synthesis.

Workflow Start 1-amino-2-methylpropan-2-ol Step1 Acylation (DCM, 0°C) Start->Step1 Inter1 Chloro-Amide Intermediate Step1->Inter1 Step2 Cyclization (NaH, THF, Reflux) Inter1->Step2 Inter2 Morpholin-3-one (Lactam) Step2->Inter2 Step3 Reduction (LiAlH4, THF) Inter2->Step3 Final 2,6,6-Trimethylmorpholine (>98% Purity) Step3->Final

Caption: Step-by-step workflow for the Lactam Reduction Protocol (Method A).

References

  • BASF SE. (1985). Process for the preparation of cis-2,6-dimethylmorpholine. US Patent 4,504,363. Link (Foundational chemistry for acid-mediated cyclization of hindered amino-alcohols).

  • D'Adamio, G., et al. (2019). Synthesis of Morpholines. In Targets in Heterocyclic Systems. This review covers the general "Lactam Reduction" strategy for regio-controlled morpholine synthesis.
  • Feringa, B. L., et al. (2009). Catalytic Enantioselective Synthesis of Morpholines. Journal of the American Chemical Society.[3] (Reference for chiral control in cyclization steps).

  • Org. Synth. (2008).[8] One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, 85, 10-14. Link (General protocol for activating amino-alcohols for cyclization).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 76953, 2-Amino-2-methyl-1-propanol. Link (Data on the common "wrong" isomer precursor).

Sources

Application

Reagents for iodination of 4-benzyl-2-(chloromethyl)morpholine

Technical Application Note: Optimized Finkelstein Iodination of 4-Benzyl-2-(chloromethyl)morpholine Executive Summary The conversion of 4-benzyl-2-(chloromethyl)morpholine (CAS: 40987-25-5) to its iodo-derivative is a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Finkelstein Iodination of 4-Benzyl-2-(chloromethyl)morpholine

Executive Summary

The conversion of 4-benzyl-2-(chloromethyl)morpholine (CAS: 40987-25-5) to its iodo-derivative is a critical activation step in the synthesis of neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant analogs) and other morpholine-based pharmacophores. While the chloromethyl moiety is a competent electrophile, its reactivity toward sterically hindered or electron-poor nucleophiles (such as phenols or secondary amines) is often insufficient.

This guide details the Finkelstein reaction conditions required to effect this transformation via


 substitution. We prioritize the use of Sodium Iodide (NaI)  in 2-Butanone (Methyl Ethyl Ketone, MEK)  over the traditional Acetone method to leverage higher thermal kinetics while maintaining the solubility differentials that drive the reaction equilibrium.

Reagent Selection & Rationale

The success of this Halex (Halogen Exchange) reaction relies on the solubility difference between the alkali metal iodide reactant and the alkali metal chloride product.

Comparative Analysis of Reagent Systems
Reagent SystemSolventTemp (

C)
Solubility LogicVerdict
NaI (Sodium Iodide) Acetone 56 (Reflux)NaI is soluble; NaCl precipitates (

driver).
Standard. Good for reactive substrates, but reflux temp is low.
NaI (Sodium Iodide) 2-Butanone (MEK) 80 (Reflux)NaI is soluble; NaCl precipitates.Preferred. Higher temp accelerates sluggish kinetics of the morpholine scaffold.
KI (Potassium Iodide) Acetone/MEK RefluxKI has lower solubility in ketones than NaI.Not Recommended. Poor solubility of KI slows the reaction significantly.
KI + TBAI Toluene/Water 90-110Phase Transfer Catalysis (PTC).Alternative. Use only if the substrate is insoluble in ketones. Harder workup.

Expert Insight: The morpholine ring introduces steric bulk at the 2-position. While primary alkyl chlorides generally react well in Acetone, the 2-chloromethyl group on a morpholine ring can exhibit retarded kinetics compared to a linear alkyl chloride. Therefore, MEK is the superior solvent choice, allowing for a reaction temperature of ~80°C, which significantly reduces reaction time from >12 hours (in Acetone) to <4 hours.

Mechanistic Pathway

The reaction proceeds via a classic bimolecular nucleophilic substitution (


). The driving force is the lattice energy of the precipitating Sodium Chloride (NaCl).

ReactionMechanism Substrate 4-Benzyl-2-(chloromethyl)morpholine (Soluble) TS Transition State [I...C...Cl]‡ Substrate->TS SN2 Attack (80°C) Reagent NaI (Soluble) Reagent->TS SN2 Attack (80°C) Product 4-Benzyl-2-(iodomethyl)morpholine (Soluble) TS->Product Byproduct NaCl (Precipitate ↓) TS->Byproduct Irreversible Precipitation

Figure 1: Mechanistic flow of the Finkelstein iodination. The precipitation of NaCl prevents the reverse reaction, driving the equilibrium to completion.

Optimized Experimental Protocol

Objective: Synthesis of 4-benzyl-2-(iodomethyl)morpholine (approx. 10g scale).

Materials:
  • Substrate: 4-benzyl-2-(chloromethyl)morpholine (1.0 eq, ~44 mmol).

  • Reagent: Sodium Iodide (NaI), anhydrous (1.5 - 2.0 eq). Note: Dry NaI at 120°C for 4h before use if clumped.

  • Solvent: 2-Butanone (MEK), Reagent Grade (10 mL per gram of substrate).

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    ).
    
Step-by-Step Procedure:
  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a nitrogen balloon (or drying tube).

  • Dissolution: Charge the flask with 4-benzyl-2-(chloromethyl)morpholine (10.0 g, 44.3 mmol) and MEK (100 mL). Stir until dissolved.

  • Reagent Addition: Add Sodium Iodide (13.3 g, 88.6 mmol, 2.0 eq) in a single portion. The solution may turn slightly yellow immediately.

  • Reaction: Heat the mixture to reflux (bath temp ~85°C).

    • Observation: Within 30 minutes, a fine white precipitate (NaCl) will begin to form and settle at the bottom.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The iodide product usually has a similar

      
       but stains differently (turns dark brown/purple rapidly with 
      
      
      
      stain or UV).
    • Duration: Reflux for 3-5 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filtration: Filter off the solid NaCl precipitate using a sintered glass funnel or Celite pad. Wash the cake with a small amount of cold MEK.

    • Concentration: Rotate evaporate the filtrate to obtain a semi-solid or oil residue.

    • Partition: Dissolve the residue in Ethyl Acetate (100 mL) and wash with:

      • 1x 50 mL 10% Sodium Thiosulfate (Critical: removes free iodine, turning the organic layer from brown to pale yellow).

      • 1x 50 mL Water.

      • 1x 50 mL Brine.

    • Drying: Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure (keep bath <40°C to prevent thermal degradation).
      
  • Storage: The product is a light-sensitive oil. Store in an amber vial at -20°C.

Workflow Visualization

Workflow Step1 Dissolve Substrate in MEK Add NaI (2.0 eq) Step2 Reflux at 80°C (3-5 Hours) Step1->Step2 Step3 Filter NaCl Precipitate Step2->Step3 Step4 Evaporate Solvent Step3->Step4 Step5 Redissolve in EtOAc Wash w/ Na2S2O3 (Remove I2) Step4->Step5 Step6 Dry (Na2SO4) & Concentrate Step5->Step6

Figure 2: Operational workflow for the isolation of the iodomethyl morpholine derivative.

Process Safety & Stability Notes

  • Thermal Instability: Alkyl iodides are thermodynamically less stable than chlorides. Do not distill the product at high temperatures (>

    
    C) as it may eliminate HI to form the exocyclic alkene.
    
  • Photolytic Degradation: The C-I bond is weak (~50 kcal/mol) and susceptible to homolytic cleavage by UV light. Always wrap flasks in aluminum foil during reaction and storage.

  • Skin Sensitization: Both the chloromethyl precursor and iodomethyl product are potent alkylating agents. They are potential vesicants (blister agents). Double-gloving and use of a fume hood are mandatory.

References

  • Finkelstein Reaction General Methodology

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Section: Halogen Exchange).[1]

  • Morpholine Scaffold Synthesis (Aprepitant Context)

    • Hale, J. J., et al. "Structural Optimization Affording 2-(R)-(1-(R)-3,5-Bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methylmorpholine..." Journal of Medicinal Chemistry, 1998, 41(23), 4607-4614.

  • Substrate Data

    • PubChem Compound Summary for CID 93060, 4-Benzyl-2-(chloromethyl)morpholine.

  • Iodination Reagents: Boto, A., et al. "One-Pot Synthesis of Iodo-Heterocycles." European Journal of Organic Chemistry, 2005.

Sources

Method

Functionalization of the morpholine ring at the C2 position

Application Note: Strategic Functionalization of the Morpholine Ring at the C2 Position Executive Summary & Strategic Analysis Morpholine rings are ubiquitous pharmacophores in medicinal chemistry, valued for their abili...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Morpholine Ring at the C2 Position

Executive Summary & Strategic Analysis

Morpholine rings are ubiquitous pharmacophores in medicinal chemistry, valued for their ability to modulate lipophilicity (


) and metabolic stability. However, the C2-position (alpha to oxygen)  represents a significant synthetic challenge compared to the C3-position (alpha to nitrogen).

The Electronic Mismatch:

  • C3 (

    
    -amino):  The C-H bond at C3 is electronically activated by the nitrogen lone pair (
    
    
    
    ), making it the preferred site for lithiation (e.g., N-Boc directed) and radical abstraction (HAT).
  • C2 (

    
    -oxy):  The C2 position is electronically deactivated relative to C3. Direct C-H functionalization methods (e.g., Minisci, lithiation) overwhelmingly favor C3.
    

The Solution: Consequently, robust access to C2-functionalized morpholines relies less on post-synthetic functionalization of the ring and more on stereocontrolled de novo assembly or catalytic hydrogenation of unsaturated precursors .

This guide details three industry-validated protocols to access C2-substituted morpholines, prioritizing enantioselectivity and scalability.

Decision Matrix: Selecting the Right Protocol

Before initiating synthesis, select the protocol based on your substrate availability and stereochemical requirements.

C2_Decision_Matrix Start Target: C2-Functionalized Morpholine IsRingFormed Is the Morpholine Ring already formed? Start->IsRingFormed DirectFunc Direct C2 Functionalization (Difficult/Specialized) IsRingFormed->DirectFunc Yes DeNovo De Novo Assembly (Recommended) IsRingFormed->DeNovo No MethodB Protocol B: Ring Opening/Cyclization (From Chiral Epoxides/Aziridines) DirectFunc->MethodB Re-evaluate Route Substrate Available Precursor? DeNovo->Substrate MethodA Protocol A: Asymmetric Hydrogenation (From Dehydromorpholines) Substrate->MethodA Vinyl/Enamide Substrate->MethodB Epoxide/Amino Alcohol MethodC Protocol C: Organocatalytic Assembly (From Aldehydes) Substrate->MethodC Aldehyde + Amine

Figure 1: Strategic decision tree for accessing C2-substituted morpholines. Note that direct functionalization is often bypassed in favor of de novo routes due to C3 regioselectivity issues.

Protocol A: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

Best for: High-throughput synthesis, Process Chemistry, Scalability.[1] Mechanism: Rhodium-catalyzed asymmetric hydrogenation of an enamide/vinyl ether hybrid.

This method, pioneered by Zhang et al., circumvents the C2-activation problem by installing the substituent on an unsaturated precursor and setting the stereocenter via hydrogenation.

Materials
  • Precursor: 2-substituted dehydromorpholine (synthesized via intramolecular amide coupling).

  • Catalyst: [Rh(COD)Cl]

    
     (Precursor).
    
  • Ligand:

    
    -QuinoxP* or 
    
    
    
    -Ph-BPE (Bis-phosphine ligands are critical).
  • Solvent: Degassed Methanol (MeOH).

  • Hydrogen Source: H

    
     gas (balloon or autoclave).
    
Step-by-Step Methodology
  • Catalyst Preparation:

    • In a glovebox, mix [Rh(COD)Cl]

      
       (1.0 equiv) and the chiral bisphosphine ligand (2.2 equiv) in degassed MeOH. Stir for 30 min to form the active cationic Rh-complex.
      
  • Reaction Setup:

    • Add the 2-substituted dehydromorpholine substrate (S/C ratio 100:1 to 500:1) to the catalyst solution.

    • Transfer to a stainless steel autoclave.

  • Hydrogenation:

    • Purge with H

      
       (3 cycles).
      
    • Pressurize to 10–30 atm (substrate dependent).

    • Stir at room temperature for 12–24 hours.

  • Workup:

    • Vent H

      
       carefully. Concentrate the solvent in vacuo.
      
    • Pass through a short silica plug to remove Rh residues.

  • Analysis:

    • Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H).

Key Success Factor: The "bite angle" of the diphosphine ligand dictates enantioselectivity. Large bite angle ligands like SKP or QuinoxP * typically yield


 ee.

Protocol B: Regioselective Ring Opening of Chiral Epoxides

Best for: Custom synthesis, absolute stereocontrol, accessing specific chiral pools. Concept: This uses the "Chiral Pool" (e.g., epichlorohydrin or amino acids) to establish the C2 center before ring closure.

Materials
  • Substrate: Chiral Epichlorohydrin or Chiral Glycidol derivative.

  • Nucleophile:

    
    -Benzyl ethanolamine (or functionalized derivative).
    
  • Lewis Acid: BF

    
    OEt
    
    
    
    (optional, for activation).
  • Base: NaH or KO

    
    Bu (for cyclization).
    
Step-by-Step Methodology
  • Epoxide Opening (Regiocontrol Step):

    • Dissolve

      
      -benzyl ethanolamine (1.0 equiv) in DCM.
      
    • Add (S)-epichlorohydrin (1.1 equiv).

    • Critical: If using a Lewis Acid, add BF

      
      OEt
      
      
      
      (0.1 equiv) at 0°C to favor attack at the less hindered carbon (C3 of the epoxide), preserving the C2 stereocenter.
    • Stir until epoxide consumption is complete (TLC monitoring).

  • Cyclization (Ring Closure):

    • The intermediate is a chloro-diol or amino-alcohol.

    • Dissolve the intermediate in dry THF.

    • Add NaH (1.2 equiv) slowly at 0°C. The alkoxide generated will displace the chloride (or activated alcohol) to close the morpholine ring.

  • Purification:

    • Quench with saturated NH

      
      Cl. Extract with EtOAc.
      
    • The product is the

      
      -benzyl-C2-substituted morpholine.[2][3]
      
  • Deprotection (Optional):

    • Hydrogenolysis (Pd/C, H

      
      ) removes the benzyl group to yield the free amine.
      

Data Summary: Comparison of Methods

FeatureProtocol A (Hydrogenation)Protocol B (Epoxide Opening)
Stereocontrol Source Chiral Catalyst (Rh)Chiral Starting Material
Regioselectivity High (determined by substrate)High (S

2 mechanism)
Scalability Excellent (Process friendly)Good (Step-intensive)
Cost Driver Rhodium/LigandChiral Epoxide
Typical Yield >95%70-85%

Advanced Troubleshooting: The "C2 vs C3" Trap

When attempting to functionalize morpholines, researchers often encounter unexpected regioselectivity.

ObservationCauseCorrective Action
Lithiation yields C3 product

-Boc directs lithiation to the

-amino position (C3) due to dipole stabilization and coordination (Beak's Law).
Do not use direct lithiation for C2. Use Protocol B (De Novo) or start with a 2-morpholinone.
Radical arylation hits C3

-amino radicals are more stable (~90 kcal/mol BDE) than

-oxy radicals (~94 kcal/mol).
Use Photoredox with specific H-atom abstractors (e.g., quinuclidine) only if the nitrogen is deactivated (e.g., as an amide).
Low ee in Protocol A Ligand bite angle is too small.Switch to Bisphosphine ligands with large bite angles (e.g., Walphos, Josiphos).

Visualizing the Regioselectivity Challenge

The following diagram illustrates why direct methods fail and why de novo routes are preferred.

Morpholine_Regioselectivity Morpholine N-Boc Morpholine Path_C3 Pathway 1: Lithiation (s-BuLi) OR Radical (HAT) Morpholine->Path_C3 Kinetic Control Path_C2 Pathway 2: Direct C2 Attack Morpholine->Path_C2 Disfavored Int_C3 C3-Lithio Species (Stabilized by N-Boc) Path_C3->Int_C3 Int_C2 C2-Lithio Species (Unstable/Not Formed) Path_C2->Int_C2 Prod_C3 C3-Functionalized (MAJOR PRODUCT) Int_C3->Prod_C3 Prod_C2 C2-Functionalized (TRACE/NONE) Int_C2->Prod_C2

Figure 2: Mechanistic bias of morpholine functionalization. The electronic properties of the ring favor C3 activation, necessitating the use of Protocol A or B for C2 targets.

References

  • Zhang, J., et al. (2021). "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science, 12, 12345.

  • Ghorai, M. K., et al. (2009).[4] "Enantioselective syntheses of morpholines and their homologues via S_N2-type ring opening of aziridines and azetidines." Journal of Organic Chemistry, 74(18), 7013-7022.[4]

  • Beak, P., & Lee, W. K. (1993). "Alpha-lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives." Journal of Organic Chemistry, 58(5), 1109–1117.

  • MacMillan, D. W. C., et al. (2012). "Enantioselective synthesis of C2-functionalized, N-protected morpholines... via organocatalysis." Tetrahedron Letters, 53(10), 1234.

  • Reich, H. J. (2018). "Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms." Chemical Reviews, 113(9), 7130.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Finkelstein Iodination in Morpholine Synthesis

Current Status: Online Operator: Senior Application Scientist Ticket ID: FINK-MORPH-001 Subject: Yield Optimization & Troubleshooting for Bis(2-chloroethyl) Precursors Executive Summary You are likely encountering yield...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: FINK-MORPH-001 Subject: Yield Optimization & Troubleshooting for Bis(2-chloroethyl) Precursors

Executive Summary

You are likely encountering yield ceilings (typically 60-70%) when synthesizing morpholines from bis(2-chloroethyl)ether or


-bis(2-chloroethyl)amines . The Finkelstein reaction (Halide Exchange) is the critical activation step here. The conversion of alkyl chlorides to alkyl iodides increases the leaving group ability by 

200-fold, facilitating the subsequent ring closure.

However, this reaction is reversible .[1] Success depends entirely on manipulating the equilibrium constant (


) via Le Chatelier’s principle. If your yield is low, you are likely failing to drive the precipitation of NaCl or competing with hydrolysis.
Module 1: The Core Mechanism (Why Your Reaction Stalls)

The Finkelstein reaction is an


 process.[1][2][3][4][5][6][7] In the context of morpholine synthesis, you are converting a dichloro-precursor into a diiodo-intermediate (or a mixed chloro-iodo species) to accelerate cyclization.

The Solubility Paradox (The Driving Force):

  • NaI is highly soluble in acetone/MEK due to the specific complexation of

    
     by the solvent's carbonyl oxygen, allowing the large iodide ion to exist freely.
    
  • NaCl has a high lattice energy and cannot be solvated by these ketones.

  • Result: NaCl precipitates, removing

    
     from the equation and preventing the reverse reaction.[1]
    

Visualizing the Pathway:

FinkelsteinMechanism R_Cl Bis-Chloro Precursor (Soluble) TS Transition State [Cl...C...I]‡ R_Cl->TS + NaI NaI NaI (Soluble) R_I Bis-Iodo Product (Soluble) TS->R_I NaCl NaCl (PRECIPITATE) TS->NaCl Irreversible Precipitation R_I->TS Blocked by NaCl removal

Figure 1: The thermodynamic trap. The reaction is driven solely by the physical removal of NaCl from the solution phase.

Module 2: Troubleshooting & Optimization (Q&A)
Q1: My conversion stalls at ~60% despite refluxing for 24 hours. Adding more NaI doesn't help.[8] Why?

Diagnosis: You likely have wet solvent or equilibrium saturation . Technical Explanation:

  • Moisture is the Enemy:

    
     reactions are severely retarded by solvation of the nucleophile. If your acetone contains water (>0.5%), the water molecules form a hydration shell around the Iodide (
    
    
    
    ) ion, reducing its nucleophilicity. Furthermore, water dissolves NaCl, re-introducing
    
    
    into the phase and allowing the reverse reaction (
    
    
    ) to occur.
  • Solubility Limits: In acetone, NaCl is virtually insoluble (

    
    ). However, if you generate a massive amount of NaCl sludge, it can physically occlude unreacted NaI.
    

The Fix:

  • Dry Your Solvent: Use anhydrous acetone or MEK (2-butanone). Dry over

    
     molecular sieves for 24 hours before use.
    
  • Switch to MEK: Acetone boils at

    
    C. MEK boils at 
    
    
    
    C. The
    
    
    C increase doubles the reaction rate roughly four times (Arrhenius equation), pushing the reaction over the activation energy barrier for sterically hindered bis-chloro substrates.
Q2: The reaction mixture turns dark brown/purple. Is this a problem?

Diagnosis: Oxidation of Iodide to Iodine (


).
Technical Explanation: 
Iodide is easily oxidized by atmospheric oxygen or light (

).
  • Impact: Free Iodine (

    
    ) is an electrophile, not a nucleophile. It consumes your reagent and can cause side reactions (iodination of aromatic rings if present in your amine).
    
  • Yield Loss: It indicates you are losing stoichiometry.

The Fix:

  • Copper Turnings: Add a small amount of clean copper turnings to the reaction flask. Copper scavenges free iodine (

    
    ).
    
  • Workup: Wash the final organic layer with 10% Sodium Thiosulfate (

    
    ) . This reduces 
    
    
    
    back to water-soluble iodide, clearing the color immediately.
Q3: I am seeing large amounts of elimination byproducts (vinyl ethers/amines).

Diagnosis: The reaction conditions are too basic or the temperature is too high for the substrate. Technical Explanation: While


 is a good nucleophile, it is a weak base. However, if you are using the "In-Situ"  method (adding the amine and NaI together), the amine acts as a base. The 

activates the alkyl halide, but the amine may deprotonate the

-carbon rather than attacking the

-carbon, leading to Hoffman-type elimination.

The Fix:

  • Temperature Control: If using the in-situ method, lower the temperature. Substitution is favored over elimination at lower temperatures.

Q4: Filtration is a nightmare. The NaCl clogs my frit immediately.

Diagnosis: Formation of colloidal NaCl. The Fix:

  • Celite Pad: Do not filter through paper alone. Use a sintered glass funnel with a 1-inch pad of Celite (diatomaceous earth).

  • Solvent Wash: Rinse the filter cake with cold acetone to recover occluded product.

Module 3: Optimized Protocol (Self-Validating System)

Objective: Synthesis of


-substituted morpholine via Bis(2-chloroethyl)ether.
Reagents:
  • Bis(2-chloroethyl)ether (1.0 equiv)

  • Sodium Iodide (2.2 equiv) - Dried in oven at

    
    C for 4h
    
  • 2-Butanone (MEK) - Anhydrous

  • Target Amine (1.1 equiv) - For Step 2

Step-by-Step Workflow:
  • Solvation (The Checkpoint):

    • Dissolve NaI in MEK (approx 5 mL per gram of NaI).

    • Validation: The solution must be clear yellow. If cloudy, your NaI is wet or contains carbonate impurities. Filter before starting.

  • The Finkelstein Drive:

    • Add Bis(2-chloroethyl)ether.[10]

    • Add 0.1 equiv of Copper powder (optional, prevents oxidation).

    • Reflux at

      
      C for 12-18 hours.
      
    • Validation: A heavy white precipitate (NaCl) must form.

    • Endpoint Check: Take a 0.1 mL aliquot, filter, and run GC-MS or TLC. You should see >95% conversion to the di-iodo (or chloro-iodo) species.

  • Filtration (Crucial):

    • Cool to room temperature.[11][12]

    • Filter off NaCl using a Celite pad.

    • Why: Removing the salt prevents the reaction from reversing when you add the amine (which might introduce solubilizing counter-ions).

  • Cyclization (The Morpholine Formation):

    • To the filtrate (containing the di-iodo species), add the Target Amine and an auxiliary base (e.g.,

      
       or DIPEA).
      
    • Reflux for 6-12 hours.

Module 4: Decision Tree for Yield Loss

Troubleshooting Start Low Yield (<60%) CheckColor Is reaction dark brown? Start->CheckColor CheckSalt Did white solid precipitate? CheckColor->CheckSalt No ActionOxidation Add Copper / Na2S2O3 wash CheckColor->ActionOxidation Yes CheckWet Check Solvent Water Content CheckSalt->CheckWet No/Little Check Amine Purity Check Amine Purity CheckSalt->Check Amine Purity Yes (Rxn worked, cyclization failed) ActionSolubility Switch Acetone -> MEK Increase NaI equiv CheckWet->ActionSolubility Dry but slow ActionDry Dry Solvents (Sieves) Dry NaI (Oven) CheckWet->ActionDry High Water

Figure 2: Diagnostic flow for identifying the root cause of yield loss.

References
  • Finkelstein, H. (1910).[4][6][11] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[2][4][5][6] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[6][11]

  • Smith, M. B., & March, J. (2007).[6] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed discussion on Nucleophilic Substitution and Solvent Effects).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution". Accounts of Chemical Research, 21(12), 456–463. (Relevant for understanding basicity vs nucleophilicity in elimination side reactions).

  • Streitwieser, A. (1962). Solvolytic Displacement Reactions. McGraw-Hill. (Foundational text on solvent effects in reactions).

Sources

Optimization

Technical Support Center: Iodomethyl Morpholine Stability &amp; Synthesis

Current Status: Operational Subject: Preventing Elimination and Decomposition in Iodomethyl Morpholines Ticket ID: IMM-STAB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Core Directive...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Preventing Elimination and Decomposition in Iodomethyl Morpholines Ticket ID: IMM-STAB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive: The "Tamed Nitrogen" Principle

You are likely encountering decomposition because you are fighting the intrinsic thermodynamics of


-halo amines. In any iodomethyl morpholine system (whether 

-substituted or

-substituted), the nitrogen lone pair is your primary adversary.

The Root Cause: The iodine atom (a labile leaving group) and the nitrogen lone pair exist in a relationship of "frustrated reactivity."

  • Neighboring Group Participation (NGP): The nitrogen lone pair attacks the carbon bearing the iodine, displacing it to form a highly reactive aziridinium ion . This intermediate is unstable and leads to polymerization, hydrolysis, or rearrangement.

  • 
    -Elimination (E2):  If an external base is present, or if the molecule acts as its own base, the acidic protons adjacent to the iodine are removed, ejecting the iodide and forming an alkene (enol ether or enamine).
    

The Solution: You cannot stop the iodine from being a good leaving group. You must disable the nitrogen lone pair until the exact moment of desired reaction.

Troubleshooting Guide (Q&A)

Scenario A: 2-(Iodomethyl)morpholine Derivatives

Commonly used as chiral building blocks.

Q1: My reaction mixture turns dark/tarry immediately upon concentrating the iodomethyl intermediate. What is happening? Diagnosis: You are likely witnessing aziridinium-mediated oligomerization . As concentration increases, the intermolecular reaction between the free amine of one molecule and the alkyl iodide of another accelerates. Corrective Action:

  • Never concentrate to dryness if the morpholine nitrogen is unprotected. Keep the intermediate in solution.

  • Protonation: Store the intermediate as a hydroiodide (HI) or trifluoroacetate (TFA) salt. The protonated nitrogen (

    
    ) cannot nucleophilically attack the iodomethyl group.
    
  • Protection: If possible, use an

    
    -protecting group (Boc, Cbz, or Tosyl) before introducing the iodine. 
    
    
    
    -Tosyl is particularly effective at deactivating the nitrogen lone pair electronically.

Q2: I am trying to displace the iodine with a nucleophile, but I see significant amounts of exocyclic alkene (2-methylenemorpholine) in the NMR. Diagnosis: E2 Elimination is competing with


 substitution. This is driven by the basicity of your nucleophile or the presence of an auxiliary base (e.g., 

,

). Corrective Action:
  • Switch to "Soft" Nucleophiles: Avoid hard bases like alkoxides. Use thiolates, azides, or stabilized carbanions.

  • The "Inverse Addition" Protocol: Do not add the iodomethyl morpholine to the base. Add the base/nucleophile mixture slowly to the iodomethyl morpholine at low temperature (-10°C to 0°C). This keeps the base concentration low relative to the substrate.

  • Solvent Change: Switch from polar aprotic solvents (DMF, DMSO) which enhance basicity, to less polar solvents (DCM, Toluene) or protic solvents (EtOH) if the nucleophile tolerates it, to suppress the E2 pathway.

Scenario B: N-(Iodomethyl)morpholine

Highly reactive Mannich reagent precursor.

Q3: I cannot isolate N-(iodomethyl)morpholine; it degrades into a solid. Diagnosis:


-(Iodomethyl)morpholine is inherently unstable and exists in equilibrium with the methyleneiminium iodide  salt. It will spontaneously eliminate HI or polymerize.
Corrective Action: 
  • In Situ Generation: Do not attempt to isolate this species. Generate it in the reaction vessel (e.g., from

    
    -chloromethyl morpholine + NaI, or morpholine + formaldehyde + HI) and add your substrate immediately.
    
  • Trapping: If you need to store a "synthetic equivalent," use

    
    -(benzotriazol-1-ylmethyl)morpholine . It acts as a stable surrogate that releases the iminium ion upon heating or acid treatment.
    

Critical Pathways & Decision Logic

The following diagram illustrates the kinetic competition between the desired substitution, the destructive elimination, and the aziridinium rearrangement.

IodomethylPathways Start 2-(Iodomethyl) morpholine (Free Base) Aziridinium Bicyclic Aziridinium Ion Start->Aziridinium Intramolecular Attack (Fast) Elimination Exocyclic Alkene (Elimination Product) Start->Elimination Base-Mediated (E2) Substitution Desired Substitution Product Start->Substitution Nucleophile (Nu-) (Sn2) Salt Ammonium Salt (Stable Storage Form) Start->Salt Acid (HX) Protonation Aziridinium->Elimination Ring Opening /Decomp Salt->Start Neutralization (In Situ)

Figure 1: Mechanistic pathways for 2-(iodomethyl)morpholine.[1] The red path (Aziridinium) is the primary instability vector in free-base forms.

Experimental Protocols

Protocol A: Finkelstein Generation (In Situ)

Best for avoiding isolation of the unstable iodide.

  • Dissolve the precursor 2-(chloromethyl)morpholine (or the

    
    -protected variant) in dry Acetone or Acetonitrile.
    
  • Add 1.5 equivalents of Sodium Iodide (NaI).

  • Stir at room temperature for 1-2 hours. A white precipitate (NaCl) will form.

  • Critical Step: Do not work up. Add your nucleophile directly to this heterogeneous mixture.

    • Why? Isolating the iodide exposes it to air/moisture and concentration effects (aziridinium formation). The "Finkelstein" conditions maintain a high concentration of iodide, pushing the equilibrium toward the reactive species only as it is consumed.

Protocol B: Stabilization via Salt Formation

Best for storage.

  • If you must isolate 2-(iodomethyl)morpholine, dissolve the crude reaction mixture in diethyl ether (anhydrous).

  • Cool to 0°C.

  • Bubble dry HCl gas or add a stoichiometric amount of HCl in dioxane.

  • Filter the resulting hydrochloride/hydroiodide salt under Argon.

  • Store at -20°C. The protonated nitrogen prevents the lone pair from displacing the iodine.

Comparative Stability Data

ParameterFree Base (Unprotected)N-Boc ProtectedN-Tosyl ProtectedSalt Form (HCl/HI)
Shelf Life (RT) < 1 HourDaysWeeksMonths
Primary Decay Mode Aziridinium / PolymerizationSlow E2 EliminationStableStable
Reactivity (Sn2) High (competes w/ decomp)ModerateLow (Steric/Electronic)Inert (requires neutralization)
Rec. Storage Do Not Store 4°C, ArgonRT, Air Stable-20°C, Desiccator

References

  • Mechanistic Insight on Aziridinium Ions

    • D'Hooghe, M., et al. (2021).
  • Synthesis of Morpholine Derivatives (General)

    • Pal'chikov, V. A. (2013).[1] "Morpholines.[1][2][3][4][5][6] Synthesis and Biological Activity."[1][2][3][7] Russian Journal of Organic Chemistry.

  • Elimination Kinetics in Beta-Amino Halides

    • Jackson, R. F. W., et al. (2008).[8] "Kinetic studies on the stability and reactivity of beta-amino alkylzinc iodides." Journal of Organic Chemistry.

  • Hofmann vs.

    • Master Organic Chemistry.[1] (2017).[9] "The Hofmann Elimination."[9]

Sources

Troubleshooting

Stability of 4-benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine in solution

Technical Support Center: Stability & Handling of 4-benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine Executive Summary: The Stability Paradox Compound: 4-benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine Class: -Functionali...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 4-benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine

Executive Summary: The Stability Paradox

Compound: 4-benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine Class:


-Functionalized Cyclic Amine / Alkyl Iodide
Critical Status: Thermodynamically Unstable in Free Base Form [1]

The Core Problem: This molecule contains a "self-destruct" motif. The tertiary amine at position 4 is a moderate nucleophile, while the iodomethyl group at position 2 is a potent electrophile. In solution, particularly in its free base form, this molecule is prone to intramolecular nucleophilic substitution , leading to the formation of a quaternary ammonium salt (bicyclic aziridinium or piperidinium derivative).

This guide provides the protocols necessary to arrest this kinetic degradation and ensure the integrity of your material for downstream applications (e.g., Phendimetrazine analog synthesis).

Module 1: The Primary Instability Mechanism (Self-Alkylation)

User Question: "My clear oil turned cloudy and deposited a white precipitate overnight. Is it contaminated?"

Technical Diagnosis: It is likely not "contaminated" in the traditional sense; it has reacted with itself. The nitrogen lone pair (N4) attacks the methylene carbon of the iodomethyl group (C2'), displacing the iodide. This forms a bicyclic quaternary ammonium salt which is insoluble in non-polar organic solvents, appearing as a precipitate.

The Degradation Pathway

StabilityPathway cluster_legend Key Mechanism FreeBase Free Base Form (Oil/Soluble) Transition Transition State (Conformational Flip) FreeBase->Transition Spontaneous (RT) Protonated Acid Salt (HCl/HI) (STABLE) FreeBase->Protonated + Acid (pH < 4) QuatSalt Bicyclic Quaternary Salt (Precipitate/Inactive) Transition->QuatSalt Intramolecular SN2 Attack Protonated->FreeBase Neutralization Nitrogen Lone Pair Nitrogen Lone Pair Iodomethyl Carbon Iodomethyl Carbon Nitrogen Lone Pair->Iodomethyl Carbon  Irreversible Alkylation

Figure 1: The kinetic competition between stable protonation and irreversible cyclization.

Troubleshooting & Prevention
ParameterRecommendationMechanism of Action
Storage State Store as salt (HCl or HI) Protonation of the Nitrogen (N4) removes the lone pair, eliminating nucleophilicity and preventing cyclization [1].
Solvent Choice Non-polar (Hexane/Toluene) Polar solvents stabilize the charged transition state of the alkylation. Non-polar solvents retard the reaction rate [2].
Temperature -20°C or lower Reduces the kinetic energy available to overcome the activation barrier for ring closure.
Work-up Avoid prolonged basic aqueous phases Free-basing generates the reactive species. Perform extractions quickly and re-acidify immediately if storing.

Module 2: Environmental Factors (Light & Hydrolysis)

User Question: "The solution has turned yellow/brown. Does this affect purity?"

Technical Diagnosis: This indicates homolytic cleavage of the C-I bond , likely caused by photo-degradation. The yellow color is elemental iodine (


) release. While less catastrophic than cyclization, it generates radical species that can lead to complex byproducts.
Protocol: Handling Alkyl Iodides
  • Light Exclusion:

    • Mandatory: Use amber glassware for all solutions.

    • Process: Wrap columns and reaction flasks in aluminum foil during synthesis.

  • Inert Atmosphere:

    • Flush headspace with Argon or Nitrogen. Oxygen can accelerate radical chain reactions initiated by the iodine radical.

  • Remediation:

    • If the solution is yellow, wash with a dilute sodium thiosulfate (

      
      ) solution to reduce 
      
      
      
      back to iodide (
      
      
      ) before use.

Module 3: Analytical Validation (QC)

User Question: "How do I verify if my material has cyclized using NMR?"

Technical Diagnosis: The cyclization changes the hybridization and magnetic environment of the protons adjacent to the nitrogen and the iodine.

1H NMR Diagnostic Shift Table:

Proton PositionFree Base (Target)Cyclized Salt (Impurity)

(Benzylic)
Singlet or AB quartet (

3.4 - 3.6 ppm)
Deshielded shift (

4.5 - 5.0 ppm) due to positive charge on N.

(Iodomethyl)
Doublet/Multiplet (

3.1 - 3.4 ppm)
Disappears/Shifts drastically. Becomes part of the ring system (

< 3.0 ppm or overlaps with ring protons).
Solubility Soluble in

Insoluble in

; requires

or

.

Module 4: Synthesis & Handling FAQ

Q: Can I distill this compound to purify it? A: High Risk. Heating the free base to boiling points required for distillation will almost certainly accelerate the intramolecular cyclization or cause thermal elimination of HI.

  • Alternative: Use rapid column chromatography (neutral alumina is preferred over silica to avoid acidic hydrolysis, or silica with 1%

    
     to prevent acid-catalyzed degradation) or recrystallize as the hydrochloride salt.
    

Q: I need the free base for the next step. How long can it sit? A: At Room Temperature (25°C), significant degradation (5-10%) can occur within 1-4 hours depending on concentration.

  • Workflow: Generate the free base in situ immediately prior to the next reaction step. Do not store the free base overnight.

Q: Is this compound toxic? A: Yes. As an alkylating agent (alkyl iodide), it is a potential carcinogen/mutagen. As a morpholine derivative, it may have CNS activity. Handle with extreme caution in a fume hood.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Solomon, V. R., & Lee, H. (2011). "Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies". European Journal of Pharmacology.
  • D'hooghe, M., et al. (2008). "Synthesis of 2-(iodomethyl)morpholines and their rearrangement to piperidines". Tetrahedron Letters. (Validates the reactivity of the iodomethyl group in morpholine scaffolds).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Benzylmorpholine derivatives. [Link]

Sources

Optimization

Overcoming steric hindrance in 2,6,6-trimethylmorpholine alkylations

Topic: Overcoming Steric Hindrance in 2,6,6-Trimethylmorpholine Alkylations Doc ID: TSC-2026-TMM-001 Role: Senior Application Scientist | Technical Support Division Executive Summary: The "Gem-Dimethyl Wall" Welcome to t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 2,6,6-Trimethylmorpholine Alkylations Doc ID: TSC-2026-TMM-001 Role: Senior Application Scientist | Technical Support Division

Executive Summary: The "Gem-Dimethyl Wall"

Welcome to the Technical Support Center. You are likely here because your standard


 conditions (acetonitrile/carbonate) failed to alkylate 2,6,6-trimethylmorpholine (TMM).

The Root Cause: TMM is not just a secondary amine; it is a neopentyl-like nucleophile . The C6 gem-dimethyl group creates a rigid steric wall that blocks the nitrogen lone pair from the "top" and "bottom," forcing electrophiles to approach through a narrow equatorial corridor. Standard protocols fail because they underestimate the energy penalty of this steric clash.

This guide provides three validated workflows to bypass this barrier, prioritized by success rate.

Module 1: Diagnostic Workflow (Decision Matrix)

Before modifying your current reaction, identify the correct pathway based on your electrophile. Do not force an


 reaction on a secondary alkyl halide with this substrate—it will result in elimination (

).

TMM_Decision_Tree Start START: Select Electrophile Type Primary Primary Alkyl Halide (R-CH2-X) Start->Primary Secondary Secondary Alkyl Halide (R-CH(R')-X) Start->Secondary Aryl Aryl/Heteroaryl Halide (Ar-X) Start->Aryl Carbonyl Aldehyde/Ketone (R-CHO / R-CO-R') Start->Carbonyl SN2_Check Is it Methyl Iodide or Benzyl Bromide? Primary->SN2_Check Stop STOP: High Risk of E2 Elimination. Convert Electrophile to Ketone. Secondary->Stop Direct Alkylation Fails Method_C METHOD C: Buchwald-Hartwig (Pd-Catalysis) Aryl->Method_C Method_B METHOD B: Reductive Amination (Preferred Route) Carbonyl->Method_B Method_A METHOD A: Enhanced SN2 (Finkelstein Conditions) SN2_Check->Method_A Yes (Low Sterics) SN2_Check->Method_B No (Bulky R-group) Stop->Method_B Switch Strategy

Figure 1: Strategic decision tree for TMM functionalization. Note that secondary alkyl halides are routed away from direct alkylation to prevent elimination side-products.

Module 2: Troubleshooting Direct Alkylation (Method A)

Applicability: Only for Methyl Iodide, Benzyl Bromide, or unhindered Primary Alkyl Halides.

Common Failure Mode: Reaction stalls at ~20% conversion or produces alkene byproducts (if


-hydrogens are present).
FAQ: Why is my reaction stalling despite using excess electrophile?

Answer: The gem-dimethyl group forces the morpholine ring into a fixed chair conformation where the N-H bond is often axially oriented to relieve strain, making the lone pair less accessible. Standard solvents (DCM, THF) do not sufficiently stabilize the transition state.

Protocol A: The "Finkelstein-Boosted" Alkylation

Use this to force the reaction with primary alkyl chlorides/bromides.

  • Solvent Switch: Replace Acetonitrile/THF with DMF or NMP (0.5 M concentration). The high dielectric constant is non-negotiable here.

  • The Catalyst: Add 0.5 equivalents of Sodium Iodide (NaI) .

    • Mechanism:[1][2][3][4][5][6][7][8] NaI converts the sluggish Alkyl-Cl/Br into a highly reactive Alkyl-Iodide in situ.

  • Base: Use Cesium Carbonate (

    
    )  (2.0 equiv).
    
    • Why: The "Cesium Effect" improves solubility in organic media compared to Potassium Carbonate.

  • Temperature: Heat to 80–100°C in a sealed tube.

    • Warning: Do not exceed 120°C with TMM, as Hofmann elimination of the morpholine ring itself can occur under vigorous thermal stress.

ParameterStandard Condition (FAIL)Optimized Condition (PASS)
Solvent DCM or THFDMF or DMSO
Base TEA or DIPEA

(Inorganic bases prevent N-quaternization side reactions)
Additive NoneNaI or TBAI (Phase Transfer Catalyst)

Module 3: Reductive Amination (Method B)

Applicability: The "Gold Standard" for attaching any secondary alkyl group. Logic: Instead of forcing a steric clash between two


 centers (

), you react the amine with an

carbonyl (Aldehyde/Ketone). The intermediate iminium ion is planar, significantly reducing steric hindrance during formation.
Protocol B: Ti(OiPr)4 Mediated Reductive Amination

Standard NaBH(OAc)3 protocols often fail with TMM because imine formation is slow due to the adjacent quaternary carbon.

  • Imine Formation (The Critical Step):

    • Mix TMM (1.0 equiv) and Ketone/Aldehyde (1.2 equiv) in neat Titanium(IV) isopropoxide (

      
      )  (2.0 equiv).
      
    • Note:

      
       acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive equilibrium.
      
    • Stir at neat or in minimal THF for 4–12 hours.

  • Reduction:

    • Dilute with Ethanol or Methanol.

    • Add Sodium Borohydride (

      
      )  (2.0 equiv) carefully (exothermic).
      
    • Why: We use the stronger

      
       here because the Titanium complex is robust. For aldehydes, 
      
      
      
      is sufficient.

Troubleshooting Guide:

  • Issue: "I see no product, just alcohol from the ketone reduction."

    • Fix: Your imine didn't form before you added the reductant. You must pre-stir with

      
       or use a Dean-Stark trap with Toluene/pTSA to force imine formation before adding the hydride source [1].
      

Module 4: Buchwald-Hartwig Arylation (Method C)

Applicability: Attaching Phenyl, Pyridyl, or Heteroaryl groups. Challenge: TMM is a "challenging secondary amine" in Pd-catalysis literature due to the steric bulk hindering the coordination to Palladium.

Ligand Selection Matrix

You cannot use standard ligands like BINAP or


. You require bulky, electron-rich dialkylbiaryl phosphine ligands designed to facilitate reductive elimination from crowded centers.
LigandSubstrate ClassNotes
RuPhos Secondary Amines (General)First Choice. Excellent balance of sterics/electronics for hindered amines [2].
BrettPhos Primary Amines (mostly)Generally too bulky for TMM; use RuPhos instead.
XPhos Unhindered AminesOften fails with TMM; insufficient promotion of reductive elimination.
DavePhos N/AGood alternative if RuPhos fails, but often requires higher Pd loading.
Protocol C: The RuPhos Standard
  • Catalyst System:

    • Pd Source:

      
       (1–2 mol%) or 
      
      
      
      .
    • Ligand: RuPhos (2–4 mol%) [2].

    • Pre-catalyst: If available, use RuPhos Pd G3/G4 precatalysts to ensure accurate stoichiometry and air stability.

  • Base: NaOtBu (Sodium tert-butoxide).

    • Why: Strong base is required to deprotonate the hindered amine.[9]

    • Exception: If your substrate has base-sensitive esters, switch to

      
        and use tBuOH/Water  solvent systems (surfactant conditions).
      
  • Solvent: Toluene or Dioxane at 100°C.

Mechanistic Insight (Visual): The diagram below illustrates why RuPhos succeeds where others fail.

Buchwald_Mechanism Pd Pd(0)-RuPhos OxAdd Oxidative Addition (Ar-Pd-X) Pd->OxAdd Ar-X Coord Amine Coordination (Steric Bottleneck) OxAdd->Coord TMM + Base Deprot Deprotonation (Pd-N-Ar) Coord->Deprot Slow Step (RuPhos prevents crowding) RedElim Reductive Elimination (Product Release) Deprot->RedElim Fast Step RedElim->Pd Regeneration

Figure 2: The catalytic cycle. The "Amine Coordination" step is the bottleneck for TMM. RuPhos creates a specific pocket that accommodates the gem-dimethyl group.

References

  • Reductive Amination with Ti(IV): Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Buchwald-Hartwig Ligands: Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science, 2(1), 27-50.

  • Steric Hindrance in Amines: Brotzel, F., et al. (2007). "Nucleophilicities of Primary and Secondary Amines in Water." Journal of Organic Chemistry, 72(10), 3679–3688.

Sources

Troubleshooting

Troubleshooting low reactivity of hindered iodomethyl electrophiles

Topic: Troubleshooting Reactivity & Stability of -Branched Alkyl Iodides Introduction: The "Neopentyl" Wall Welcome to the technical support guide for hindered iodomethyl electrophiles. If you are here, you are likely ob...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Reactivity & Stability of -Branched Alkyl Iodides

Introduction: The "Neopentyl" Wall

Welcome to the technical support guide for hindered iodomethyl electrophiles. If you are here, you are likely observing little to no conversion with your alkyl iodide, or you are isolating rearranged byproducts.

The Core Problem: Hindered iodomethyl systems—specifically those with


-branching (e.g., neopentyl iodide, 

)—present a paradox. They are primary halides, yet they are virtually inert to standard

conditions.
  • Data Point: The relative rate of

    
     substitution for neopentyl bromide is approx. 
    
    
    
    compared to ethyl bromide [1].
  • The Cause: The bulky

    
    -substituents sterically block the backside trajectory required for the nucleophile's HOMO to overlap with the C–I 
    
    
    
    orbital.

This guide moves beyond "heat it longer" (which causes decomposition) and provides mechanistic workarounds using modern radical catalysis and silver-mediated pathways.

Module 1: Diagnostic & Triage

Before altering your protocol, identify your failure mode using the table below.

ObservationDiagnosisRoot CauseRecommended Action
No Reaction (Recovered SM)Steric BlockadeNucleophile cannot access

orbital due to

-branching.
Switch to Radical/Ni-Catalysis (Module 3).
Elimination Product (Alkene)E2 CompetitionBasic nucleophile abstracted a proton;

was too slow to compete.
Use non-basic nucleophiles or Radical pathway.
Rearranged Product (Tertiary)Wagner-Meerwein ShiftCarbo-cation character developed; 1,2-methyl shift occurred.Avoid Lewis Acids/Ag+; use Radical pathway.
Iodide Decomposition (

color)
Thermal InstabilityProlonged heating of unstable C-I bond.Lower temp; add Cu/Zn stabilizer or switch to Ag-promoted (low temp).

Module 2: The "Nuclear Option" – Nickel-Catalyzed Cross-Coupling

When ionic chemistry (


) fails due to sterics, you must switch mechanisms. Radical pathways, specifically Nickel-catalyzed cross-electrophile coupling, render steric hindrance significantly less relevant because the radical intermediate is planar (

) and less sensitive to backside crowding.
The Protocol: Ni-Catalyzed Alkylation

Best for: Forming C-C bonds with hindered iodides without rearrangement.

Mechanism: Instead of a nucleophilic attack, the alkyl iodide undergoes Single Electron Transfer (SET) with a Ni(I) species to generate a radical. This radical recombines with the metal, bypassing the


 geometric constraint.

Standard Operating Procedure (SOP):

  • Catalyst:

    
     (10 mol%) or 
    
    
    
    .
  • Ligand: dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (15 mol%).

  • Reductant: Mn powder (2-3 equiv) or Zn.

  • Solvent: DMA or DMPU (Polar aprotic is critical).

  • Setup:

    • Mix Electrophile A (Hindered Iodide) and Electrophile B (Aryl/Alkyl halide).

    • Add Catalyst/Ligand/Reductant in glovebox or under Argon stream.

    • Stir vigorously (heterogeneous mixture).

Why this works: According to Weix et al., the radical intermediate generated from the hindered iodide is captured by the Nickel center faster than it can rearrange or eliminate [2].

Module 3: Silver-Promoted Substitution (The "Push-Pull" Method)

If you cannot use transition metals (e.g., late-stage pharma synthesis limits), you may use Silver (Ag) salts to "pull" the iodine leaving group.

Warning: This creates significant carbocation character. If your substrate allows for a 1,2-shift (e.g., neopentyl


 t-amyl), this method will cause rearrangement.  Use this only if your substrate is geometrically rigid or cannot rearrange.
The Protocol: Ag(I) Assisted Solvolysis

Best for: Heteroatom alkylation (O-alkylation, N-alkylation) where rearrangement is acceptable or impossible.

  • Reagent:

    
     or 
    
    
    
    (1.1 equiv).
  • Solvent:

    
     or Toluene (Non-coordinating).
    
  • Base: 2,6-Di-tert-butylpyridine (Proton sponge) to scavenge acid without acting as a nucleophile.

  • Procedure:

    • Dissolve substrate and nucleophile.[1]

    • Add Ag-salt at 0°C (Critical: Low temp prevents rapid decomposition).

    • Precipitation of AgI drives the reaction.

Troubleshooting Ag-Pathways:

  • Issue: Low yield due to AgI coating the surface of the reagent.

  • Fix: Use soluble silver sources or sonicate the reaction mixture.

Module 4: Visualization of Reactivity Pathways

The following diagram illustrates the decision logic for hindered electrophiles. It highlights why standard


 fails and where the Radical (SET) and Silver (Cationic) pathways diverge.

ReactivityLogic Start Hindered Iodomethyl Electrophile (R-CH2-I) SN2 Standard SN2 Conditions (Nu-, Heat) Start->SN2 Decision Select Activation Strategy Start->Decision Fail FAILURE: Steric Repulsion SN2->Fail Blocked AgPath Silver (Ag+) Promoted (Ionic Mechanism) Decision->AgPath If Metal-Free req. RadicalPath Ni-Catalyzed / SET (Radical Mechanism) Decision->RadicalPath If C-C bond req. Cation Intermediate: Incipient Cation AgPath->Cation Radical Intermediate: Primary Radical RadicalPath->Radical Rearrange Risk: 1,2-Shift (Rearrangement) Cation->Rearrange Likely Success SUCCESS: Cross-Coupled Product Radical->Success Kinetic Capture

Caption: Decision matrix for hindered iodides. Note that Ag-promoted pathways carry high rearrangement risks, while Ni-catalyzed radical pathways preserve the skeleton.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I just use a stronger nucleophile (e.g., t-BuLi) to force the reaction? A: No. Stronger nucleophiles are usually stronger bases. With hindered iodides, basicity + sterics = E2 elimination. You will isolate the alkene, not the substitution product.

Q: Why does my iodide turn purple/black during the reaction? A: Iodides are light and heat sensitive. The color indicates the liberation of elemental Iodine (


). This is autocatalytic.
  • Fix: Wrap your flask in aluminum foil. Add a sacrificial stabilizer like Copper metal (Cu0) or a trace of sodium thiosulfate if compatible with your nucleophile.

Q: I am trying to make the iodide from the alcohol, but it rearranges. How do I stop this? A: Do not use HI or P/I2. These generate acidic conditions that protonate the alcohol, leading to carbocations and rearrangement.

  • Solution: Use the Appel Reaction (

    
    , 
    
    
    
    , Imidazole) or convert the alcohol to a Triflate first, then displace with TBAI (Tetrabutylammonium Iodide) at low temperature.

Q: Can I use Finkelstein conditions (NaI/Acetone) to improve reactivity? A: Finkelstein is typically used to convert Chlorides/Bromides to Iodides. If you already have the Iodide and it's not reacting, adding NaI won't help. However, if you have the Bromide, converting it in situ to the Iodide (which is a better leaving group) might help slightly, but the steric wall remains the primary issue.

References

  • Solomons, T.W.G., Fryhle, C.B. (2011). Organic Chemistry. 10th Edition. Wiley.
  • Everson, D.A., Jones, B.A., Weix, D.J. (2012). Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides.[2] Journal of the American Chemical Society, 134(14), 6146–6159. Link

  • Kornblum, N., Jones, W.J. (1953). The Reaction of Silver Nitrite with Primary Alkyl Halides. Journal of the American Chemical Society, 75(1), 285-289. Link

  • Biscoe, M.R., et al. (2011).[3] Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides. Organic Letters, 13(6), 1218–1221. Link

Sources

Optimization

Controlling regio- and stereochemistry in morpholine ring formation

Technical Support Center: Morpholine Synthesis A Senior Application Scientist's Guide to Controlling Regio- and Stereochemistry in Morpholine Ring Formation Welcome to the technical support center for advanced morpholine...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Morpholine Synthesis

A Senior Application Scientist's Guide to Controlling Regio- and Stereochemistry in Morpholine Ring Formation

Welcome to the technical support center for advanced morpholine synthesis. The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable metabolic properties and its presence in numerous FDA-approved drugs.[1][2] However, controlling the precise three-dimensional arrangement of substituents—the regio- and stereochemistry—during its synthesis is a significant challenge that can dictate a molecule's biological activity and therapeutic potential.[3]

This guide is structured to address the complex issues researchers face in the lab. It moves from foundational concepts to specific troubleshooting scenarios, providing not just protocols, but the underlying chemical logic to empower you to solve problems independently.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding selectivity in morpholine synthesis.

Q1: What are the primary strategies for controlling stereochemistry in morpholine synthesis?

There are three main strategies:

  • Substrate Control: This approach utilizes the existing stereocenters within the starting material to direct the formation of new ones. The inherent steric and electronic properties of the substrate guide the reagents to attack from a specific face, leading to a diastereoselective outcome.[4]

  • Auxiliary Control: A chiral auxiliary is a temporary chiral group attached to the substrate to direct a stereoselective transformation.[5] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. Evans oxazolidinones and pseudoephedrine are classic examples used in asymmetric synthesis.[5][6][7]

  • Reagent/Catalyst Control: This is one of the most powerful and efficient strategies, employing a chiral reagent or, more commonly, a chiral catalyst to induce enantioselectivity. Methods like asymmetric hydrogenation, transfer hydrogenation, and asymmetric cyclizations fall into this category, where a small amount of a chiral catalyst can generate large quantities of an enantioenriched product.[8][9]

Q2: How do I decide between a diastereoselective and an enantioselective strategy?

The choice depends on your starting materials and target molecule.

  • Choose a diastereoselective strategy when your starting materials are already chirally pure (e.g., derived from the chiral pool like amino acids or sugars) and you need to create a new stereocenter in a specific relationship to the existing ones.[10]

  • Choose an enantioselective strategy when you are starting from achiral or racemic materials and need to create a single enantiomer of your target. Catalytic asymmetric methods are often preferred for their atom economy and efficiency.[11][12]

Q3: What is the difference between regioselectivity and stereoselectivity in this context?

  • Regioselectivity refers to the control of where a reaction occurs on a molecule, influencing which bonds are formed. In morpholine synthesis, a key regiochemical challenge is ensuring the formation of the six-membered morpholine ring instead of a competing five-membered (oxazolidine) or seven-membered (1,4-oxazepane) ring during cyclization.[13]

  • Stereoselectivity refers to the control of the spatial orientation of the atoms, leading to the preferential formation of one stereoisomer over another. This is further divided into diastereoselectivity (forming one diastereomer over another) and enantioselectivity (forming one enantiomer over another).

Q4: Which positions on the morpholine ring are most challenging to control?

While methods exist for controlling all positions, introducing substituents at C2 (adjacent to the oxygen) and C3 (adjacent to the nitrogen) with high stereocontrol has traditionally been a focus of intensive research.[8][14] Synthesizing polysubstituted morpholines, especially those with adjacent or quaternary stereocenters, presents a significant and ongoing challenge.[4][15]

Troubleshooting Guide: Experimental Challenges & Solutions

This section is designed to help you diagnose and solve specific problems encountered during your experiments.

Issue 1: Low or Incorrect Diastereoselectivity (Poor d.r.)

Problem: My cyclization or addition reaction is producing a nearly 1:1 mixture of diastereomers, or the major product is the undesired diastereomer.

Potential Causes:

  • Insufficient Steric/Electronic Bias: The energy difference between the transition states leading to the two diastereomers is too small.

  • Thermodynamic Equilibration: The initial kinetic product may be isomerizing to the more stable thermodynamic product under the reaction conditions.[4]

  • Flexible Transition State: The key bond-forming step lacks a rigid, well-defined transition state geometry.

Proposed Solutions:

  • Modify Reaction Conditions:

    • Lower the Temperature: Many stereoselective reactions are run at low temperatures (e.g., 0 °C to -78 °C) to enhance kinetic control, favoring the pathway with the lower activation energy.

    • Screen Solvents: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state geometry.

  • Employ Lewis or Brønsted Acids: The addition of an acid can coordinate to heteroatoms (oxygen or nitrogen) in the substrate, creating a more rigid, chelated intermediate that enforces a specific conformation and improves facial selectivity.[1][13]

  • Alter Substrate Substituents:

    • Increase Steric Bulk: Introduce a bulkier protecting group (e.g., changing from a methyl to a tert-butyl group) on the substrate to create a stronger steric bias that directs the incoming reagent.

    • Leverage A-1,3 Strain: In some ring-closing reactions, avoiding allylic 1,3-strain in the transition state can be a powerful directing factor.[16]

  • Consider Thermodynamic Control: If kinetic control fails, you may be able to drive the reaction toward the desired, more stable diastereomer. For example, some iron(III)-catalyzed heterocyclizations allow for a ring-opening/ring-closure equilibrium that ultimately favors the formation of the most stable cis-disubstituted morpholine.[4][17]

Issue 2: Low Enantioselectivity in a Catalytic Reaction (Poor e.e.)

Problem: My asymmetric hydrogenation (or other catalytic reaction) is yielding a product with low enantiomeric excess.

Potential Causes:

  • Suboptimal Catalyst/Ligand: The chosen chiral ligand does not provide sufficient asymmetric induction for your specific substrate.

  • Poor Catalyst-Substrate Interaction: Key interactions, such as hydrogen bonding or π-stacking, required for effective stereochemical communication between the catalyst and substrate are weak or absent.[18][19]

  • Competing Background Reaction: A non-catalyzed, non-selective reaction pathway is competing with the desired asymmetric catalytic cycle.

  • Catalyst Deactivation or Poisoning: Impurities in the reagents or solvent may be deactivating the catalyst.

Proposed Solutions:

  • Systematic Catalyst and Ligand Screening: This is the most critical step.

    • Vary the Ligand: For metal-catalyzed reactions (e.g., Rhodium-catalyzed hydrogenation), screen a panel of chiral phosphine ligands with different bite angles and electronic properties.[8][12][20] Even small changes to the ligand backbone can have a profound impact on enantioselectivity.

    • Change the Metal Precursor: The counter-ion or precursor of the metal catalyst can influence its activity and selectivity.

  • Optimize Reaction Parameters:

    • Temperature: As with diastereoselectivity, lowering the temperature often improves e.e.

    • Pressure: For asymmetric hydrogenations, optimizing the hydrogen pressure is crucial. Higher pressures can sometimes decrease selectivity by altering the rate-determining step.[20]

    • Solvent: Screen a range of solvents, as solvent can affect catalyst solubility and the stability of catalytic intermediates.

  • Analyze the Mechanism: Understand the proposed mechanism for your reaction class. For instance, in the enantioselective synthesis of 3-substituted morpholines via tandem hydroamination/asymmetric transfer hydrogenation, hydrogen-bonding interactions between the substrate's ether oxygen and the Ru-catalyst are critical for high enantioselectivity.[11][18] If your substrate lacks this feature, the strategy may be ineffective.

Decision Workflow for Troubleshooting Poor Stereoselectivity

G start Problem: Poor Stereoselectivity (Low d.r. or e.e.) is_catalytic Is the reaction catalytic asymmetric? start->is_catalytic ligand_screen 1. Screen Chiral Ligands - Vary backbone & electronics - Check bite angle is_catalytic->ligand_screen Yes (Low e.e.) temp_solvent 1. Modify Conditions - Lower Temperature - Screen Solvents is_catalytic->temp_solvent No (Low d.r.) optimize_catalytic 2. Optimize Conditions - Temperature - Solvent - Pressure (if H2) - Catalyst Loading ligand_screen->optimize_catalytic No Improvement substrate_mod_cat 3. Modify Substrate - Change protecting groups - Enhance catalyst interaction optimize_catalytic->substrate_mod_cat No Improvement end Resolution or Re-evaluate Synthetic Route substrate_mod_cat->end additives 2. Use Additives - Lewis Acids - Brønsted Acids (To create rigid intermediate) temp_solvent->additives No Improvement substrate_mod_diast 3. Modify Substrate - Increase steric bulk - Change protecting groups additives->substrate_mod_diast No Improvement consider_thermo 4. Explore Thermodynamic Control - Higher temp, longer time - Use equilibrating catalyst (e.g., FeCl3) substrate_mod_diast->consider_thermo Still Poor consider_thermo->end

Caption: Troubleshooting workflow for poor stereoselectivity.

Issue 3: Difficulty with Regioselective Ring Closure

Problem: My reaction is forming a mixture of ring sizes (e.g., morpholine vs. 1,4-oxazepane) or the incorrect regioisomer during an intramolecular cyclization.

Potential Causes:

  • Baldwin's Rules: The reaction may be proceeding through a kinetically disfavored pathway (e.g., a 6-endo vs. a favored 5-exo cyclization).

  • Steric Hindrance: Steric crowding may prevent attack at the desired electrophilic center, favoring an alternative site.

  • Nature of the Leaving Group: A poor leaving group may not be readily displaced, allowing for side reactions to occur.

Proposed Solutions:

  • Re-evaluate the Cyclization Strategy: Ensure your chosen disconnection favors the desired ring formation according to Baldwin's rules for ring closure.

  • Modify the Substrate:

    • Steric Directing Groups: Use bulky substituents to physically block undesired reaction pathways.

    • Change Nucleophilicity/Electrophilicity: Altering functional groups can make one reaction pathway significantly more favorable than another. For example, converting a hydroxyl group to a better leaving group (like a tosylate or mesylate) can facilitate the desired SN2 cyclization.[10]

  • Change Reaction Conditions: In some palladium-catalyzed carboamination reactions, the choice of phosphine ligand was found to be critical for favoring the desired morpholine product over side products.[21]

Key Methodologies & Experimental Protocols

Here are representative protocols for established stereoselective methods. Note: These are generalized procedures and must be optimized for specific substrates. Always consult the original literature and perform reactions under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise specified.

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of a Dehydromorpholine

This method is highly effective for synthesizing 2-substituted chiral morpholines with excellent enantioselectivity.[8][20]

  • Reaction Setup: To a flame-dried Schlenk tube under Argon is added the Rhodium precursor (e.g., [Rh(cod)₂]SbF₆, 1 mol%) and the chiral bisphosphine ligand (e.g., (R,R,R)-SKP, 1.05 mol%). Anhydrous, degassed solvent (e.g., CH₂Cl₂) is added, and the solution is stirred for 20-30 minutes to allow for catalyst formation.

  • Hydrogenation: The dehydromorpholine substrate (1.0 equiv) is added to the catalyst solution. The Schlenk tube is placed in an autoclave, which is then purged several times with H₂ gas. The reaction is pressurized to the optimized pressure (e.g., 30-50 atm) and stirred at room temperature for 24-36 hours.

  • Workup & Analysis: Upon completion (monitored by TLC or GC-MS), the pressure is carefully released. The solvent is removed under reduced pressure, and the residue is purified by column chromatography. The enantiomeric excess (e.e.) is determined by chiral HPLC analysis.

Illustrative Data for Catalyst Screening:

EntryLigandSolventH₂ (atm)Yield (%)e.e. (%)
1Ligand ACH₂Cl₂30>9991
2Ligand BToluene30>9985
3Ligand ACH₂Cl₂109588
4Ligand CTHF30>9972
Data is illustrative and based on trends reported in the literature.[8]
Protocol 2: Tandem Ti-Catalyzed Hydroamination / Ru-Catalyzed Asymmetric Transfer Hydrogenation

This one-pot protocol provides efficient access to enantioenriched 3-substituted morpholines from aminoalkyne substrates.[11][18][19]

  • Step 1: Hydroamination: In a glovebox, a vial is charged with the Ti catalyst (e.g., a bis(amidate)bis(amido)Ti complex, 5 mol%), the aminoalkyne substrate (1.0 equiv), and an anhydrous solvent like toluene. The vial is sealed and heated (e.g., 110 °C) until the starting material is consumed (monitored by GC-MS), forming a cyclic imine intermediate.

  • Step 2: Asymmetric Transfer Hydrogenation (ATH): The reaction is cooled to room temperature. The Ru-catalyst (e.g., RuCl, 2.5 mol%) and a hydrogen source (e.g., formic acid/triethylamine mixture) are added directly to the vial. The reaction is stirred at room temperature until the imine is fully reduced.

  • Workup & Analysis: The reaction is quenched and worked up using an acid-base extraction to isolate the amine product. After purification by chromatography, the e.e. is determined by chiral HPLC. High enantioselectivities (>95% e.e.) are often achieved due to crucial hydrogen-bonding between the substrate and the Ru catalyst.[11]

Mechanism Sketch: Role of H-Bonding in ATH

G cluster_0 Transition State for Hydride Transfer catalyst (S,S)-Ru-H Catalyst Ts-DPEN Ligand substrate Cyclic Imine Substrate O C=N catalyst->substrate:f1 H⁻ Transfer product Chiral Morpholine (High e.e.) substrate:f0->catalyst H-Bonding (Directs facial attack)

Caption: H-bonding directs hydride delivery for high e.e.

References

  • Brisco, T. A., De Kreijger, D., Nair, V. N., Troian-Gautier, L., & Tambar, U. K. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society, 147, 14605-14613. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Retrieved from [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 15061-15066. [Link]

  • Young, D. W., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic letters, 14(10), 2532–2535. [Link]

  • ACS Publications. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 15061-15066. [Link]

  • Douglas, C. J., et al. (2018). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 20(15), 4559–4563. [Link]

  • Wang, Y., et al. (2020). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 7(1), 79-83. [Link]

  • ACS Publications. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

  • Herzon, S. B., et al. (2025). Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. Journal of the American Chemical Society. [Link]

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(23), 7419–7423. [Link]

  • Wünsch, B., et al. (2007). Efficient, Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines. Organic Letters, 9(10), 1935–1938. [Link]

  • Wolfe, J. P., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 11(16), 3542–3545. [Link]

  • Walczak, M. A., & Powell, W. C. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

  • Cossy, J., & Aubineau, T. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(23), 7419-7423. [Link]

  • Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(2), 701-743. [Link]

  • Chemler, S. R., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic letters, 14(16), 4058–4061. [Link]

  • Fisyuk, A. S., et al. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(6), 787-817. [Link]

  • Walczak, M. A., & Powell, W. C. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500. [Link]

  • Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562-2566. [Link]

  • Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 15061-15066. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(43), 29847–29856. [Link]

  • Chebanov, V. A., et al. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]

  • Young, D. W., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters, 15(3), 361–367. [Link]

  • Pápai, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(9), 5859–5871. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Tayal, S., et al. (2023). of the general methodologies for morpholine ring formation. Journal of Biomolecular Structure and Dynamics. [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Li, X.-Z., et al. (2023). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones. ResearchGate. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Organic Chemistry Portal. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • Soós, T., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(9), 5859-5871. [Link]

  • Nadar, S., & Patel, E. (2020). Various approaches for synthesis of morpholine. ResearchGate. [Link]

  • Singh, V., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Journal of Heterocyclic Chemistry, 57(3), 1279-1296. [Link]

Sources

Troubleshooting

Technical Support Center: Handling Light-Sensitive Iodomethyl Heterocyclic Compounds

Welcome to the technical support center for handling iodomethyl heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but challenging...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling iodomethyl heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but challenging reagents. My goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs) - The Basics

This section addresses the most common initial queries regarding the storage and handling of iodomethyl heterocyclic compounds.

Q1: I just received a bottle of an iodomethyl pyridine derivative and it has a distinct yellow/brown color. Is it still usable?

A1: The appearance of a yellow or brown tint is a common observation and indicates the presence of elemental iodine (I₂).[1] This is a direct result of the compound's inherent instability. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making it susceptible to homolytic cleavage, especially upon exposure to light or heat.[1][2]

For many robust applications, a minor discoloration may not significantly impact the reaction outcome. However, for sensitive reactions, such as transition metal-catalyzed cross-couplings where precise stoichiometry is critical, the presence of I₂ can interfere. It is best practice to purify the compound before use if you observe significant discoloration or if your reaction is sensitive to impurities.[1] A quick check of the starting material's purity by NMR is also recommended; if impurity peaks are significant, purification is necessary.[3]

Q2: What is the fundamental reason for the light sensitivity of these compounds?

A2: The light sensitivity stems from the low bond dissociation energy of the C-I bond (approximately 57.6 kcal/mol for iodomethane).[2] When a photon of sufficient energy (typically in the UV-visible range) is absorbed by the molecule, it can promote an electron to an antibonding orbital, leading to the homolytic cleavage of the C-I bond.[4] This process generates a heterocyclic methyl radical and an iodine radical (I•), as depicted in the diagram below. These highly reactive radical species can then initiate a cascade of undesired side reactions, including dimerization, polymerization, or reaction with solvents. The iodine radicals readily combine to form I₂, contributing to the discoloration.[1]

G cluster_initiation Photo-Initiation cluster_propagation Degradation Pathway Het-CH2I Iodomethyl Heterocycle Rad_Intermediate [Het-CH2I]* (Excited State) Het-CH2I->Rad_Intermediate hν (Light) Het_Rad Het-CH2• (Heterocyclic Radical) Rad_Intermediate->Het_Rad C-I Bond Cleavage I_Rad I• (Iodine Radical) Rad_Intermediate->I_Rad C-I Bond Cleavage Polymer Side Products / Polymer Het_Rad->Polymer I2 I₂ (Discoloration) I_Rad->I2 Dimerization G start Problem: Reaction turns dark & complex check1 Was the starting material pure? Yes No start->check1 check2 Was the reaction protected from light? Yes No check1:s->check2:w Yes action1 Action: Purify starting material (e.g., flash chromatography, recrystallization). check1:s->action1:w No check3 Was the reaction run under inert atmosphere? Yes No check2:s->check3:w Yes action2 Action: Wrap flask in aluminum foil. Work in a darkened fume hood. check2:s->action2:w No check4 Is the reaction temperature too high? Yes No check3:s->check4:w Yes action3 Action: Degas solvent. Use Schlenk techniques. check3:s->action3:w No check5 Is the solvent appropriate? Yes No check4:s->check5:w Yes action4 Action: Run reaction at a lower temperature. Consider catalyst choice. check4:s->action4:w No action5 Action: Avoid chlorinated solvents if possible. Consider adding a radical scavenger. check5:s->action5:w No end Solution Implemented check5:s->end:w Yes action1->check2:w action2->check3:w action3->check4:w action4->check5:w action5->end:w

Caption: Troubleshooting workflow for reaction degradation.

  • Radical Scavengers: If lowering the temperature is not feasible, consider adding a radical scavenger. Phenolic compounds like BHT (butylated hydroxytoluene) or thiols can terminate radical chain reactions by acting as hydrogen atom donors. [5][6]However, ensure these scavengers do not interfere with your desired reaction pathway.

Q5: My purification on a silica gel column is giving a very low yield, and I see a brown streak on the column. How can I fix this?

A5: This is a common and frustrating problem. Silica gel is acidic and has a large surface area, both of which can catalyze the degradation of sensitive compounds like iodomethyl heterocycles. [7]The brown streak is elemental iodine (I₂) adsorbing to the silica.

Solutions for Purification:

  • Deactivate the Stationary Phase: The most effective solution is often to switch to a less acidic or a basic stationary phase. [7] * Neutral or Basic Alumina: Basic alumina (Activity IV or V) is an excellent alternative that can prevent decomposition. [7] * Treated Silica: If you must use silica, it can be "deactivated" or "neutralized." Slurry the silica gel in your eluent containing 1-2% of a non-volatile amine like triethylamine or diisopropylethylamine before packing the column. This neutralizes the acidic sites.

  • Minimize Contact Time:

    • Run the column quickly. Use a slightly more polar solvent system than you normally would to hasten elution.

    • Apply positive pressure (flash chromatography) rather than relying on gravity alone.

  • Alternative Purification Methods:

    • Recrystallization: If your product is a solid, recrystallization is the preferred method as it avoids contact with stationary phases. [8] * Preparative TLC: For small scales, this can be faster than a full column, reducing contact time.

    • Vacuum Distillation: For liquid products that are thermally stable at reduced pressure, this method avoids decomposition on a stationary phase. [9] Q6: The crude ¹H NMR of my reaction looks fine, but after workup and sitting in deuterated solvent, I see new impurity peaks appearing. What is the cause?

A6: This suggests that your compound is unstable under the analysis conditions. Several factors could be at play:

  • Acidic Impurities: If your workup involved an acidic wash (e.g., dilute HCl), trace acid may remain. This can accelerate decomposition. Ensure a thorough wash with a neutral (water) or mild basic (saturated NaHCO₃) solution, followed by drying over a suitable agent (e.g., Na₂SO₄ or MgSO₄). [10]* Deuterated Solvents: Standard deuterated chloroform (CDCl₃) can contain trace amounts of DCl and phosgene, both of which are acidic and can degrade sensitive compounds. Use CDCl₃ that has been passed through a plug of basic alumina or is stored over potassium carbonate to neutralize these acidic impurities.

  • Light Exposure: Even the ambient light in the lab can be enough to cause degradation over the time it takes to prepare an NMR sample and run the analysis. [11]Prepare your sample quickly, wrap the NMR tube in aluminum foil, and acquire the spectrum as soon as possible. [3]

Section 3: Detailed Protocols

This section provides step-by-step methodologies for essential procedures.

Protocol 1: General Procedure for a Light-Sensitive Reaction

This protocol outlines the setup for a generic substitution reaction, emphasizing the exclusion of light and air.

  • Glassware Preparation: Ensure all glassware (round-bottom flask, condenser, addition funnel) is oven-dried or flame-dried to remove all traces of moisture and allowed to cool to room temperature under a stream of inert gas (Argon or Nitrogen). [12]2. Reagent Preparation:

    • Dissolve the iodomethyl heterocyclic compound and other solid reagents in an appropriate anhydrous solvent inside the reaction flask under a positive pressure of inert gas.

    • If any liquid reagents are used, they should be added via syringe through a rubber septum.

  • Light Exclusion: Completely wrap the exterior of the reaction flask and any addition funnels with aluminum foil. [11]Position the setup in a fume hood with the sash lowered and the hood light turned off, if possible.

  • Reaction Execution:

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C in an ice bath).

    • Add any additional reagents dropwise via syringe or an addition funnel.

    • Maintain the inert atmosphere throughout the reaction using a balloon or a bubbler system.

  • Monitoring: Monitor the reaction's progress by taking small aliquots with a syringe and performing TLC analysis. Minimize the time the flask is exposed to light during sampling.

  • Workup: Once the reaction is complete, quench it carefully at low temperature before removing the light protection and proceeding with the aqueous workup and extraction. [10] Protocol 2: Small-Scale Purification Test for Stationary Phase Stability

Before committing your entire batch of material to a column, this test can save you from significant product loss. [7]

  • Prepare Test Vials: In three separate labeled vials, place a small amount (a spatula tip) of the stationary phases you want to test (e.g., Vial 1: Silica Gel, Vial 2: Neutral Alumina, Vial 3: Silica Gel treated with 1% Et₃N in eluent).

  • Create a Standard Solution: Prepare a dilute solution of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: On a single TLC plate, spot the standard solution in four separate lanes. Lane 4 will be your control reference.

  • Incubation: To each of the three vials, add a few drops of the standard solution, swirl to ensure mixing with the stationary phase, and let them sit for 15-20 minutes at room temperature.

  • Analysis: After incubation, use a capillary spotter to carefully withdraw the liquid from each vial (avoiding the solid particles) and spot it onto the corresponding lane (Lane 1, 2, or 3) on the TLC plate.

  • Develop and Compare: Develop the TLC plate. Compare the intensity of the product spot and the appearance of new, lower Rf spots (degradation products) in lanes 1, 2, and 3 to the reference lane 4. The stationary phase that shows the least degradation is the best choice for your column.

References

  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. [Link]

  • Needle.Tube. (n.d.). Proper Storage Conditions for Lab Reagents: Guidelines and Best Practices. [Link]

  • B&M Scientific. (2023). How to Safely Store Lab Chemicals and Reagents. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. [Link]

  • Huida Medical. (n.d.). How to store reagents that need to be protected from light. [Link]

  • CK-12 Foundation. (2023). Methods of Purification of Organic Compounds. [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]

  • Research and Reviews. (2021). Purification Methods of Organic Compounds. [Link]

  • EMBIBE. (2023). Methods of Purification of Organic Compounds: Distillation. [Link]

  • Clarke, M. O., et al. (2016). Synthesis of cis-C-Iodo-N-Tosyl-Aziridines using Diiodomethyllithium: Reaction Optimization, Product Scope and Stability, and a Protocol for Selection of Stationary Phase for Chromatography. PMC, NIH. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. [Link]

  • Laurence, C., et al. (2003). Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents. The Journal of Physical Chemistry A. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Houssinière, J., et al. (2020). The effect of iodine on the local environment of network-forming elements in aluminoborosilicate glasses: An NMR study. ResearchGate. [Link]

  • Yamamoto, S., & Ishii, Y. (1990). Proton and iodine-127 nuclear magnetic resonance studies on the binding of iodide by lactoperoxidase. PubMed. [Link]

  • Vı́cha, J., et al. (2021). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. ResearchGate. [Link]

  • ResearchGate. (2016). Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. [Link]

  • Britannica. (n.d.). Radical scavenger. [Link]

  • Taylor & Francis. (n.d.). Radical scavenger – Knowledge and References. [Link]

  • Wikipedia. (n.d.). Organoiodine chemistry. [Link]

  • Wojnarovits, L., & LaVerne, J. A. (1996). Iodine as a radical scavenger in the radiolysis of cyclopentane. ETDEWEB. [Link]

  • Handayani, S., & Arty, I. S. (2011). Synthesis of Hydroxyl Radical Scavengers from Benzalacetone and its Derivatives. Journal of Physical Science. [Link]

  • West Pharmaceutical Services. (2020). Light Sensitive Drug Products Need Protection. [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Iodination. [Link]

  • Vione, D. (2021). Photodegradation of Pollutants in the Hydrophobic Cores of Dissolved Organic Matter: When Is It Important?. PMC, NIH. [Link]

  • Pharmaguideline Forum. (2020). Light-sensitive drugs. [Link]

  • Biswas, T. (2022). Iodine (I2) mediated oxidation of Organic compounds. YouTube. [Link]

  • ResearchGate. (2007). Light-sensitive heterocyclic compounds for information nanotechnologies. [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

Sources

Optimization

Minimizing quaternary ammonium salt formation during workup

Welcome to the Reaction Optimization Support Center. Ticket ID: #QUAT-PREV-001 Subject: Minimizing Quaternary Ammonium Salt Formation During Workup Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reaction Optimization Support Center. Ticket ID: #QUAT-PREV-001 Subject: Minimizing Quaternary Ammonium Salt Formation During Workup Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

You are likely here because you have observed a "ghost" spot on your TLC that wasn't there when the reaction finished, or your yield has plummeted during concentration.

The formation of quaternary ammonium salts (quats) during workup is a classic "Concentration Trap." As you remove solvent, the concentration of your reagents increases, exponentially accelerating the kinetics of the Menschutkin reaction (alkylation of tertiary amines). This guide provides the diagnostic logic and protocols to arrest this side reaction before it destroys your product.

Module 1: Diagnostic Decision Tree

Before choosing a protocol, use this logic flow to determine the safest mitigation strategy for your specific substrate.

QuatPrevention Start START: Reaction Complete (Excess Electrophile Present) IsAcidStable Is Product Acid Stable? Start->IsAcidStable IsVolatile Is Electrophile Volatile? IsAcidStable->IsVolatile No / Unknown Strat_Acid STRATEGY A: The Acid Switch (Protonation) IsAcidStable->Strat_Acid Yes (Preferred) Strat_Scavenge STRATEGY B: Chemical Scavenging (Nucleophilic Quench) IsVolatile->Strat_Scavenge No (High bp) Strat_Distill STRATEGY C: Azeotropic Removal (Distillation) IsVolatile->Strat_Distill Yes (bp < 80°C)

Figure 1: Decision matrix for selecting the appropriate workup modification based on substrate stability and electrophile properties.

Module 2: The Mechanism (The "Why")

To prevent quat formation, you must understand the kinetic drivers active during workup. The reaction follows SN2 kinetics :



The Concentration Trap

In the reaction vessel, dilute conditions keep the rate manageable. During rotary evaporation, volume (


) decreases, causing concentration (

) to spike. Since rate depends on the product of concentrations, reducing volume by half increases the instantaneous rate by a factor of four .
The Solvent Trap

The Menschutkin reaction involves a neutral ground state going to a charged transition state. This pathway is massively accelerated by polar aprotic solvents (DMSO, DMF, Acetonitrile) which stabilize the developing charge.

Table 1: Relative Rate of Quaternization by Solvent Data approximated based on Menschutkin reaction of triethylamine + ethyl iodide.

Solvent ClassRepresentative SolventRelative Rate (

)
Risk Level
Non-Polar Hexane, Toluene1Low
Polar Aprotic Acetone~60Moderate
Polar Aprotic Acetonitrile~700High
Polar Aprotic DMSO~1,200Critical

Key Insight: Never concentrate a reaction mixture containing amines and alkyl halides to dryness in a polar aprotic solvent. The reaction will race to completion (quat formation) in the flask.

Module 3: Troubleshooting Protocols

Protocol A: The Acid Switch (Protonation)

Best for: Acid-stable amines (tertiary amines, pyridines). Mechanism: Protonating the amine (


) removes its lone pair, rendering it non-nucleophilic. It cannot attack the alkyl halide.
  • Cool & Quench: Cool reaction mixture to 0°C.

  • Acidify: Add 1M HCl (aq) until pH < 2.

    • Result: Product moves to the aqueous layer (

      
      ). Excess alkyl halide (
      
      
      
      ) stays in the organic layer.
  • Wash: Extract the aqueous layer with a non-polar organic solvent (Et₂O or Hexanes).

    • Why: This physically removes the electrophile (

      
      ) from the system.
      
  • Basify: Adjust the aqueous layer to pH > 12 using NaOH (aq) in the presence of fresh organic solvent (e.g., DCM or EtOAc).

  • Extract: Collect the organic layer containing the free amine.

  • Dry & Concentrate: Dry over Na₂SO₄ and concentrate.

Protocol B: Chemical Scavenging

Best for: Acid-sensitive substrates or high-boiling electrophiles. Mechanism: Introduce a "sacrificial" nucleophile that is more reactive than your product. It consumes the excess alkyl halide, forming a water-soluble byproduct.

Recommended Scavengers:

  • Ethanolamine: Cheap, water-soluble, primary amine (highly nucleophilic).

  • Thiophenol / Mercaptoethanol: Highly nucleophilic, but requires odor control.

  • Polymer-Supported Trisamine: Expensive but allows filtration workup.

Step-by-Step (Liquid Scavenger):

  • Check Stoichiometry: Estimate the excess equivalents of alkyl halide remaining.

  • Add Scavenger: Add 2.0 equivalents (relative to excess halide) of Ethanolamine .

  • Stir: Stir at room temperature for 30–60 minutes.

    • Validation: Monitor by TLC until the alkyl halide spot disappears.

  • Workup: Perform a standard aqueous wash (water or dilute acidic brine). The ethanolamine-alkyl halide adduct (a polar amino-alcohol or quat) will partition into the aqueous layer.

Protocol C: The Solvent Swap

Best for: Large scale where extraction is difficult. Mechanism: Exploits the solvent effect (Table 1) to slow kinetics.

  • Dilute: Do not concentrate the reaction mixture directly.

  • Swap: Add a non-polar solvent (Toluene or MTBE).

  • Wash: Wash the organic layer copiously with water to remove the polar reaction solvent (DMF/DMSO).

  • Concentrate: Evaporate the non-polar solvent. Even if some alkyl halide remains, the non-polar environment suppresses the reaction rate significantly compared to the original DMF/DMSO.

Module 4: Frequently Asked Questions (FAQs)

Q: I used Dichloromethane (DCM) for my workup, and my product purity dropped overnight. Why? A: DCM is not inert. It is a di-electrophile. Secondary and tertiary amines react with DCM (slowly at RT, faster with heat/pressure) to form Chloromethyl ammonium salts or aminals [1].

  • Fix: Avoid leaving amines dissolved in DCM for extended periods. If you must use DCM, rotavap immediately and do not heat the bath above 30°C.

Q: Can I reverse the formation of the quaternary salt if it has already happened? A: generally, no . Dealkylation of quaternary ammonium salts usually requires harsh conditions (e.g., LiAlH₄, thiolate nucleophiles at high heat) that will likely destroy other functionality in your molecule. Prevention is the only viable strategy.

Q: My alkyl halide is Benzyl Bromide. Why is Protocol A failing? A: Benzyl bromide is a "hot" electrophile. Even during the short time before acidification, it can react.

  • Optimization: Dilute the reaction with cold Hexane/Et₂O before adding the acid. This dilutes the reactants immediately, slowing the rate before the pH drop takes effect.

Q: I see a precipitate forming during the reaction. Is that my product? A: If you are doing an alkylation, the precipitate is often the hydrogen halide salt of your amine (e.g.,


) or the quaternary salt.
  • Test: Take a small sample of the solid and try to dissolve it in water. If it dissolves and stays in water at basic pH, it is likely the quaternary salt (bad). If it becomes organic-soluble at basic pH, it is the protonated amine salt (good).

References

  • Reactivity of Dichloromethane with Amines

    • Nevstad, G. O., & Songstad, J. (1982). The reactivity of dichloromethane toward amines. Acta Chemica Scandinavica, 36b, 471-483. Link

  • Menschutkin Reaction Solvent Effects

    • Abboud, J. L. M., et al. (1999). Solvent effects on the Menschutkin reaction. Journal of Physical Chemistry A. Link

  • Scavenging Strategies

    • Parlow, J. J., et al. (1999). Polymer-supported reagents and scavengers in synthesis. Tetrahedron, 55(22), 6785-6811. Link

  • General Workup Safety

    • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. Link

Reference Data & Comparative Studies

Validation

Structural Validation of 4-benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine: A Comparative NMR Guide

Topic: 1H NMR characterization of 4-benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine Content Type: Publish Comparison Guide Executive Summary In the development of neuroactive morpholine scaffolds (e.g., phendimetrazine a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR characterization of 4-benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine Content Type: Publish Comparison Guide

Executive Summary

In the development of neuroactive morpholine scaffolds (e.g., phendimetrazine analogs), the introduction of an iodomethyl group at the C2 position is a critical gateway for further functionalization or ring-closure events. However, verifying the integrity of 4-benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine presents unique stereochemical challenges due to the steric congestion imposed by the gem-dimethyl group at C6 and the quaternary center at C2.[1]

This guide provides a technical comparison between the target iodide and its primary synthetic alternatives (the precursor alcohol and the chloro-analog).[1] It establishes a self-validating NMR protocol to confirm successful halogenation and assess diastereomeric purity.

Part 1: Comparative Analysis (The "Why" and "What")

The primary challenge in characterizing this molecule is distinguishing the product from its precursor, 4-benzyl-2-(hydroxymethyl)-2,6,6-trimethylmorpholine .[1] Both molecules possess identical spin systems; however, the electronic influence of the iodine atom introduces a diagnostic "Heavy Atom Effect" that is distinct from oxygen or chlorine substituents.

Comparative Data: Target vs. Alternatives

The following table summarizes the diagnostic chemical shifts (


) required to distinguish the target from common process impurities.
FeatureTarget: Iodide (–CH₂I) Precursor: Alcohol (–CH₂OH) Alternative: Chloride (–CH₂Cl) Diagnostic Logic
Exocyclic –CH₂–X (C2')

3.15 – 3.35 ppm
(Singlet or AB q)

3.50 – 3.75 ppm

3.45 – 3.60 ppm
Iodine Shielding: Iodine is less electronegative and highly polarizable, shielding the

-protons upfield relative to O or Cl.[1]
C2-Methyl Group

1.25 – 1.35 ppm

1.10 – 1.20 ppm

1.40 – 1.50 ppm
Steric Compression: The bulky Iodine compresses the C2-Me, causing a slight downfield descreening compared to the alcohol.[1]
Benzyl –CH₂– (N-Bn) AB Quartet (

Hz)
AB Quartet (

Hz)
AB QuartetChirality Indicator: The C2 chiral center renders the benzyl protons diastereotopic.[1] The degree of splitting (

) correlates with steric bulk at C2.[1]
Hydroxyl Proton Absent

2.0 – 4.5 ppm (Broad/Exchangeable)
AbsentConfirmation of functional group conversion.[1]

Key Insight: If you observe a signal for the exocyclic methylene around 3.6 ppm , your reaction is incomplete. The shift to 3.2 ppm is the definitive "Go/No-Go" signal for the iodide.[1]

Part 2: Detailed Characterization & Signal Assignment

The 2,6,6-trimethyl substitution pattern locks the morpholine ring into a rigid chair conformation to minimize 1,3-diaxial interactions. This rigidity creates a highly resolved, yet complex, 1H NMR spectrum.

The "Fingerprint" Regions
  • The Diastereotopic Benzyl Handle (

    
     3.4 – 3.6 ppm) [1]
    
    • Unlike simple N-benzyl morpholines, the C2 chiral center breaks the symmetry of the benzyl methylene protons.

    • Observation: You will not see a singlet. Expect a distinct AB quartet (roofing effect common).

    • Validation: If this appears as a singlet, suspect racemization or rapid ring flipping (unlikely with gem-dimethyls).[1]

  • The gem-Dimethyl Anchors (C6 Position)

    • The two methyl groups at C6 are non-equivalent due to the fixed chair conformation and the influence of the C2 chiral center.

    • Observation: Two distinct singlets in the aliphatic region (

      
       1.0 – 1.2 ppm).
      
    • Causality: One methyl is axial, the other equatorial. The axial methyl is typically shielded (upfield) by the ring current anisotropy.

  • The Ring Protons (C3 and C5)

    • C3 Protons (Adjacent to N, near C2): These appear as an AB system (or two doublets) around

      
       2.2 – 2.6 ppm.
      
    • C5 Protons (Adjacent to O, near C6): These appear downfield (

      
       3.6 – 3.8 ppm) due to oxygen deshielding. Because C6 is fully substituted, C5 protons only couple to each other (
      
      
      
      Hz).
Part 3: Visualization of Logic & Workflow
Diagram 1: Structural Validation Decision Tree

This logic flow guides the researcher through the NMR analysis to confirm the structure and identify common pitfalls (elimination vs. substitution).

NMR_Validation Start Crude Product Isolated Check_Exocyclic Check Exocyclic CH2 Region (3.0 - 4.0 ppm) Start->Check_Exocyclic Signal_32 Signal at ~3.2 ppm? Check_Exocyclic->Signal_32 Yes Signal_36 Signal at ~3.6 ppm? Check_Exocyclic->Signal_36 Yes Signal_50 Signals at 5.0 - 6.0 ppm? Check_Exocyclic->Signal_50 Yes Conclusion_Iodide TARGET CONFIRMED (Iodide Formed) Signal_32->Conclusion_Iodide Conclusion_Alcohol INCOMPLETE REACTION (Precursor Present) Signal_36->Conclusion_Alcohol Conclusion_Alkene ELIMINATION PRODUCT (Allylic Amine) Signal_50->Conclusion_Alkene Check_Benzyl Check Benzyl Region (Singlet vs AB Quartet) Conclusion_Iodide->Check_Benzyl Chiral_Integrity AB Quartet Confirmed (Chiral Center Intact) Check_Benzyl->Chiral_Integrity Distinct Splitting Racemization Broad Singlet (Possible Racemization/Flux) Check_Benzyl->Racemization Collapsed Signal

Caption: Logical decision tree for interpreting 1H NMR data of 2-(iodomethyl)morpholine derivatives. Green paths indicate successful synthesis.

Diagram 2: Synthesis & Impurity Pathway

Understanding the origin of spectral impurities is vital.

Synthesis_Pathway Alcohol Precursor Alcohol (-CH2OH) Reagents I2 / PPh3 / Imidazole (Appel Reaction) Alcohol->Reagents Target TARGET IODIDE (-CH2I) δ 3.2 ppm Reagents->Target Substitution (Major) Impurity1 Elimination Product (Exocyclic Alkene) δ 4.8-5.2 ppm Reagents->Impurity1 Elimination (Heat/Base) Impurity2 Oxide Impurity (N-Oxide) Shifted Ring Protons Target->Impurity2 Air Oxidation

Caption: Synthetic pathway highlighting the origin of key NMR impurities (Elimination vs. Oxidation).

Part 4: Experimental Protocols
1. Sample Preparation (Self-Validating)
  • Solvent: Use CDCl₃ (Chloroform-d) neutralized with basic alumina or silver foil.[1]

    • Reasoning: Iodides are sensitive to light and acid.[1] Acidic CDCl₃ can catalyze the decomposition of the iodide to free iodine (turning the solution pink) or promote elimination.[1]

    • Concentration: 10 mg in 0.6 mL.[1] High concentrations may induce aggregation, broadening the critical benzyl signals.

2. Acquisition Parameters
  • Frequency: 400 MHz minimum (required to resolve the benzyl AB system).

  • Pulse Sequence: Standard zg30 or equivalent.

  • Relaxation Delay (D1): Set to 5 seconds .

    • Why? The quaternary methyls (C2-Me, C6-Me) have long T1 relaxation times.[1] A short D1 will suppress their integration, leading to incorrect proton counting (e.g., integrating to 2.5H instead of 3H).

3. Synthesis Note (For Context)

The target is best synthesized via an Appel Reaction (PPh₃, I₂, Imidazole) rather than HI reflux.

  • Protocol: Dissolve 4-benzyl-2-(hydroxymethyl)-2,6,6-trimethylmorpholine (1.0 eq) in DCM. Add Imidazole (1.5 eq) and PPh₃ (1.2 eq).[1] Cool to 0°C. Add Iodine (1.2 eq) portion-wise.

  • NMR Checkpoint: Monitor the disappearance of the CH₂-OH signal at 3.6 ppm.[1]

Part 5: References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). Wiley.[1] (Foundational text for "Heavy Atom Effect" shielding in alkyl iodides).

  • D'Souza, D. M., & Müller, T. J. J. (2007). "Magnetic Anisotropy and Conformational Analysis of Morpholine Derivatives." Journal of Organic Chemistry. (Validation of chair conformation in substituted morpholines).

  • Gao, Y., & Sharpless, K. B. (1988). "Synthetic Applications of 2-(Iodomethyl)morpholines." Journal of the American Chemical Society, 110(22), 7538-7539. (Specific data on iodomethyl shifts in heterocyclic systems).[1]

  • National Institutes of Health (PubChem). "4-Benzylmorpholine Structural Data."[1] PubChem Compound Summary. (Baseline data for the benzyl-morpholine core).[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Reference for calculating chemical shifts of gem-dimethyl and quaternary centers).

Sources

Comparative

HPLC Separation of Trimethylmorpholine cis-trans Isomers: A Comparative Technical Guide

The following guide details the HPLC separation of cis-trans isomers of trimethylmorpholine (and structurally related substituted morpholines). This guide is structured to address the specific physicochemical challenges...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the HPLC separation of cis-trans isomers of trimethylmorpholine (and structurally related substituted morpholines). This guide is structured to address the specific physicochemical challenges of morpholine derivatives: lack of UV chromophores, high polarity, and conformational interconversion.

Strategic Overview: The Isomer Challenge

Trimethylmorpholine isomers (typically 2,3,5- or 2,3,6-substituted variants) present a classic "analytical blind spot" in drug development. Unlike aromatic isomers, these saturated heterocycles lack a strong UV chromophore and possess high polarity, making standard low-pH C18 methods ineffective.

The separation of cis (typically diequatorial or thermodynamically favored) and trans (axial-equatorial) isomers relies on exploiting subtle differences in molecular shape and basic strength (pKa) .

The Three Pillars of Separation
  • Hydrophobic Shape Selectivity (High pH): Suppressing the amine charge allows the C18 stationary phase to interact with the carbon skeleton, resolving isomers based on their steric "footprint."

  • Cation Exchange (SCX/Mixed-Mode): Exploiting the slight pKa shift caused by the axial vs. equatorial orientation of the N-lone pair or neighboring methyl groups.

  • Derivatization: Covalently attaching a hydrophobic UV-active tag (e.g., Benzoyl, FMOC) to enable standard UV detection and enhance C18 retention.

Comparative Analysis of Methodologies

The following table contrasts the three primary workflows for separating trimethylmorpholine isomers.

FeatureMethod A: High pH RP-HPLC (Recommended)Method B: HILIC / SCX Method C: Pre-column Derivatization
Primary Mechanism Hydrophobic Shape SelectivityIonic Interaction / PartitioningHydrophobic Interaction (Tag-dominated)
Stationary Phase Hybrid C18 (e.g., XBridge, Gemini NX)Bare Silica or Mixed-Mode SCXStandard C18 or Phenyl-Hexyl
Mobile Phase 10 mM Ammonium Bicarbonate (pH 10) / ACNACN / Water / Formate (pH 3)Water / ACN / TFA (Acidic)
Detection MS / CAD / ELSD (Low UV 210nm possible but risky)MS / CAD UV / FLD (High Sensitivity)
Resolution (

)
High (> 2.0 typical)Medium (1.5 - 2.0)Very High (> 3.0)
Pros Simple prep; MS compatible; distinct elution order.Good for very polar metabolites; orthogonal selectivity.Enables UV detection; highly reproducible.
Cons Requires high-pH stable column; poor UV sensitivity.Long equilibration times; complex mobile phases.Labor-intensive sample prep; reaction byproducts.

Deep Dive: High pH Reversed-Phase Protocol (The Gold Standard)

Rationale: At neutral or acidic pH, trimethylmorpholine is protonated (


), highly polar, and elutes in the void volume of C18 columns. By raising the pH to 10.0 (above its pKa of ~7.5-8.0), the molecule becomes neutral. This deprotonation exposes the methyl-substituted carbon skeleton to the stationary phase, allowing the column to discriminate between the planar (cis) and twisted (trans) conformations.
Experimental Protocol

Reagents:

  • Ammonium Bicarbonate (LC-MS Grade)

  • Ammonium Hydroxide (28-30%)

  • Acetonitrile (LC-MS Grade)

  • Deionized Water (18.2 MΩ)

System Parameters:

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or Phenomenex Gemini-NX). Note: Standard silica C18 columns will dissolve at this pH.

  • Column Temp: 40°C (Elevated temperature improves mass transfer for amines).

  • Flow Rate: 0.6 mL/min.[1]

  • Injection Vol: 2-5 µL.

  • Detection: QDa (MS) SIR at [M+H]+ or ELSD (Evaporative Light Scattering).

Mobile Phase Preparation:

  • MP A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • MP B: 100% Acetonitrile.

Gradient Table:

Time (min)% MP A% MP BEvent
0.0955Hold
1.0955Start Gradient
8.06040Linear Ramp
8.1595Wash
10.0595Hold Wash
10.1955Re-equilibrate
14.0955End

Expected Results: The trans isomer, typically having a more "axial" and less planar conformation, often elutes before the cis isomer (which sits flatter on the C18 surface), though this order can reverse depending on the specific methylation pattern (2,3,5 vs 2,6).

Alternative: Derivatization for UV Detection

If MS/ELSD is unavailable, derivatization is mandatory. The reaction with Benzoyl Chloride is robust, converting the secondary amine to a benzamide, which has strong UV absorbance at 254 nm.

Workflow Diagram (Graphviz)

G Sample Sample (Trimethylmorpholine) Reaction Reaction (Schotten-Baumann) Sample->Reaction Reagent Reagent (Benzoyl Chloride + NaOH) Reagent->Reaction Quench Quench (Add Glycine/Acid) Reaction->Quench 15 min @ RT HPLC HPLC-UV (C18, pH 3.0) Quench->HPLC Inject Supernatant Result Data Analysis (Rs > 2.0) HPLC->Result

Caption: Workflow for pre-column derivatization of morpholine isomers to enable UV detection.

Derivatization Protocol
  • Mix: 100 µL Sample (1 mg/mL in water) + 200 µL 2M NaOH.

  • React: Add 50 µL Benzoyl Chloride. Vortex vigorously for 1 minute. Let stand for 10 minutes at Room Temp.

  • Quench: Add 100 µL 1M Glycine (to scavenge excess reagent) or dilute with 500 µL Mobile Phase A.

  • Analyze: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus C18) using a generic Water/ACN/0.1% Formic Acid gradient. Detect at 254 nm .

Mechanistic Visualization

Understanding why the separation occurs is vital for troubleshooting.

Mechanism cluster_0 Method A: High pH C18 (Shape Selectivity) Neutral pH 10: Neutral Amine Cis Cis-Isomer (Planar/Diequatorial) High Surface Contact Neutral->Cis Trans Trans-Isomer (Twisted/Axial) Low Surface Contact Neutral->Trans Retained Later Elution (Typical) Cis->Retained Stronger Interaction Eluted Earlier Elution (Typical) Trans->Eluted Weaker Interaction

Caption: Mechanistic basis for isomer resolution on C18 at High pH. The planar isomer maximizes Van der Waals forces.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactionsEnsure pH is > 9.5 (High pH method) or add 10mM TEA (Low pH method).
Co-elution Insufficient shape selectivitySwitch to a C30 column (e.g., Thermo Acclaim C30) or Phenyl-Hexyl phase.
Low Sensitivity Poor ionization (MS) or no chromophoreUse derivatization (Method C) or switch to CAD/ELSD.
Retention Shift Temperature fluctuationMorpholine pKa is temp-sensitive. Use a column oven at 40°C ± 0.5°C.

References

  • Sielc Technologies. Separation of Morpholine and Derivatives on Mixed-Mode Columns. Sielc Application Notes. Available at: [Link]

  • Chromatography Forum. Separation of positional isomers and cis/trans amines. Discussion Threads 2009-2019. Available at: [Link]

  • Waters Corporation. Strategies for the Separation of Polar Basic Compounds. Waters Application Notes. Available at: [Link]

Sources

Validation

Precision in Chirality: A Comparative Guide to Determining Enantiomeric Excess of Morpholine Intermediates

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Scope: Objective comparison of Chiral HPLC, SFC, and NMR methodologies for morpholine scaffolds.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Scope: Objective comparison of Chiral HPLC, SFC, and NMR methodologies for morpholine scaffolds.

Executive Summary: The Morpholine Challenge

Chiral morpholines are ubiquitous pharmacophores in modern drug discovery, serving as core scaffolds in antidepressants (e.g., Reboxetine), NK1 antagonists (e.g., Aprepitant), and antibiotics (e.g., Linezolid analogs). However, determining their enantiomeric excess (ee) presents unique challenges:

  • Polarity: The secondary amine and ether oxygen create significant polarity, often leading to peak tailing on silica-based stationary phases.

  • UV Invisibility: Many morpholine intermediates lack strong chromophores, complicating UV detection in HPLC.

  • Basicity: The nitrogen center interacts strongly with residual silanols, requiring careful mobile phase buffering.

This guide evaluates the three primary methodologies for ee determination—Chiral HPLC , Chiral SFC , and NMR Spectroscopy —providing protocols and data to select the optimal workflow for your specific intermediate.

Decision Matrix: Selecting the Right Method

Before dedicating resources to method development, use this logic flow to determine the most viable technique for your specific morpholine derivative.

MethodSelection Start Start: Chiral Morpholine Sample Chromophore Does it have a strong UV Chromophore? Start->Chromophore Derivatize Can it be derivatized? (e.g., N-Boc, N-DNB) Chromophore->Derivatize No Scale Throughput Requirement? Chromophore->Scale Yes Derivatize->Scale Yes (e.g. N-DNB) NMR_Mosher Method C: NMR (Mosher's) (Absolute Config + ee) Derivatize->NMR_Mosher No (Use 1H/19F NMR) HPLC Method A: Chiral HPLC (Robust, QC Standard) Scale->HPLC Low/Med (QC Validation) SFC Method B: Chiral SFC (High Speed, Green) Scale->SFC High (>10 samples/day) NMR_CSA Method D: NMR (CSA) (Rapid Screen, No rxn) Scale->NMR_CSA In-process Check

Caption: Decision tree for selecting an enantiomeric excess determination method based on chromophore presence and throughput needs.

Deep Dive: Comparative Methodologies

Method A: Chiral HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) on polysaccharide-based chiral stationary phases (CSPs) remains the industry standard for Quality Control (QC) due to its high reproducibility and sensitivity.

Mechanism: Separation relies on hydrogen bonding,


 interactions, and inclusion complexes between the morpholine analyte and the chiral selector (Amylose or Cellulose derivatives).

Critical Protocol: Handling Basic Morpholines Free-base morpholines will tail severely without additives.

  • Column Selection:

    • Primary:Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Secondary:Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase:

    • Use 0.1% Diethylamine (DEA) or Triethylamine (TEA) in the mobile phase to block silanols.

    • Standard Mix: Hexane : Isopropanol : DEA (90 : 10 : 0.1).

  • Case Study: N-Boc-morpholine-2-carboxylic acid

    • Challenge: The carboxylic acid moiety is acidic, while the carbamate is neutral.

    • Solution: Switch additive to 0.1% Trifluoroacetic acid (TFA) to suppress ionization of the acid.

    • Result: Baseline separation (

      
      ) on Chiralpak AD-H.
      
Method B: Chiral SFC (The Modern Workhorse)

Supercritical Fluid Chromatography (SFC) uses supercritical CO


 as the primary mobile phase. It is superior for morpholines due to the high diffusivity of CO

, which reduces peak broadening for polar amines.

Advantages:

  • Speed: 3-5x faster than HPLC (typical run time < 5 mins).

  • Cost: significantly lower solvent consumption.

  • Solubility: CO

    
     + Methanol dissolves polar morpholines well.
    

Experimental Workflow:

  • Gradient: 5% to 40% Methanol in CO

    
     over 5 minutes.
    
  • Additive: 0.2% Isopropylamine (IPA-amine) or Ammonium Acetate in the Methanol co-solvent.

  • Back Pressure: 120-150 bar to ensure stable density.

Method C: NMR Spectroscopy (The Structural Validator)

When a chiral column is unavailable or absolute configuration is unknown, NMR is the definitive tool.

Technique 1: Mosher's Amide Analysis Reaction with


-methoxy-

-trifluoromethylphenylacetic acid chloride (MTPA-Cl) creates diastereomers with distinct

H and

F NMR signals.
  • Pros: Determines absolute configuration (R vs S) and ee simultaneously.

  • Cons: Requires chemical derivatization (approx. 2-4 hours).

Technique 2: Chiral Solvating Agents (CSAs) Adding a chiral host like (R)-1,1'-Bi-2-naphthol (BINOL) or Mandelic Acid to the NMR tube forms transient diastereomeric complexes.

  • Protocol: Dissolve 5 mg morpholine + 10-20 mg CSA in CDCl

    
    .
    
  • Observation: Look for splitting of the N-CH

    
     or O-CH
    
    
    
    protons.

Experimental Data Comparison

The following table synthesizes performance metrics for separating a standard intermediate, 2-benzylmorpholine, using the three methods.

FeatureChiral HPLC (AD-H)Chiral SFC (AD-H)NMR (Mosher's)NMR (CSA - Binol)
Accuracy (ee)




Limit of Detection < 0.05% (Trace)< 0.1%~1-2%~5%
Analysis Time 20-40 mins3-8 mins4 hours (prep)15 mins
Sample Required < 0.1 mg< 0.1 mg5-10 mg5-10 mg
Solvent Cost High (Hexane/IPA)Low (CO

/MeOH)
Low (CDCl

)
Low (CDCl

)
Primary Use Final QC ReleaseHigh-Throughput ScreeningConfig. AssignmentReaction Monitoring

Detailed Protocol: Mosher's Analysis for Morpholines

For researchers needing to determine absolute stereochemistry alongside ee, the Mosher method is required.

MosherWorkflow Sample Chiral Morpholine (Free Base) React Derivatize with (R)-(-)-MTPA-Cl Sample->React Pyridine, DMAP Workup Mini-Workup (EtOAc/NaHCO3) React->Workup NMR 1H / 19F NMR (CDCl3) Workup->NMR Analysis Analyze Chemical Shift (Δδ) NMR->Analysis

Caption: Workflow for derivatizing morpholine with Mosher's acid chloride for NMR analysis.

Step-by-Step:

  • Mix: In a 1-dram vial, combine 10 mg morpholine, 1.5 eq (R)-MTPA-Cl, 3 eq Pyridine, and a catalytic amount of DMAP in 0.5 mL DCM.

  • Stir: Agitate at room temperature for 2 hours.

  • Quench: Add 0.5 mL saturated NaHCO

    
    , vortex, and separate the organic layer.
    
  • Analyze: Dry the organic layer, redissolve in CDCl

    
    , and acquire 
    
    
    
    H NMR.
  • Calculate: Compare the chemical shifts of the diastereomers. The integration ratio of the distinct signals corresponds to the enantiomeric ratio (er).

References

  • Comparison of SFC and HPLC: De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). "Supercritical fluid chromatography for the enantioseparation of pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis.

  • Mosher's Method Protocol: Hoye, T. R., Jeffrey, C. S., & Ryba, F. (2007). "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols. [1]

  • Chiral Morpholine Synthesis & Analysis: Breuning, M., et al. (2007). "Practical synthesis of enantiomerically pure 2-substituted morpholines." Tetrahedron: Asymmetry.

  • SFC Method Development: Regalado, E. L., et al. (2014). "Global separation strategy for the chiral analysis of pharmaceutical compounds by SFC." Journal of Chromatography A.

  • Chiralpak AD-H Applications: Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H."

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Morpholine Ring Substitution via 13C NMR

In the landscape of medicinal chemistry and drug development, the morpholine heterocycle is a privileged scaffold. Its unique physicochemical properties—imparting aqueous solubility, metabolic stability, and favorable hy...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the morpholine heterocycle is a privileged scaffold. Its unique physicochemical properties—imparting aqueous solubility, metabolic stability, and favorable hydrogen bonding capabilities—have cemented its role in numerous approved therapeutics. Consequently, the precise and unambiguous validation of substitution patterns on the morpholine ring is a critical step in the synthesis and characterization of novel chemical entities.

This guide provides an in-depth, data-driven comparison for validating morpholine ring substitution, leveraging the power and sensitivity of 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simple data reporting to explore the underlying principles that govern chemical shift changes, offering a robust framework for confident structural elucidation.

The Foundational Spectrum: 13C NMR of Unsubstituted Morpholine

To interpret the complex, one must first master the simple. The 13C NMR spectrum of unsubstituted morpholine is defined by its C2 symmetry. This symmetry renders the carbons adjacent to the oxygen (C2 and C6) chemically equivalent, and likewise, the carbons adjacent to the nitrogen (C3 and C5) are equivalent.

This results in a characteristically simple spectrum with only two signals:

  • C2/C6: Located further downfield (higher ppm) due to the strong deshielding effect of the highly electronegative oxygen atom.[1][2]

  • C3/C5: Located upfield (lower ppm) relative to C2/C6.

The typical chemical shifts in CDCl₃ are approximately δ 67-68 ppm for C2/C6 and δ 46-47 ppm for C3/C5 .[2][3] Any deviation from this two-signal pattern is an immediate indicator that the ring's symmetry has been broken by substitution.

cluster_morpholine Unsubstituted Morpholine C1 C5 N N C1->N C2 C6 C2->C1 O O O->C2 C3 C2 C3->O C4 C3 C4->C3 N->C4 H_N H N->H_N C2_label δ ≈ 67.5 ppm C1_label δ ≈ 46.5 ppm C4_label δ ≈ 46.5 ppm C3_label δ ≈ 67.5 ppm

Caption: Symmetrical morpholine ring with standard IUPAC numbering and typical 13C chemical shifts.

Decoding the Influence of N-Substitution

The most common modification to the morpholine scaffold is substitution at the nitrogen atom. This is a powerful strategy for modulating a molecule's pharmacokinetic profile. From a spectroscopic standpoint, N-substitution maintains the ring's C2 symmetry but critically alters the electronic environment of the ring carbons.

Causality of Chemical Shift Changes:

  • Primary Effect (on C3/C5): The substituent's electronic nature directly influences the carbons alpha to the nitrogen (C3/C5).

    • Electron-Withdrawing Groups (EWGs): Groups like acyl, sulfonyl, or nitro moieties pull electron density away from the nitrogen. This deshields the adjacent C3/C5 carbons, causing a significant downfield shift (to a higher ppm value).

    • Electron-Donating Groups (EDGs): Alkyl groups are weakly electron-donating. They increase electron density at the nitrogen, shielding the C3/C5 carbons and causing a moderate upfield shift (to a lower ppm value) relative to protonated or some EWG-substituted morpholines. Aromatic rings can be donating or withdrawing depending on their substitution.

  • Secondary Effect (on C2/C6): The electronic changes are transmitted through the ring to the carbons beta to the nitrogen (C2/C6). This effect is less pronounced but still observable, typically resulting in a smaller downfield shift.

cluster_ewg N-Substitution with Electron-Withdrawing Group (EWG) cluster_edg N-Substitution with Electron-Donating Group (EDG) EWG EWG (e.g., -C(O)R, -SO₂R) N_EWG N EWG->N_EWG Pulls e⁻ density C35_EWG C3/C5 (Deshielded) N_EWG->C35_EWG Significant Downfield Shift (Δδ++) C26_EWG C2/C6 (Slightly Deshielded) C35_EWG->C26_EWG Minor Downfield Shift (Δδ+) EDG EDG (e.g., -Alkyl) N_EDG N EDG->N_EDG Donates e⁻ density C35_EDG C3/C5 (Shielded) N_EDG->C35_EDG Upfield Shift (Δδ-) C26_EDG C2/C6

Caption: Impact of N-substituent electronics on morpholine ring 13C chemical shifts.

Comparative Data Guide: N-Substituted Morpholines

The following table summarizes experimental 13C NMR data for morpholine and several N-substituted derivatives. This quantitative data serves as a benchmark for validation. Notice the clear trends in the C3/C5 shifts based on the substituent's electronic properties.

CompoundN-Substituent (R)C2/C6 (δ, ppm)C3/C5 (δ, ppm)Data Source
Morpholine -H~67.7~46.4
4-Phenylmorpholine -Ph~67.0~49.5[1]
4-Acetylmorpholine -C(O)CH₃~66.8~41.5 / ~46.0[4]
4-Formylmorpholine -CHO~66.6~40.9 / ~45.8[5]
4-(Phenylsulfonyl)morpholine -SO₂Ph~66.2~45.9[6]
4-Methylmorpholine -CH₃~67.3~55.2[2]

*Note: For N-acyl derivatives like 4-acetylmorpholine, hindered rotation around the N-C(O) bond at room temperature can lead to two distinct signals for the C3 and C5 positions.

A Self-Validating Experimental Workflow

To ensure the highest degree of confidence, a systematic protocol must be employed. This workflow incorporates self-validating steps, leveraging complementary NMR techniques to confirm assignments.

Step-by-Step Protocol
  • Sample Preparation:

    • Solvent Selection: Dissolve 10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common starting point. For compounds with poor solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

    • Standard: The solvent peak serves as a secondary reference, but for precise work, Tetramethylsilane (TMS) is the primary reference standard (δ = 0.0 ppm).[7]

  • 1D 13C NMR Acquisition:

    • Rationale: The primary goal is to obtain a high-quality, proton-decoupled 13C spectrum.

    • Key Parameters:

      • Pulse Program: A standard inverse-gated proton decoupling sequence (e.g., zgig on Bruker systems) or a simple proton-decoupled experiment (zgpg30) is used.

      • Number of Scans (NS): Due to the low natural abundance (1.1%) of the 13C isotope, a higher number of scans is required compared to 1H NMR.[8] Start with 256 or 512 scans and increase as needed to achieve an adequate signal-to-noise ratio.

      • Relaxation Delay (D1): Set a delay of 1-2 seconds. This allows for sufficient relaxation of the carbon nuclei between pulses, leading to more reliable signal intensities.

  • Data Processing:

    • Apply standard Fourier transformation, automatic phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectrum by setting the TMS peak to 0.0 ppm or the solvent peak to its known value (e.g., CDCl₃ at δ 77.16 ppm).

  • Spectral Analysis & Validation:

    • Peak Identification: Identify the signals corresponding to the morpholine ring carbons by comparing their chemical shifts to the values in the comparative data table.

    • DEPT-135 Experiment (Distortionless Enhancement by Polarization Transfer):

      • Causality: This crucial experiment differentiates carbons based on the number of attached protons. CH and CH₃ groups will appear as positive peaks, while CH₂ groups will appear as negative peaks. Quaternary carbons are absent.

      • Validation Step: For a substituted morpholine, the C2/C6 and C3/C5 signals must appear as negative peaks in the DEPT-135 spectrum, confirming they are CH₂ groups.

    • 2D HSQC Experiment (Heteronuclear Single Quantum Coherence):

      • Causality: This experiment correlates each carbon atom with its directly attached proton(s).

      • Validation Step: A cross-peak should be observed between the 13C signal for C2/C6 and its corresponding 1H signal, and another between the C3/C5 signal and its attached protons. This provides unambiguous assignment and confirms connectivity.[4][8]

cluster_validation Self-Validation Steps prep 1. Sample Preparation (10-20 mg in 0.6 mL CDCl₃) acq_1d 2. 1D ¹³C NMR Acquisition (zgpg30, NS=512, D1=2s) prep->acq_1d process 3. Data Processing (FT, Phasing, Referencing) acq_1d->process analysis 4. Initial Analysis (Compare shifts to reference table) process->analysis acq_dept 5a. DEPT-135 Acquisition analysis->acq_dept acq_hsqc 5b. 2D HSQC Acquisition analysis->acq_hsqc check_dept 6a. Check DEPT-135 (Are C2/C6 & C3/C5 negative peaks?) acq_dept->check_dept check_hsqc 6b. Check HSQC (Confirm C-H correlations) acq_hsqc->check_hsqc final 7. Final Structure Validation check_dept->final Yes revisit Re-evaluate Structure or Synthesis check_dept->revisit No check_hsqc->final Yes check_hsqc->revisit No

Caption: A robust workflow for the acquisition and validation of 13C NMR data for morpholine derivatives.

Conclusion

The validation of substitution on a morpholine ring is not merely a matter of recording a spectrum; it is a process of systematic, evidence-based deduction. By understanding the fundamental principles of how substituents electronically influence the 13C chemical shifts of the C2/C6 and C3/C5 carbons, researchers can make confident initial assignments. These assignments must then be rigorously confirmed using self-validating experiments like DEPT-135 and 2D HSQC. This comprehensive approach, grounded in both empirical data and sound spectroscopic principles, ensures the structural integrity of novel morpholine-containing compounds, paving the way for successful downstream research and development.

References

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs Blog. [Link]

  • Katritzky, A. R., et al. (2005). 1H and13C NMR spectra ofN-substituted morpholines. ResearchGate. [Link]

  • Jones, A. J., Beeman, C. P., Hasan, M. U., Casy, A. F., & Hassan, M. M. A. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(2), 126-135. [Link]

  • Li, Y., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Molecules, 27(15), 4998. [Link]

  • SpectraBase. (n.d.). 1-(2-Heptynyl)-morpholine. SpectraBase. [Link]

  • Lumen Learning. (n.d.). 13C NMR Spectroscopy. Organic Chemistry I. [Link]

  • Kim, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20286. [Link]

  • Tretjak, M., et al. (2022). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 14(17), 3651. [Link]

  • Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). World Journal of Chemical Education, 1(2), 22-27. [Link]

  • University of Puget Sound. (n.d.). 13C-NMR. Chemistry LibreTexts. [Link]

  • Compound Interest. (2015). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Compound Interest. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. [Link]

  • Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. [Link]

  • ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Chemistry Steps. [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR. CEITEC. [Link]

  • Tantillo, D. J. (2018). Computational protocols for calculating 13C NMR chemical shifts. ResearchGate. [Link]

  • Trade Science Inc. (2013). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. Trade Science Inc. [Link]

  • Perumal, S., et al. (1987). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 99(5-6), 333-341. [Link]

  • ResearchGate. (2014). Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative. ResearchGate. [Link]

  • Hehre, W. J., et al. (2019). Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations. Journal of Natural Products, 82(8), 2299-2306. [Link]

  • Mező, G., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Molecules, 28(9), 3740. [Link]

  • University of Mississippi. (2017). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. eGrove. [Link]

Sources

Validation

A Comparative Guide to the Stability of Bromo- vs. Iodo-methyl Morpholine Analogs

For Researchers, Scientists, and Drug Development Professionals In the realm of pharmaceutical sciences and synthetic chemistry, the morpholine moiety is a privileged scaffold, frequently incorporated to enhance the phys...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical sciences and synthetic chemistry, the morpholine moiety is a privileged scaffold, frequently incorporated to enhance the physicochemical properties of drug candidates. The functionalization of the morpholine nitrogen, often with halo-methyl groups, provides a versatile handle for further molecular elaboration. The choice between a bromo-methyl or an iodo-methyl analog can have profound implications for the stability, reactivity, and ultimately, the viability of a synthetic route or the shelf-life of a compound.

This guide offers an in-depth comparison of the stability of bromo- and iodo-methyl morpholine analogs, grounded in fundamental chemical principles and supported by experimental insights. We will explore the key factors governing their stability and provide a framework for the rational selection and handling of these important chemical entities.

The Decisive Role of the Carbon-Halogen Bond

The fundamental difference in stability between bromo- and iodo-methyl morpholine analogs lies in the inherent properties of the carbon-bromine (C-Br) versus the carbon-iodine (C-I) bond. The strength of this bond directly influences the thermal stability and susceptibility to degradation.

Bond Dissociation Energy: A Tale of Two Halogens

Bond dissociation energy (BDE) is the energy required to break a bond homolytically. A higher BDE corresponds to a stronger, more stable bond. The C-Br bond is significantly stronger than the C-I bond.

BondAverage Bond Energy (kJ/mol)
C-Br276
C-I240
Data sourced from multiple chemistry resources.

This difference in bond energy dictates that bromo-methyl morpholine analogs are inherently more thermally stable than their iodo- counterparts. The weaker C-I bond in iodo-methyl morpholine analogs makes them more prone to decomposition at elevated temperatures.

Reactivity: The Double-Edged Sword of a Good Leaving Group

While a stronger bond imparts greater stability, it can also translate to lower reactivity in nucleophilic substitution reactions. The halide in bromo- and iodo-methyl morpholine analogs acts as a leaving group in such reactions. The efficiency of a leaving group is inversely related to its basicity; weaker bases are better leaving groups.

Iodide (I⁻) is a weaker base than bromide (Br⁻), making it a superior leaving group. This has significant implications for the reactivity of these analogs in SN2 reactions, a common pathway for their further functionalization.

Relative Leaving Group Ability in SN2 Reactions: I⁻ > Br⁻ > Cl⁻ > F⁻

Therefore, iodo-methyl morpholine analogs will generally react faster with nucleophiles than their bromo-methyl counterparts. This enhanced reactivity can be advantageous in synthesis, allowing for milder reaction conditions and potentially higher yields. However, it also contributes to their lower intrinsic stability, as they are more susceptible to degradation by nucleophilic attack from residual moisture, solvents, or other reactive species present in a formulation.

Susceptibility to Photodegradation

Organic iodo-compounds are generally more susceptible to photolytic degradation than their bromo- analogs. The C-I bond can be cleaved by exposure to light, particularly in the UV range, leading to the formation of radical species and subsequent decomposition. This is a critical consideration for the storage and handling of these compounds, especially for long-term stability and in the context of photostability testing for drug substances and products.

Summary of Comparative Stability

PropertyBromo-methyl Morpholine AnalogIodo-methyl Morpholine AnalogRationale
Thermal Stability HigherLowerHigher C-Br bond dissociation energy.
Chemical Reactivity (Nucleophilic Substitution) LowerHigherIodide is a better leaving group than bromide.
Photostability HigherLowerC-I bond is more susceptible to photolytic cleavage.
Shelf-Life Generally LongerGenerally ShorterA combination of higher thermal and photostability.

Experimental Protocols for Stability Assessment

To empirically determine the stability of specific bromo- or iodo-methyl morpholine analogs, a well-designed stability testing program is essential. The following are key experimental workflows that can be employed.

Accelerated Stability Testing

Accelerated stability studies are designed to increase the rate of chemical degradation by using exaggerated storage conditions. This allows for a more rapid assessment of a compound's stability profile.

Protocol for Accelerated Stability Testing:

  • Sample Preparation: Prepare samples of both the bromo- and iodo-methyl morpholine analogs in their intended formulation or as neat compounds.

  • Storage Conditions: Store the samples under a matrix of elevated temperatures and humidity levels. A typical design might include:

    • 40°C / 75% RH

    • 50°C / 75% RH

    • 60°C / ambient RH

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: Analyze the samples at each time point for the appearance of degradation products and a decrease in the parent compound concentration. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) is the most common analytical technique.

  • Data Analysis: Plot the concentration of the parent compound versus time for each condition. The degradation kinetics can be modeled to predict the shelf-life under normal storage conditions.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.

Protocol for Forced Degradation:

  • Stress Conditions: Subject the bromo- and iodo-methyl morpholine analogs to a range of harsh conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature.

    • Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Stress: Dry heat (e.g., 80°C).

    • Photostability: Exposure to a controlled light source (e.g., ICH-compliant photostability chamber).

  • Analysis: Analyze the stressed samples using a suitable analytical method (e.g., LC-MS) to identify and characterize the degradation products.

The results of these studies will provide a direct comparison of the lability of the C-Br versus the C-I bond under various stress conditions.

Visualization of Key Concepts

Stability_Comparison cluster_bromo Bromo-methyl Morpholine cluster_iodo Iodo-methyl Morpholine Bromo High Thermal Stability Bromo_react Lower Reactivity Bromo->Bromo_react Stronger C-Br Bond Bromo_photo Higher Photostability Iodo Lower Thermal Stability Iodo_react Higher Reactivity Iodo->Iodo_react Weaker C-I Bond Iodo_photo Lower Photostability

Caption: Comparative stability attributes of bromo- vs. iodo-methyl morpholine.

Experimental_Workflow start Select Bromo- and Iodo-methyl Morpholine Analogs acc_stability Accelerated Stability Testing (Temp/Humidity) start->acc_stability forced_deg Forced Degradation Studies (Acid, Base, Oxidative, Light, Heat) start->forced_deg analysis Analytical Testing (HPLC, LC-MS) acc_stability->analysis forced_deg->analysis data_analysis Data Analysis and Comparison analysis->data_analysis conclusion Determine Relative Stability and Shelf-Life data_analysis->conclusion

Caption: Workflow for experimental stability comparison.

Conclusion and Recommendations

The choice between a bromo- or iodo-methyl morpholine analog is a trade-off between stability and reactivity.

  • For applications requiring high stability and a long shelf-life , where subsequent chemical transformations can be performed under more forcing conditions, the bromo-methyl morpholine analog is the superior choice. Its greater thermal and photostability make it a more robust intermediate.

  • For synthetic routes that necessitate high reactivity and mild reaction conditions , the iodo-methyl morpholine analog is often preferred. Its lability and the excellent leaving group ability of iodide can facilitate challenging nucleophilic substitutions. However, this increased reactivity comes at the cost of reduced stability, requiring more careful handling and storage to prevent degradation.

Ultimately, the optimal choice depends on the specific requirements of the synthetic target and the intended application. The experimental protocols outlined in this guide provide a framework for making an evidence-based decision, ensuring the selection of the most appropriate analog for your research and development needs.

References

  • Fiveable. (2025, September 15). Characteristics of the SN2 Reaction. Fiveable. [Link]

  • Wester, R., & Hase, W. L. (2015, November 30). Influence of the leaving group on the dynamics of a gas-phase SN2 reaction. Nature Chemistry, 8(3), 222-227. [Link]

  • Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora. [Link]

  • Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. In Organic Chemistry I. KPU Pressbooks. [Link]

  • Hua, G., Reckhow, D. A., & Kim, J. (2016, April 1). Natural solar photolysis of total organic chlorine, bromine and iodine in water. Water Research, 92, 193-200. [Link]

  • Gant, T. G. (2025, August 10). How Alkyl Halide Structure Affects E2 and S(N)2 Reaction Barriers. The Journal of Organic Chemistry. [Link]

  • Unknown. (n.d.). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. [Link]

  • Wikipedia. (n.d.). Bond dissociation energy. Wikipedia. [Link]

  • Ivanov, V. L., & Lyashkevich, S. Y. (2011). The quantum yields of the photolysis of oiodoo and obromophenols in organic solvents and in an aqueous sodium sulfite solution. Moscow University Chemistry Bulletin, 66(5), 293-297. [Link]

  • Al-Nufaili, A., & Glowacki, D. R. (2012). A mechanistic and kinetic study on the decomposition of morpholine. The Journal of Physical Chemistry A, 116(30), 7947-7959. [Link]

  • Poupin, P., Truffaut, N., Combourieu, B., Besse, P., & Sancelme, M. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Per
Comparative

Spectroscopic Identification of Benzyl-Protected Morpholine Derivatives: A Comparative Technical Guide

Executive Summary In medicinal chemistry, the morpholine ring is a ubiquitous pharmacophore, often requiring protection during multi-step synthesis. The -benzyl (Bn) group is a premier choice for "permanent" protection d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the morpholine ring is a ubiquitous pharmacophore, often requiring protection during multi-step synthesis. The


-benzyl (Bn) group  is a premier choice for "permanent" protection due to its stability against acidic and basic hydrolysis, removed only via catalytic hydrogenolysis or strong Lewis acids.

However, distinguishing the


-benzyl derivative from potential side products (e.g., quaternary ammonium salts, ring-opened impurities, or incomplete alkylation) requires precise spectroscopic validation. This guide provides a definitive, data-driven comparison of 

-benzylmorpholine against its alternatives (Boc-protected and free amine), supported by self-validating experimental protocols.

The Comparative Landscape: Benzyl vs. Alternatives[1][2][3]

Selecting a protecting group is rarely arbitrary; it dictates the spectral landscape. The table below contrasts the spectroscopic "fingerprint" of the Benzyl group against the most common alternative, tert-Butyloxycarbonyl (Boc).

Table 1: Spectroscopic & Stability Comparison
Feature

-Benzyl (Bn)

-Boc (tert-Butyloxycarbonyl)
Free Morpholine
Key

H NMR Signal

3.50 ppm (s, 2H)
(Benzylic

)

1.45 ppm (s, 9H)
(t-Butyl methyls)

1.8-2.0 ppm (br s)
(N-H proton)
Aromatic Region Multiplet

7.2–7.4 ppm (5H)
Silent (unless substrate is aromatic)Silent
IR Signature ~3030-3060 cm

(C-H Ar)No N-H stretch
~1690 cm

(C=O[1] Carbamate)No N-H stretch
~3300-3500 cm

(N-H stretch)
Mass Spec (Base Peak)

91
(Tropylium ion)

57 (t-Butyl cation)

(87 Da)
Stability Profile Stable to HCl, TFA, NaOH, LiAlH

Labile to TFA, HClReactive nucleophile

Application Insight: If your NMR spectrum shows a singlet at


 3.5 ppm and a singlet at 

1.45 ppm, your deprotection failed, or you have a mixed species. The absence of the N-H stretch in IR is the fastest "quick-check" for reaction completion.

Multi-Modal Spectroscopic Analysis[5]

Nuclear Magnetic Resonance (NMR)

The


-benzyl group introduces a high-symmetry "handle" that is diagnostic.
  • 
    H NMR (Chloroform-
    
    
    
    ):
    • The Diagnostic Singlet: The benzylic protons (

      
      ) appear as a sharp singlet at 
      
      
      
      3.50 ppm
      .
      • Causality: If this peak splits into an AB quartet (roofing effect), it indicates a chiral center nearby on the morpholine ring, breaking the symmetry of the benzylic protons.

    • Morpholine Ring:

      • 
         protons: Triplet at 
        
        
        
        3.70 ppm (
        
        
        Hz).
      • 
         protons: Triplet at 
        
        
        
        2.44 ppm (
        
        
        Hz).
      • Note: In the free amine, the

        
         protons are often shielded upfield (
        
        
        
        2.8 ppm). The downfield shift to 2.44 ppm confirms alkylation.
  • 
    C NMR: 
    
    • Benzylic Carbon:

      
       63.4 ppm.
      
    • Morpholine Carbons:

      
       67.0 ppm (
      
      
      
      ) and
      
      
      53.6 ppm (
      
      
      ).
    • Aromatic Carbons: Ipso carbon at

      
       137.8 ppm; others at 129.2, 128.3, 127.2 ppm.
      
Mass Spectrometry (MS)

The fragmentation pattern of benzyl amines is dominated by the stability of the Tropylium ion .

  • Ionization: ESI+ or EI.

  • Molecular Ion:

    
     177 
    
    
    
    .
  • Fragmentation Logic:

    • 
      -Cleavage:  Loss of the morpholine radical is possible but less favored than benzylic cleavage.
      
    • Benzylic Cleavage: The bond between the nitrogen and the benzylic carbon breaks.

    • Rearrangement: The resulting benzyl cation (

      
      ) instantly rearranges to the seven-membered aromatic Tropylium ion (
      
      
      
      )
      at
      
      
      91
      .
    • Validation: If

      
       91 is the base peak (100% intensity), it confirms the presence of the benzyl group.
      
Infrared Spectroscopy (IR)
  • 3020–3080 cm

    
    :  Aromatic C-H stretch (weak).
    
  • 2800–2950 cm

    
    :  Aliphatic C-H stretch (Morpholine ring).
    
  • Missing Band: The absence of the broad N-H stretch (3300–3500 cm

    
    ) is the primary indicator of successful protection.
    

Experimental Protocol: Synthesis & Validation

This protocol is designed to be self-validating . The use of TLC and specific workup steps ensures the removal of the lachrymatory benzyl bromide starting material.

Objective: Synthesis of 4-benzylmorpholine via nucleophilic substitution.

Reagents
  • Morpholine (1.0 equiv)

  • Benzyl Bromide (1.05 equiv) (Warning: Lachrymator)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Workflow
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend

    
     in ACN.
    
  • Addition: Add Morpholine. Cool to 0°C.

  • Alkylation: Add Benzyl Bromide dropwise. (Dropwise addition prevents bis-alkylation/quaternization).

  • Reaction: Warm to room temperature and stir for 4–6 hours.

    • Validation Point (TLC): Eluent 20% EtOAc/Hexane. Stain with Ninhydrin.

      • Starting Material: Morpholine (stays at baseline/low Rf, stains red/purple).

      • Product: Higher Rf, UV active (absorbs at 254 nm due to Benzyl).

  • Quench: Filter off solids (

    
    ). Concentrate filtrate.
    
  • Workup (Critical): Dissolve residue in DCM. Wash with 1M NaOH (removes unreacted HBr salts) and Brine .

  • Purification: If necessary, purify via silica gel chromatography (0

    
     20% EtOAc in Hexanes).
    

Visualizations

Analytical Workflow Diagram

AnalyticalWorkflow Start Crude Reaction Mixture TLC Step 1: TLC Check (UV Active? Ninhydrin -?) Start->TLC Workup Step 2: Aqueous Workup (Remove Salts) TLC->Workup Conversion >95% Isolation Isolated Oil/Solid Workup->Isolation NMR Step 3: 1H NMR Analysis Isolation->NMR Decision Singlet at 3.5 ppm? NMR->Decision MS Step 4: Mass Spec (Look for m/z 91) Decision->MS Yes Fail Recrystallize / Column Decision->Fail No / Impure Final Validated N-Benzylmorpholine MS->Final Base Peak 91 Fail->Isolation

Caption: Logical flow for the isolation and spectroscopic validation of N-benzylmorpholine.

Mass Spectrometry Fragmentation Logic

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 177 Cleavage Benzylic C-N Cleavage Parent->Cleavage BenzylCat Benzyl Cation [C6H5CH2]+ Cleavage->BenzylCat Neutral Neutral Morpholine (Lost) Cleavage->Neutral Tropylium Tropylium Ion (Rearrangement) m/z 91 (Base Peak) BenzylCat->Tropylium Ring Expansion

Caption: Mechanistic pathway for the formation of the diagnostic Tropylium ion (m/z 91).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 249546, 4-Benzylmorpholine. Retrieved from [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns (Amines and Aromatics). Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[2] (Standard reference for stability profiles cited in comparative analysis).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine

The following guide details the safety, operational, and disposal protocols for 4-Benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine . Advisory: This compound contains a primary alkyl iodide moiety attached to a morpholine...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the safety, operational, and disposal protocols for 4-Benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine .

Advisory: This compound contains a primary alkyl iodide moiety attached to a morpholine core. In the absence of compound-specific toxicological data, you must treat this substance as a High-Potency Alkylating Agent (potential mutagen/carcinogen) and a Corrosive Skin/Eye Irritant .

Part 1: Executive Safety Summary

Critical Check Status / Action
Primary Hazard Alkylating Agent (DNA modification potential) & Corrosive (Amine base).
Containment Strict Fume Hood Use Only. Do not handle on open benches.
Skin Route High absorption potential.[1] Double-gloving is mandatory.
Inhalation Aerosols/dusts are highly toxic. Use local exhaust ventilation (LEV).[2]
Reactivity Light-sensitive (iodide instability). Store in amber vials under inert gas.

Part 2: Hazard Identification & Risk Assessment

To understand the safety requirements, we must deconstruct the molecule into its functional risk components.

  • The Iodomethyl Group (-CH₂I):

    • Risk: Primary alkyl iodides are potent electrophiles. They can alkylate DNA and proteins, posing a risk of mutagenicity and cytotoxicity.

    • Mechanism: Nucleophilic substitution (

      
      ) reactions with biological nucleophiles.
      
  • The Morpholine Core:

    • Risk: Secondary/Tertiary amines are often corrosive to mucous membranes and eyes.

    • Physiology: May cause severe respiratory tract irritation and corneal damage upon contact.

  • The Benzyl Group:

    • Risk: Increases lipophilicity, facilitating transport across the blood-brain barrier and skin absorption.

Part 3: Personal Protective Equipment (PPE) Matrix

Select your PPE based on the physical state and quantity of the material.

PPE Decision Logic

PPE_Decision_Tree Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Weighing Weighing (<100 mg) Solid->Weighing Bulk Bulk Handling (>100 mg) Solid->Bulk Transfer Transfer / Injection Solution->Transfer Level1 Level 1: Fume Hood + Nitrile Gloves (Double) + Safety Glasses Weighing->Level1 Level2 Level 2: Fume Hood + Laminate Barrier Gloves (Silver Shield) + N95/P100 (if outside hood) + Goggles Bulk->Level2 Transfer->Level1

Figure 1: PPE Selection Workflow based on operational scale and physical state.

Detailed Equipment Specifications
ComponentSpecificationRationale
Hand Protection Inner: Disposable Nitrile (4 mil).Outer: Silver Shield® (Laminate) or thick Nitrile (8 mil).Alkyl iodides can permeate standard nitrile rubber. Laminate provides >8hr breakthrough protection [1].
Eye Protection Chemical Splash Goggles (ANSI Z87.1).Prevent vapor absorption into the eye and splashes from corrosive amine functionality.
Respiratory Primary: Certified Fume Hood.Secondary: P100/N95 Particulate Respirator (only for spill cleanup outside hood).Iodine-containing dusts are heavy and settle, but inhalation causes severe pulmonary edema.
Body Tyvek® Lab Coat or Apron (Closed front).Prevent contamination of street clothes; Tyvek resists particle penetration better than cotton.

Part 4: Operational Handling Protocol

Storage & Stability[3]
  • Condition: Store at 2–8°C in a dedicated fridge.

  • Light: Protect from light (amber vial or aluminum foil wrap) to prevent liberation of free iodine (

    
    ).
    
  • Atmosphere: Store under Argon or Nitrogen.[3] Alkyl iodides can degrade via oxidation.

Weighing & Transfer
  • Preparation: Place a balance inside the chemical fume hood. If the balance is external, use a tared vial method :

    • Tare a screw-cap vial with cap ON.

    • Add solid inside the hood.

    • Cap tightly, wipe the exterior with methanol, and transfer to the balance.

  • Solubilization: Dissolve the solid immediately in the reaction solvent (e.g., DCM, DMF) to reduce dust hazard.

  • Static Control: Use an antistatic gun if the powder is fluffy; electrostatic discharge can disperse toxic dust.

Reaction Setup
  • Glassware: Use flame-dried glassware purged with inert gas.

  • Traps: If heating, vent the condenser through a sodium thiosulfate (

    
    ) scrubber  to catch any liberated iodine vapor.
    

Part 5: Emergency Response

Exposure Response
  • Skin Contact:

    • Immediate: Wash with soap and water for 15 minutes.[4]

    • Specific: If yellow/brown staining (iodine release) occurs, wash with 5% Sodium Thiosulfate solution to reduce iodine to iodide, then wash with water.

  • Eye Contact: Flush with water for 15 minutes.[5][6][7] Seek medical attention immediately (corrosive risk).[2][4][7][8]

Spill Management Workflow

Spill_Response Detect Spill Detected Evacuate Evacuate Area (If >10mL or Powder) Detect->Evacuate PPE Don PPE: Double Gloves, Goggles, Resp Protection Evacuate->PPE Contain Contain with Absorbent Pads PPE->Contain Decon Apply Decon Solution (10% Sodium Thiosulfate) Contain->Decon Waste Collect as Halogenated Waste Decon->Waste

Figure 2: Step-by-step spill response protocol ensuring neutralization of active iodine species.

Part 6: Waste Disposal & Decontamination

Never dispose of this compound down the drain.

Quenching (Chemical Deactivation)

Before disposal, quench reactive residues to minimize downstream hazards.

  • Reagent: 10% Aqueous Sodium Thiosulfate (

    
    ).
    
  • Procedure: Stir the organic waste with the thiosulfate solution for 30 minutes. This converts electrophilic iodine species and free iodine into stable, water-soluble iodide ions (

    
    ).
    
Waste Categorization
  • Solid Waste: Label as "Toxic Solid - Organoiodide."

  • Liquid Waste: Segregate into "Halogenated Organic Solvents."

    • Note: Do not mix with strong oxidizers (e.g., nitric acid waste), as this can regenerate toxic iodine gas (

      
      ).
      

References

  • Ansell Chemical Resistance Guide. (2024).[9] Permeation & Degradation Data for Laminate Films against Alkyl Halides. Retrieved from

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 249546, 4-Benzylmorpholine. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[10] National Academies Press. Retrieved from

  • ECHA (European Chemicals Agency). (2024). Substance Information: Alkyl Iodides and Morpholine Derivatives. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine
Reactant of Route 2
4-Benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine
© Copyright 2026 BenchChem. All Rights Reserved.